molecular formula C5H7ClN2O2 B575618 Methyl 1H-pyrazole-4-carboxylate hydrochloride CAS No. 181997-36-4

Methyl 1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B575618
CAS No.: 181997-36-4
M. Wt: 162.573
InChI Key: AOJLCZLZCNUMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a versatile chemical scaffold central to innovation in medicinal chemistry and agrochemical development. The pyrazole core is a privileged structure in drug discovery, known for its presence in a wide array of bioactive molecules . Researchers utilize this ester derivative as a critical synthetic intermediate for constructing more complex, functionally diverse compounds. Its applications include serving as a precursor in the synthesis of novel pharmaceutical candidates, such as potent kappa opioid receptor-targeting analgesics developed through molecular simplification strategies . Furthermore, the pyrazole ring system is a fundamental component in developing active agrochemicals, particularly as an intermediate for fungicides that act as succinate dehydrogenase inhibitors (SDHIs) . The presence of both the ester and the pyrazole nitrogen atoms provides handles for further chemical manipulation, enabling its use in azo coupling reactions for the creation of functional dyes and chelating agents . This compound is an essential building block for scientists focused on the design and synthesis of new molecular entities with potential biological activity across multiple research domains.

Properties

IUPAC Name

methyl 1H-pyrazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-7-3-4;/h2-3H,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJLCZLZCNUMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181997-36-4
Record name methyl 1H-pyrazole-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride. It includes a summary of its physicochemical characteristics, spectral data, and a review of its synthesis and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to support their work with this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 1H-pyrazole-4-carboxylic acid. The presence of the hydrochloride salt generally improves the compound's solubility in aqueous media and can enhance its stability.

Structure and Nomenclature
  • IUPAC Name: this compound

  • Molecular Formula: C₅H₇ClN₂O₂

  • Molecular Weight: 162.58 g/mol

  • CAS Number: 181997-36-4

  • Canonical SMILES: COC(=O)C1=CNN=C1.Cl

Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 1H-pyrazole-4-carboxylate and its hydrochloride salt. Data for the free base is included for comparison.

PropertyMethyl 1H-pyrazole-4-carboxylateThis compoundReference(s)
Molecular Formula C₅H₆N₂O₂C₅H₇ClN₂O₂
Molecular Weight 126.11 g/mol 162.58 g/mol
Melting Point 145-146 °C178-183 °C
Boiling Point 271 °C (Predicted)Not available
Density 1.275 g/cm³ (Predicted)Not available
pKa 11.59 ± 0.50 (Predicted)Not available
LogP 0.1 (Predicted)Not available
Appearance White to faint yellow solidWhite to off-white solid
Solubility
  • Water: Soluble

  • Methanol: Soluble

  • Ethanol: Soluble

  • Dimethyl Sulfoxide (DMSO): Soluble

  • Dichloromethane (DCM): Sparingly soluble to insoluble

  • Ethyl Acetate: Sparingly soluble to insoluble

  • Hexanes: Insoluble

It is recommended to perform solubility tests for specific applications.

Stability

The hydrochloride salt of Methyl 1H-pyrazole-4-carboxylate is expected to be more stable as a solid compared to the free base, particularly with respect to disproportionation or degradation under acidic conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. For solutions, it is advisable to prepare them fresh. Long-term stability in various solvents should be determined experimentally.

Reactivity and Synthesis

The pyrazole ring is a robust aromatic system. The reactivity of Methyl 1H-pyrazole-4-carboxylate is primarily centered around the N-H of the pyrazole ring and the ester functionality. The hydrochloride salt would likely be used in reactions where a water-soluble form of the pyrazole is advantageous or to protect the pyrazole nitrogen during certain transformations.

General Reactivity
  • N-Alkylation/N-Arylation: The nitrogen atom of the pyrazole ring can be alkylated or arylated under basic conditions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Amidation: The ester can be converted to an amide by reaction with an amine.

  • Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group will influence the position of substitution.

Synthesis

This compound is typically synthesized in a two-step process starting from 1H-pyrazole-4-carboxylic acid.

Step 1: Esterification of 1H-pyrazole-4-carboxylic acid

The carboxylic acid is first converted to its methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Step 2: Formation of the Hydrochloride Salt

The resulting Methyl 1H-pyrazole-4-carboxylate is then treated with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or methanol, to precipitate the hydrochloride salt.

Experimental Protocols

Synthesis of Methyl 1H-pyrazole-4-carboxylate

A common laboratory-scale synthesis involves the esterification of 1H-pyrazole-4-carboxylic acid.

  • Materials: 1H-pyrazole-4-carboxylic acid, Methanol, 4M HCl in Methanol.

  • Procedure:

    • Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in a 4M solution of HCl in methanol.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dry the resulting solid under vacuum to yield this compound. For the free base, a basic workup would be required.

Characterization Methods
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.62 (s, 1H, -NH), 8.09 (s, 2H, pyrazole ring-H), 3.72 (s, 3H, -OCH₃).

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch (broad, centered around 3000-3400 cm⁻¹), C=O stretch of the ester (around 1700-1730 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).

Mass spectrometry of the free base, Methyl 1H-pyrazole-4-carboxylate, would show a molecular ion peak (M⁺) at m/z 126.11. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Visualizations

Logical Relationship of Synthesis

G Synthesis Workflow A 1H-pyrazole-4-carboxylic acid D Methyl 1H-pyrazole-4-carboxylate A->D Esterification B Methanol (CH3OH) B->D C Acid Catalyst (e.g., HCl) C->D F This compound D->F Salt Formation E HCl in solvent (e.g., Ether) E->F

Caption: Synthesis workflow for this compound.

Experimental Characterization Workflow

G Characterization Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization A Synthesized Product B NMR (1H, 13C) A->B C FT-IR A->C D Mass Spectrometry A->D E Melting Point A->E F Solubility Testing A->F G Structure & Purity Confirmation B->G C->G D->G E->G F->G

Caption: Experimental workflow for the characterization of the synthesized compound.

Conclusion

This compound is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and characterization. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental procedures.

An In-depth Technical Guide to the Synthesis of Methyl 1H-pyrazole-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 1H-pyrazole-4-carboxylate hydrochloride, a key building block in medicinal chemistry and drug discovery. This document outlines the core synthetic strategy, provides detailed experimental protocols, and presents quantitative data for reproducibility and process optimization.

Core Synthetic Strategy: Fischer Esterification

The most direct and widely employed method for the synthesis of Methyl 1H-pyrazole-4-carboxylate is the Fischer esterification of 1H-pyrazole-4-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both a reactant and the solvent. The subsequent introduction of hydrochloric acid not only catalyzes the reaction but also facilitates the formation of the desired hydrochloride salt in a single pot.

The overall transformation can be visualized as a two-step logical progression: the esterification of the carboxylic acid and the subsequent formation of the hydrochloride salt.

G cluster_0 Synthesis Workflow Start 1H-Pyrazole-4-carboxylic Acid Process Stir at Room Temperature Overnight Start->Process Add Reagent 4M HCl in Methanol Reagent->Process Workup Solvent Removal (Rotary Evaporation) Process->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 1H-pyrazole-4-carboxylic acid.

Materials:

  • 1H-pyrazole-4-carboxylic acid

  • 4M HCl in methanol solution

Procedure:

  • 1H-pyrazole-4-carboxylic acid (4.00 g) is dissolved in a 4M solution of HCl in methanol (150 mL).[1]

  • The reaction mixture is stirred overnight at room temperature.[1]

  • Upon completion of the reaction, the solvent is removed by rotary evaporation at room temperature.[1]

  • The resulting solid product is dried under reduced pressure to yield the title compound.[1]

Product Characterization: The structure of the resulting Methyl 1H-pyrazole-4-carboxylate can be confirmed by ¹H NMR spectroscopy.

  • ¹H NMR (400 MHz, DMSO-d6): δ 3.72 (3H, s, -OCH₃), 8.09 (2H, s, pyrazole ring-H), 11.62 (1H, s, -NH).[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocol.

ParameterValueReference
Starting Material1H-pyrazole-4-carboxylic acid[1]
Reagent4M HCl in Methanol[1]
Scale4.00 g of starting material[1]
Solvent Volume150 mL[1]
Reaction TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
Product Yield5.0 g (quantitative)[1]
Product FormWhite solid[1]

Alternative Synthetic Considerations

While the direct esterification of 1H-pyrazole-4-carboxylic acid is the most straightforward approach, other methods for the formation of the pyrazole ring system are well-documented in the literature and can be adapted for the synthesis of pyrazole-4-carboxylates. These methods often involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophilic partner. The choice of starting materials dictates the substitution pattern on the final pyrazole ring.

The logical flow for a generalized pyrazole synthesis via cyclocondensation is outlined below.

G cluster_1 General Pyrazole Synthesis Logic Hydrazine Hydrazine Derivative Cyclocondensation Cyclocondensation Reaction Hydrazine->Cyclocondensation ThreeCarbon Three-Carbon Synthon (with desired functionality) ThreeCarbon->Cyclocondensation PyrazoleCore Substituted Pyrazole Core Cyclocondensation->PyrazoleCore

Caption: Generalized logic for pyrazole ring formation via cyclocondensation.

For instance, the synthesis of substituted methyl pyrazole-4-carboxylates can be achieved by reacting β-keto esters with hydrazine derivatives. This approach offers modularity for accessing a variety of analogs for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The synthesis of this compound is efficiently achieved through the Fischer esterification of the corresponding carboxylic acid using a methanolic HCl solution. This method is high-yielding and procedurally simple, making it suitable for both laboratory and larger-scale preparations. The straightforward nature of this synthesis, coupled with the importance of the pyrazole scaffold in medicinal chemistry, underscores the utility of this protocol for researchers and drug development professionals.

References

Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a "privileged structure," frequently found in molecules with a wide range of biological activities. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of kinase inhibitors.

Core Compound Information

Chemical Identity:

PropertyValue
CAS Number 181997-36-4[1]
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.57 g/mol
IUPAC Name This compound
Synonyms Methyl pyrazole-4-carboxylate HCl

Molecular Structure:

The molecular structure of this compound consists of a pyrazole ring with a methyl carboxylate group at the 4-position. In the hydrochloride salt, one of the nitrogen atoms in the pyrazole ring is protonated, and there is a chloride counter-ion.

Molecular Structure of this compound

Physicochemical and Spectral Data

Physicochemical Properties of Methyl 1H-pyrazole-4-carboxylate:

PropertyValueReference
Molecular Formula C₅H₆N₂O₂--INVALID-LINK--
Molecular Weight 126.11 g/mol --INVALID-LINK--
Melting Point 145-146 °CChemicalBook
Boiling Point 271 °CChemicalBook
Density 1.275 g/cm³ChemicalBook

Spectral Data Summary for Methyl 1H-pyrazole-4-carboxylate:

A characteristic 1H NMR spectrum for the free base, Methyl 1H-pyrazole-4-carboxylate, has been reported.[2]

ProtonsChemical Shift (δ)MultiplicityIntegration
-OCH₃3.72 ppmsinglet3H
pyrazole ring-H8.09 ppmsinglet2H
-NH11.62 ppmsinglet1H

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 1H-pyrazole-4-carboxylic acid. The use of a solution of hydrogen chloride in methanol serves both as the acid catalyst and the solvent, directly affording the hydrochloride salt of the product.

Experimental Protocol: Synthesis of this compound [2]

  • Dissolution: Dissolve 1H-pyrazole-4-carboxylic acid (1 equivalent) in a 4M solution of hydrogen chloride in methanol.

  • Reaction: Stir the solution at room temperature overnight.

  • Work-up: Remove the solvent by rotary evaporation at room temperature.

  • Drying: Dry the resulting solid product under reduced pressure to yield this compound.

Below is a generalized workflow for the synthesis.

G Synthesis Workflow A 1H-pyrazole-4-carboxylic acid C Stir overnight at room temperature A->C B 4M HCl in Methanol B->C D Rotary Evaporation C->D E Drying under reduced pressure D->E F This compound E->F

A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery: Kinase Inhibition

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Derivatives of Methyl 1H-pyrazole-4-carboxylate can be synthesized and screened for their ability to inhibit specific kinases.

Quantitative Data: Inhibitory Activity of Representative Pyrazole-Based Kinase Inhibitors

The following table presents the inhibitory activities of several pyrazole-based compounds against different kinases and cancer cell lines, illustrating the potential of this chemical class.

CompoundTarget KinaseIC₅₀ (nM)Target Cell LineIC₅₀ (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[3]
Compound 6Aurora A160HCT116 (colon)0.39[3]
Compound 3fJAK13.4PC-3 (prostate)-[4]
Compound 3fJAK22.2HEL (erythroleukemia)-[4]
Compound 3fJAK33.5K562 (CML)-[4]
BIRB 796p38 MAP Kinase---[5]

Signaling Pathway: Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, cell growth, and hematopoiesis.[4][6] Aberrant activation of this pathway is associated with various cancers and inflammatory diseases. Pyrazole-based inhibitors have been developed to target JAKs and modulate this pathway.[4][7]

G JAK/STAT Signaling Pathway Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition Gene_expression Gene Expression (Proliferation, Inflammation) DNA->Gene_expression G Kinase Inhibitor Screening Workflow A Synthesize Pyrazole Derivatives B In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) A->B C Determine IC50 values B->C D Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Active Compounds E Determine GI50/IC50 values D->E F Lead Compound Identification E->F

References

Literature review on the applications of pyrazole derivatives in research.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Applications of Pyrazole Derivatives in Research

Abstract: Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal, agricultural, and materials science research.[1][2][3] Its derivatives are recognized as "privileged scaffolds" due to their versatile chemical nature and their presence in numerous commercially successful products.[4][5] This technical guide provides an in-depth review of the recent developments in the synthesis and application of pyrazole derivatives. It focuses on their roles as anticancer, anti-inflammatory, antimicrobial, and agrochemical agents. This paper summarizes quantitative biological data in structured tables, provides detailed experimental protocols for key synthetic and evaluation methods, and utilizes visualizations to illustrate complex pathways and workflows, serving as a comprehensive resource for researchers, scientists, and professionals in drug and chemical development.

Introduction to Pyrazole Derivatives

Pyrazoles, also known as 1,2-diazoles, are a class of organic compounds featuring a five-membered heterocyclic ring with three carbon atoms and two adjacent nitrogen atoms.[6][7] First described by Ludwig Knorr in 1883, the pyrazole nucleus is a fundamental structural motif found in a variety of natural products and synthetic molecules.[6] The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959.[6]

The unique chemical structure of the pyrazole ring imparts a broad spectrum of pharmacological activities, making it a focal point of medicinal chemistry.[8][9] Pyrazole-based compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like Celecoxib, anticancer drugs such as Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[5][9] Beyond medicine, their applications extend to the agrochemical industry as potent fungicides and herbicides and to materials science for the development of advanced functional materials like organic light-emitting diodes (OLEDs).[3][4][10]

Key Synthetic Strategies

The construction of the pyrazole core is a fundamental aspect of utilizing these derivatives. The most prevalent methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[11] Recent advancements focus on improving yield, regioselectivity, and environmental friendliness through new catalysts and reaction conditions like microwave assistance.[2][12][13]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification cluster_final Final Product A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Substituted Pyrazole Core C->D Dehydration E Functionalization D->E F Bioactive Pyrazole Derivative E->F

Figure 1: General workflow for the synthesis of pyrazole derivatives.
Experimental Protocol 1: Knorr Pyrazole Synthesis (General)

The Knorr synthesis and its variations remain the most fundamental methods for creating the pyrazole ring.[11][14]

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.[4]

  • Addition of Hydrazine: Add the selected hydrazine derivative (1.0 equivalent) to the solution.[4]

  • Catalysis: Add a catalytic amount of an acid, typically glacial acetic acid (2-3 drops), to facilitate the reaction.[4]

  • Reaction: Stir the mixture at room temperature or heat under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product is purified.

  • Purification: Purify the resulting pyrazole derivative by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Experimental Protocol 2: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group (-CHO) at the C-4 position of the pyrazole ring, creating key intermediates for further derivatization.[15][16]

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • Reactant Addition: To the prepared reagent, add the hydrazone precursor (e.g., 1-phenylethylidene)hydrazine, 1.0 equivalent) portion-wise, maintaining the low temperature.[15][16]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat (typically 60-80 °C) for several hours until the reaction is complete (monitored by TLC).[17]

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice to hydrolyze the intermediate.

  • Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude 4-formylpyrazole product by column chromatography or recrystallization.

Applications in Medicinal Chemistry

The pyrazole scaffold is a mainstay in drug discovery, demonstrating a wide array of pharmacological activities.[18][19]

Anticancer Activity

Pyrazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., EGFR, CDK), tubulin polymerization, and induction of apoptosis.[1][8] Structure-activity relationship (SAR) studies show that substitutions on the pyrazole ring significantly influence efficacy and selectivity against different cancer cell lines.[8]

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ID Target Cell Line Reported Activity (IC₅₀/GI₅₀ in µM) Reference
168 MCF-7 (Breast) IC₅₀ = 2.78 ± 0.24 [1]
Cisplatin (Ref.) MCF-7 (Breast) IC₅₀ = 15.24 ± 1.27 [1]
136b A549 (Lung) IC₅₀ = 1.962 [1]
136b HCT-116 (Colon) IC₅₀ = 3.597 [1]
136b MCF-7 (Breast) IC₅₀ = 1.764 [1]
136b HT-29 (Colon) IC₅₀ = 4.496 [1]
161a A-549 (Lung) IC₅₀ = 4.91 [20]
161b A-549 (Lung) IC₅₀ = 3.22 [20]
5-Fluorouracil (Ref.) A-549 (Lung) IC₅₀ = 59.27 [20]

| 117b | MCF-7 (Breast) | GI₅₀ = 15.6 |[20] |

cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition GF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->P Blocks Activation Block X

Figure 2: Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Many pyrazole derivatives function as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound ID Assay Type Reported Activity Reference
117a In vitro (Protein denaturation) 93.80% inhibition @ 1 mM [20]
Diclofenac (Ref.) In vitro (Protein denaturation) 90.21% inhibition @ 1 mM [20]
133 In vivo (Carrageenan paw edema) ED₅₀ = 0.8575 mmol/kg [1]
143a In vivo (Carrageenan paw edema) ED₅₀ = 62.61 µmol/kg [20]
143c In vivo (Carrageenan paw edema) ED₅₀ = 55.83 µmol/kg [20]
Celecoxib (Ref.) In vivo (Carrageenan paw edema) ED₅₀ = 78.53 µmol/kg [20]
138 In vivo (Analgesic activity) 75.9% inhibition [1]

| 140 | In vivo (Analgesic activity) | 84.5% inhibition |[1] |

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_phys Physiological Prostaglandins (e.g., gastric protection) COX1->PG_phys PG_inflam Inflammatory Prostaglandins COX2->PG_inflam Inflammation Pain & Inflammation PG_inflam->Inflammation Inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Blocks

Figure 3: Selective inhibition of COX-2 by pyrazole derivatives.
Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[1]

  • Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard drug like Celecoxib.[1]

  • Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Antimicrobial Activity

The pyrazole nucleus is present in many compounds with significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[20][21]

Table 3: Antimicrobial Activity of Selected Pyrazole-Thiazole Hybrids

Compound ID Target Microorganism Minimum Inhibitory Concentration (MIC) in µg/mL Reference
7d Bacillus subtilis 15.63 [21]
7d Bacillus megaterium 15.63 [21]
7d Aspergillus niger (Fungus) 15.63 [21]
7g Staphylococcus aureus 31.25 [21]

| 7g | Escherichia coli | 62.5 |[21] |

Applications in Agrochemistry

Pyrazole derivatives are crucial in modern agriculture for crop protection.[4] They are developed as fungicides, herbicides, and insecticides, often displaying high efficacy and novel modes of action.[10][20]

  • Fungicides: A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, blocking energy production and leading to cell death.[4]

  • Herbicides: Pyrazole herbicides often target and inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, which is vital for the synthesis of essential molecules, leading to bleaching and plant death.[4]

  • Insecticides: Some derivatives act as potent insecticides. For example, compound 320a showed 90% larvicidal activity against Plutella xylostella at a very low concentration (10⁻⁵ mg/L).[20]

cluster_etc Fungal Mitochondrial Electron Transport Chain cluster_inhibition Inhibition C1 Complex I C3 Complex III C1->C3 C2 Complex II (Succinate Dehydrogenase) C2->C3 e- C4 Complex IV C3->C4 ATP ATP Synthase C4->ATP Energy ATP (Energy) ATP->Energy SDHI Pyrazole SDHI Fungicide SDHI->C2 Blocks Electron Transport

Figure 4: Mechanism of action for pyrazole-based SDHI fungicides.

Applications in Materials Science

The unique electronic and structural properties of the pyrazole ring make its derivatives excellent candidates for developing advanced functional materials.[3] They are being investigated for applications in:

  • Organic Electronics: As components in OLEDs, organic photovoltaics (OPVs), and field-effect transistors (FETs). The ability to functionalize the pyrazole ring allows for fine-tuning of optical and electronic properties.[3]

  • Sensors and Catalysis: The nitrogen atoms in the pyrazole ring can act as ligands for metal ions, making them useful in the development of chemical sensors and catalysts.[6]

  • Polymers and Coatings: Pyrazole derivatives can be incorporated into polymer backbones or used as precursors for monomers to create materials with specific properties, such as advanced coatings and adhesives.[3]

Conclusion

The pyrazole scaffold continues to be a remarkably versatile and productive core in chemical research and development. Its derivatives have demonstrated a vast range of biological activities, leading to the creation of essential medicines and agrochemicals.[1][4][9] The ease of synthesis and the potential for diverse functionalization ensure that pyrazole chemistry will remain a vibrant and fruitful area of investigation.[2] Future research will likely focus on developing novel synthetic methodologies with greater efficiency and sustainability, exploring new biological targets, and expanding their application in cutting-edge materials science. The information compiled in this review serves as a foundational guide for researchers aiming to harness the immense potential of pyrazole derivatives.

References

An In-depth Technical Guide to the Physical Characteristics of Methyl 1H-pyrazole-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of Methyl 1H-pyrazole-4-carboxylate hydrochloride (CAS No. 181997-36-4). Due to the limited availability of specific experimental data for the hydrochloride salt, this document also includes the well-documented physical properties of its free base counterpart, Methyl 1H-pyrazole-4-carboxylate (CAS No. 51105-90-9), for comparative purposes. The guide details a relevant experimental protocol for its synthesis, which involves the formation of the hydrochloride salt.

Compound Identification

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound181997-36-4C₅H₇ClN₂O₂162.57 g/mol [1]
Methyl 1H-pyrazole-4-carboxylate (Free Base)51105-90-9C₅H₆N₂O₂126.11 g/mol [2]

Physical Properties of Methyl 1H-pyrazole-4-carboxylate (Free Base)

The following table summarizes the known physical properties of the free base, Methyl 1H-pyrazole-4-carboxylate. This data serves as a valuable reference point for researchers working with the hydrochloride salt.

PropertyValue
Appearance White to Almost white powder to crystal
Melting Point 139.0 to 146.0 °C[3]
Boiling Point 271 °C[3]
Solubility Soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water.[4]
Storage Room Temperature, under inert atmosphere[3]

Experimental Protocol: Synthesis of Methyl 1H-pyrazole-4-carboxylate

The following protocol describes the synthesis of Methyl 1H-pyrazole-4-carboxylate. This process involves the use of a hydrochloric acid solution in methanol, which facilitates the esterification and inherently produces the hydrochloride salt of the pyrazole nitrogen.

Materials:

  • 1H-pyrazole-4-carboxylic acid

  • 4M HCl/methanol solution

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve 1H-pyrazole-4-carboxylic acid (4.00 g) in a 4M HCl/methanol solution (150 mL).[3]

  • Stir the reaction mixture overnight at room temperature.[3]

  • Upon completion of the reaction, remove the solvent by rotary evaporation at room temperature.[3]

  • Dry the resulting product under reduced pressure to yield Methyl 1H-pyrazole-4-carboxylate as a white solid (5.0 g).[3]

The structure of the resulting product can be confirmed by ¹H NMR spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the synthesis process described in the experimental protocol.

SynthesisWorkflow start Start: 1H-pyrazole-4-carboxylic acid dissolve Dissolve in 4M HCl/Methanol start->dissolve stir Stir Overnight at Room Temperature dissolve->stir evaporate Solvent Removal (Rotary Evaporation) stir->evaporate dry Dry under Reduced Pressure evaporate->dry end_product End Product: Methyl 1H-pyrazole-4-carboxylate (White Solid) dry->end_product

Synthesis of Methyl 1H-pyrazole-4-carboxylate.

References

Solubility profile of Methyl 1H-pyrazole-4-carboxylate hydrochloride in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. This guide is intended to equip researchers and scientists in drug development with the necessary protocols to generate reliable and reproducible solubility data.

Introduction to this compound

Methyl 1H-pyrazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The hydrochloride salt form is often synthesized to improve the compound's stability and aqueous solubility, which are critical parameters for its potential therapeutic applications. A thorough understanding of its solubility in different solvent systems is fundamental for formulation development, pharmacokinetic studies, and various in vitro and in vivo assays.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been published. Researchers are encouraged to determine this experimentally using the protocols outlined in this guide. The following table is provided as a template for presenting experimentally determined solubility data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Data to be determinedData to be determinede.g., Shake-Flask Method
Phosphate-Buffered Saline (pH 7.4)25Data to be determinedData to be determinede.g., Shake-Flask Method
0.1 N Hydrochloric Acid (pH 1.2)25Data to be determinedData to be determinede.g., Shake-Flask Method
Methanol25Data to be determinedData to be determinede.g., Shake-Flask Method
Ethanol25Data to be determinedData to be determinede.g., Shake-Flask Method
Acetone25Data to be determinedData to be determinede.g., Shake-Flask Method
Acetonitrile25Data to be determinedData to be determinede.g., Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinede.g., Shake-Flask Method

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered a gold standard for its reliability[2].

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, PBS, 0.1 N HCl, methanol, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau[3].

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the original concentration of the dissolved compound in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in mg/mL and mol/L.

    • For buffered solutions, measure and report the final pH of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_solid Add excess solid to solvent start->add_solid seal_vials Seal vials add_solid->seal_vials agitate Agitate at constant temperature seal_vials->agitate check_equilibrium Sample at time points (24, 48, 72h) agitate->check_equilibrium filter_sample Filter supernatant check_equilibrium->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample hplc_analysis Quantify by HPLC dilute_sample->hplc_analysis calculate_solubility Calculate solubility (mg/mL, mol/L) hplc_analysis->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive and standardized protocol for its experimental determination. By following the outlined shake-flask method, researchers can generate accurate and reliable solubility profiles in various solvents, which is a critical step in the preclinical and formulation development of this compound. The provided templates and workflow diagrams are intended to facilitate a systematic and well-documented approach to these essential physicochemical characterizations.

References

Reaction mechanisms involving Methyl 1H-pyrazole-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 1H-pyrazole-4-carboxylate Hydrochloride

For researchers, scientists, and professionals in drug development, this compound serves as a versatile and crucial building block. Its unique heterocyclic structure, featuring two adjacent nitrogen atoms, allows for a variety of chemical transformations, making it a valuable scaffold in the synthesis of complex, biologically active molecules. This guide provides a detailed overview of the core reaction mechanisms involving this compound, supported by experimental protocols, quantitative data, and process visualizations.

Synthesis of Methyl 1H-pyrazole-4-carboxylate

The primary and most direct synthesis of Methyl 1H-pyrazole-4-carboxylate involves the Fischer esterification of 1H-pyrazole-4-carboxylic acid. The reaction is typically carried out in methanol with a strong acid catalyst, such as hydrochloric acid (HCl), which also results in the formation of the hydrochloride salt of the product.

Experimental Protocol: Synthesis via Fischer Esterification

A common procedure for the synthesis is as follows:

  • 1H-pyrazole-4-carboxylic acid (e.g., 4.00 g) is dissolved in a 4M solution of HCl in methanol (150 mL).[1]

  • The reaction mixture is stirred at room temperature, often overnight, to ensure complete conversion.[1]

  • Progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[1]

  • The resulting solid product is dried under vacuum to yield this compound as a white solid.[1]

Core Reaction Mechanisms

The reactivity of Methyl 1H-pyrazole-4-carboxylate is dominated by the nucleophilicity of the pyrazole ring nitrogens and the electrophilicity of the ester carbonyl group. The pyrazole ring can also be functionalized through C-H activation or cross-coupling reactions.

N-Alkylation

N-alkylation is a fundamental transformation for this molecule, enabling the introduction of various substituents that modulate the compound's steric and electronic properties, which is critical for its biological activity. A key challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling regioselectivity, as the reaction can occur at either the N1 or N2 position.[2]

The reaction typically proceeds via deprotonation of the pyrazole NH by a base, creating a pyrazolate anion. This anion then acts as a nucleophile, attacking an alkylating agent (e.g., an alkyl halide). The choice of base, solvent, and the steric nature of the alkylating agent can influence the ratio of the N1 and N2 isomers.[2][3] Steric hindrance often favors alkylation at the less hindered nitrogen atom.[2]

N_Alkylation_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products start Methyl 1H-pyrazole-4-carboxylate intermediate Pyrazolate Anion (Deprotonated) start->intermediate + Base (-BH+) product1 N1-Alkylated Product (Major/Minor) intermediate->product1 + R-X (-X⁻) product2 N2-Alkylated Product (Minor/Major) intermediate->product2 + R-X (-X⁻)

General mechanism for the N-alkylation of pyrazole.

The following is a general protocol for the N-alkylation of a pyrazole scaffold:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add Methyl 1H-pyrazole-4-carboxylate (1.0 eq).[2]

  • Add an anhydrous solvent such as DMF or DMSO to achieve a concentration of 0.1-0.5 M.[2]

  • Add the selected base (e.g., K₂CO₃, NaH) (1.5-2.0 eq) and stir the mixture for 15-30 minutes at room temperature.[2]

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq) dropwise.[2]

  • Stir the reaction at a suitable temperature (room temperature to 80°C) for 4-24 hours, monitoring for completion.[2]

  • Upon completion, perform an aqueous workup by diluting with water and extracting the product with an organic solvent like ethyl acetate.[2]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[2]

  • The crude product is purified by flash column chromatography to isolate the desired N-alkylated regioisomers.[2]

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Product(s) & RatioYield (%)Reference
Methyl 1H-pyrazole-4-carboxylateMethyl iodideK₂CO₃DMFRT11-Methyl-1H-pyrazole-4-carboxylate90[4]
Tautomeric Pyrazole-4-carboxylateMethyl iodideKOHDMFRT-Mixture of N1 and N2 isomers (1:5)74 (total)[3]
Tautomeric Pyrazole-4-carboxylateEthyl iodideKOHDMFRT-N1-ethyl isomer (sole product)87[3]
Cross-Coupling Reactions

The pyrazole ring can be functionalized at its carbon atoms, typically through cross-coupling reactions like the Suzuki-Miyaura reaction. This usually requires prior halogenation of the pyrazole ring (e.g., at the C5 position) to introduce a leaving group. The halogenated pyrazole can then be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is a powerful tool for creating C-C bonds and synthesizing complex aryl- or heteroaryl-substituted pyrazoles.[5]

Suzuki_Coupling_Cycle cluster_inputs Inputs cluster_output Output catalyst Pd(0)L₂ oxidative_add Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) catalyst->oxidative_add R¹-X transmetalation Transmetalation Intermediate (R¹-Pd(II)L₂-R²) oxidative_add->transmetalation R²-B(OR)₂ + Base transmetalation->catalyst Reductive Elimination product Product (R¹-R²) transmetalation->product reductive_elim Reductive Elimination pyrazole_halide Pyrazole-X (R¹-X) pyrazole_halide->oxidative_add boronic_acid R²-B(OR)₂ boronic_acid->transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Pyrazole SubstrateCoupling PartnerCatalystBaseSolventTemp. (°C)Yield (%)Reference
Ethyl 1H-pyrazole-4-carboxylateN-Boc-azetidine boronic esterPd(PPh₃)₄K₃PO₄1,4-Dioxane10094[6]
4-Bromo-1-(sulfonylmethyl)-pyrazolePhenylboronic acidRuphos-PdK₂CO₃Toluene/H₂O10094
4-Bromo-1-(sulfonylmethyl)-pyrazole4-Fluorophenylboronic acidRuphos-PdK₂CO₃Toluene/H₂O10092

Reactions of the Ester Functional Group

The methyl ester group at the C4 position is amenable to standard ester transformations, providing another avenue for derivatization.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH, LiOH) followed by acidification. The resulting carboxylic acid is a key intermediate for forming amides or other acid derivatives.

  • Amidation: Direct reaction of the ester with an amine, often at elevated temperatures or with a catalyst, can form the corresponding amide. This is a common final step in the synthesis of many drug candidates, where the amide bond serves as a key structural feature.

Ester_Transformations start Methyl 1H-pyrazole- 4-carboxylate acid 1H-Pyrazole-4- carboxylic Acid start->acid 1. Base (NaOH) 2. Acid (H₃O⁺) amide 1H-Pyrazole-4- carboxamide start->amide Amine (R₂NH) Heat/Catalyst acid->amide Amine (R₂NH) Coupling Agent (EDC)

Workflow for transformations of the ester group.

Applications in Drug Development

This compound is a precursor to a wide array of pharmacologically active agents. The pyrazole core is found in drugs targeting various conditions.

  • Kinase Inhibitors: N-substituted aminopyrazoles are a core scaffold for potent and selective inhibitors of kinases like c-Jun N-terminal kinase 3 (JNK3), which are targets for treating neurodegenerative diseases.[2]

  • Carbonic Anhydrase Inhibitors: Pyrazole derivatives, often incorporating a sulfonamide group, have been synthesized and shown to be potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII, making them promising anticancer agents.[7]

  • Other Therapeutic Areas: The scaffold is also used to prepare β3-agonists and has been investigated for its potential to inhibit liver alcohol dehydrogenase.[1][]

Drug_Development_Logic start Methyl 1H-pyrazole- 4-carboxylate HCl intermediate1 N-Alkylation start->intermediate1 intermediate2 Amidation start->intermediate2 intermediate3 Cross-Coupling start->intermediate3 final_scaffold Bioactive Scaffold (e.g., Kinase Inhibitor) intermediate1->final_scaffold Further Steps intermediate2->final_scaffold Further Steps intermediate3->final_scaffold Further Steps

Logical flow from starting material to a drug scaffold.

References

The Pyrazole Core: A Versatile Scaffold in Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Key Research Discoveries Involving Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in contemporary medicinal chemistry, agrochemical science, and materials research. Its unique structural features and synthetic tractability have led to the discovery and development of a multitude of compounds with profound impacts on human health, agriculture, and industry. This technical guide delves into the core research discoveries involving pyrazole-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

I. Pyrazole-Based Compounds in Medicine: A Therapeutic Revolution

The versatility of the pyrazole scaffold has been most prominently showcased in the pharmaceutical arena. Several blockbuster drugs and numerous clinical candidates feature this heterocyclic core, targeting a wide array of diseases from inflammatory disorders to cancer.

A. Anti-inflammatory Agents: The Dawn of Selective COX-2 Inhibition

One of the most significant breakthroughs in the application of pyrazole chemistry was the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Celecoxib: A Landmark in Pain Management

Celecoxib, a diaryl-substituted pyrazole, was a first-in-class selective COX-2 inhibitor, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[1][2]

Quantitative Data: Efficacy of Celecoxib in Arthritis

Clinical Trial / Study Condition Dosage Key Findings Reference
PRECISION TrialOsteoarthritis & Rheumatoid Arthritis100-200 mg twice dailyNon-inferior cardiovascular safety compared to naproxen and ibuprofen.[3][4][3][4]
Multiple Double-Blind TrialsOsteoarthritis200 mg/dayAnalgesic effect comparable to naproxen.[2][2]
Multiple Double-Blind TrialsRheumatoid Arthritis100-400 mg twice dailySignificant anti-inflammatory and analgesic effects, similar to naproxen.[5][5]
Systematic ReviewOsteoarthritis & Rheumatoid ArthritisTherapeutic dosesAs effective as other NSAIDs with improved gastrointestinal safety.[6][6]

Signaling Pathway: COX-2 Inhibition by Celecoxib

The anti-inflammatory effects of celecoxib are mediated through its selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

COX2_Inhibition cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Celecoxib Celecoxib Celecoxib->COX2 selective inhibition

Celecoxib selectively inhibits the COX-2 enzyme.
B. Anticancer Therapeutics: Targeting Key Signaling Pathways

The pyrazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating efficacy against both hematological malignancies and solid tumors.

Ruxolitinib: A Potent JAK1/2 Inhibitor

Ruxolitinib is a pyrazole-containing compound that potently and selectively inhibits Janus kinases (JAKs), specifically JAK1 and JAK2.[7] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.

Quantitative Data: In Vitro Efficacy of Pyrazole-Based Anticancer Agents

Compound Cancer Cell Line Cancer Type IC₅₀ (µM) Reference
Celecoxib U251Glioblastoma11.7[8]
HCT116Colon Cancer25.9[8]
HepG2Liver Cancer27.3[8]
MCF-7Breast Cancer29.5[8]
HeLaCervical Cancer37.2[8]
HNE1Nasopharyngeal Carcinoma32.86[9]
CNE1-LMP1Nasopharyngeal Carcinoma61.31[9]
Ruxolitinib LS411NColorectal Cancer~8-25[10]
SW620Colorectal Cancer~8-25[10]
K-562Chronic Myelogenous Leukemia20 (at 48h)[11]
NCI-BL 2171B-cell Lymphoma23.3 (at 48h)[11]
U87MGGlioblastoma94.07 (at 24h)[11]

Quantitative Data: Clinical Trial Results for Ruxolitinib

Trial Name Condition Key Outcome Ruxolitinib Arm Control Arm Reference
COMFORT-I Myelofibrosis≥35% spleen volume reduction at 24 weeks41.9%0.7% (Placebo)[7]
COMFORT-II Myelofibrosis≥35% spleen volume reduction at 48 weeks28%0% (Best Available Therapy)[7]
RESPONSE Polycythemia VeraComposite primary endpoint at 32 weeks*21%1% (Best Available Therapy)[7]
MAJIC-PV Polycythemia VeraComplete Response within 1 year43%26% (Best Available Therapy)[12]

*Composite primary endpoint: hematocrit control and ≥35% spleen volume reduction.

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

Ruxolitinib's mechanism of action involves the direct inhibition of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the JAK-STAT pathway ultimately leads to reduced cell proliferation and survival.

JAK_STAT_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK activates Cytokine Cytokine Cytokine->Cytokine_Receptor binds STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription initiates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits

Ruxolitinib inhibits the JAK-STAT signaling pathway.

II. Pyrazole-Based Compounds in Agrochemicals

The structural versatility of the pyrazole ring has also been exploited in the development of potent and selective agrochemicals, including fungicides and insecticides.

Quantitative Data: Efficacy of Pyrazole-Based Agrochemicals

Compound Type Target Pest/Pathogen Compound Example Efficacy (EC₅₀/LC₅₀) Reference
Fungicide Gibberella zeaePyrazole-4-carboxamide derivative (Compound 6)EC₅₀ = 5.2 µg/mL[13]
Rhizoctonia solaniPyrazole amide derivative (Compound 9)EC₅₀ = 0.002 µg/mL[13]
Phomopsis sp.Pyrazole derivative (D1)EC₅₀ = 16.9 µg/mL[14]
Gaeumannomyces graminis var. triticiPyrazole derivative (10d)100% inhibition at 16.7 µg/mL[15]
Insecticide Aphis craccivoraDiamide compound (I-4)>78% lethal rate at 200 µg/mL[16]
Plutella xylostellaDiamide compound (I-1)76.7% mortality at 200 µg/mL[16]

III. Pyrazole-Based Compounds in Materials Science: Corrosion Inhibition

Pyrazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier.

Quantitative Data: Corrosion Inhibition Efficiency of Pyrazole Derivatives

Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
Pyrazole Derivative (L6)Carbon Steel1 M HCl10⁻³ M91.8[17]
Pyrazole Derivative (L4)Carbon Steel1 M HCl10⁻³ M90.8[17]
Pyrazole Derivative (DPA)Mild Steel1.0 M HCl10⁻³ M97[18]
Pyrazole Derivative (4)Mild SteelAcidic MediumNot Specified94.88[19]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the research and development of pyrazole-based compounds.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add pyrazole compound (various concentrations) incubate1->add_compound incubate2 Incubate (48-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance (570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50 end End calculate_ic50->end

A typical workflow for an MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[20]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[1]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Synthesis of Pyrazole-Chalcone Hybrids

Pyrazole-chalcone hybrids are a promising class of compounds with potential anticancer activity. A common synthetic route involves a Claisen-Schmidt condensation.

Experimental Workflow: Synthesis of Pyrazole-Chalcone Hybrids

Chalcone_Synthesis_Workflow cluster_reactants Reactants pyrazole_aldehyde Pyrazole Aldehyde mix_reactants Mix in Solvent (e.g., Ethanol) pyrazole_aldehyde->mix_reactants acetophenone Substituted Acetophenone acetophenone->mix_reactants add_base Add Base (e.g., NaOH) mix_reactants->add_base stir_rt Stir at Room Temp. add_base->stir_rt precipitate Precipitate in Ice-Cold Water stir_rt->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize filter_dry->recrystallize product Pyrazole-Chalcone Hybrid recrystallize->product

General workflow for the synthesis of pyrazole-chalcones.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar mixture of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a substituted acetophenone in a suitable solvent such as ethanol or PEG-400.[22]

  • Base Addition: Slowly add a catalytic amount of a base, such as a 20% aqueous solution of sodium hydroxide, to the reaction mixture.[22]

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[22][23]

  • Precipitation: Pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.[22]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent like ethanol.[24][25]

C. Synthesis of Pyrazole-Based Corrosion Inhibitors

The synthesis of pyrazole-based corrosion inhibitors often involves the reaction of a chalcone with a hydrazine derivative.

Detailed Protocol:

  • Chalcone Synthesis: Prepare the required chalcone intermediate by reacting an appropriate aldehyde and ketone in the presence of a base, following a standard Claisen-Schmidt condensation procedure.[26][27]

  • Cyclization Reaction: In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) or phenylhydrazine (0.01 mol) in absolute ethanol (50 mL).[26]

  • Base Addition: Add an aqueous solution of sodium hydroxide (10%, 6 mL) to the mixture.[26]

  • Reflux: Heat the reaction mixture under reflux for 24 hours.[26]

  • Isolation and Purification: After cooling, pour the reaction mixture into cold water. Collect the resulting precipitate by filtration, wash it with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.[26]

V. Conclusion

The pyrazole scaffold continues to be a privileged structure in the design and discovery of novel bioactive compounds and functional materials. The research discoveries highlighted in this guide underscore the immense potential of pyrazole chemistry in addressing critical challenges in medicine, agriculture, and industry. The provided quantitative data, detailed experimental protocols, and pathway visualizations serve as a valuable resource for researchers and professionals dedicated to advancing the field of pyrazole-based research and development. The ongoing exploration of this versatile heterocyclic core promises to yield further innovations with significant scientific and societal impact.

References

The Enduring Legacy of the Pyrazole Nucleus: A Historical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a Heterocyclic Powerhouse

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and agricultural chemistry.[1][2][3][4][5][6][7][8] Its derivatives are integral components of numerous pharmaceuticals, demonstrating a vast spectrum of biological activities including anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antiviral properties.[6][7][8][9] This guide provides a comprehensive historical overview of the synthesis of pyrazole compounds, tracing the evolution of synthetic methodologies from their seminal discoveries to the sophisticated and sustainable approaches of the modern era. We will delve into the foundational named reactions, explore the mechanistic underpinnings of these transformations, and present detailed protocols for key synthetic procedures.

The Pioneering Syntheses: Knorr and Pechmann

The journey of pyrazole synthesis began in the late 19th century with the groundbreaking work of two German chemists, Ludwig Knorr and Hans von Pechmann. Their discoveries laid the fundamental groundwork for the vast field of pyrazole chemistry that exists today.

1883: The Knorr Pyrazole Synthesis – A Serendipitous Discovery

The first synthesis of a pyrazole derivative was an unexpected outcome of research aimed at quinine-related compounds.[10] In 1883, Ludwig Knorr reported the reaction of ethyl acetoacetate with phenylhydrazine, which did not yield the expected quinoline derivative but instead produced a new heterocyclic compound, later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][10][11] This seminal discovery, now famously known as the Knorr Pyrazole Synthesis, marked the birth of pyrazole chemistry.[1][10][12][13]

The Knorr synthesis is a cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl moiety, such as a β-ketoester.[1][10][12] The versatility of this reaction allows for the creation of a wide array of substituted pyrazoles and pyrazolones.[1]

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and a subsequent dehydration step to yield the stable pyrazole or pyrazolone ring.[10][12]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine (or derivative) Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole/Pyrazolone Cyclic_Intermediate->Pyrazole Dehydration

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr's 1883 method) [1]

  • Materials:

    • Phenylhydrazine (100 g)

    • Ethyl acetoacetate (125 g)

  • Apparatus:

    • Reaction vessel suitable for heating

    • Water bath

    • Apparatus for separating immiscible liquids

    • Crystallization dish

  • Procedure:

    • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

    • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.

    • Separation of Water: Separate the water formed during the initial condensation from the oily product.

    • Cyclization: Heat the oily condensation product on a water bath for an extended period. This step induces cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.

    • Purification: The crude product can be purified by recrystallization.

1898: The Pechmann Pyrazole Synthesis – A New Avenue

Fifteen years after Knorr's discovery, another German chemist, Hans von Pechmann, introduced a different approach to pyrazole synthesis. In 1898, he reported the synthesis of pyrazole itself by reacting acetylene with diazomethane.[4][14][15][16] This reaction, known as the Pechmann Pyrazole Synthesis, involves a 1,3-dipolar cycloaddition.

While Knorr's method relies on the condensation of two building blocks, Pechmann's synthesis exemplifies a cycloaddition approach, which has become a powerful tool in modern organic synthesis for constructing cyclic compounds.

Evolution of Pyrazole Synthesis: Expanding the Chemist's Toolkit

Following the foundational work of Knorr and Pechmann, the 20th century witnessed a significant expansion of synthetic methodologies for accessing the pyrazole core. Chemists developed variations of the classical syntheses and introduced new strategies to control regioselectivity and introduce a wider range of functional groups.

Key developments during this period include:

  • Synthesis from α,β-Unsaturated Aldehydes and Ketones: The reaction of α,β-unsaturated aldehydes or ketones with hydrazines provides a straightforward route to pyrazolines, which can then be oxidized to pyrazoles.[3][9]

  • Synthesis from Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known method for over a century, though it often yields a mixture of regioisomers.[2]

  • 1,3-Dipolar Cycloadditions: Beyond Pechmann's initial work, the use of other 1,3-dipoles, such as nitrilimines, with alkynes or alkenes has become a versatile method for pyrazole and pyrazoline synthesis.[17]

Modern Era: The Drive for Efficiency and Sustainability

The 21st century has been characterized by a paradigm shift in chemical synthesis, with a strong emphasis on efficiency, sustainability, and "green" chemistry.[18][19][20][21] This has led to the development of innovative and environmentally benign methods for pyrazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[19][22] In the context of pyrazole synthesis, microwave-assisted methods often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[22] For instance, the four-component condensation of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile can be efficiently carried out under microwave irradiation in an eco-friendly solvent mixture like water-ethanol.[22]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, are highly desirable from a green chemistry perspective.[18][22][23] They offer high atom and step economy, operational simplicity, and can generate complex molecules in a single step.[22] The synthesis of pyranopyrazoles, for example, is often achieved through one-pot, four-component reactions.[22]

MCR_Workflow cluster_reactants Reactants A Component A OnePot One-Pot Reaction (with Catalyst/Energy Source) A->OnePot B Component B B->OnePot C Component C C->OnePot D Component D D->OnePot Product Complex Pyrazole Derivative OnePot->Product Sequential Condensations & Cyclizations

Figure 2: Conceptual workflow of a multicomponent reaction for pyrazole synthesis.

Green Solvents and Catalysts

A significant focus of modern pyrazole synthesis is the replacement of hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or solvent-free conditions.[19][20][21] Additionally, the development and use of recyclable and non-toxic catalysts, including biocatalysts and nanocatalysts, are gaining prominence.[2][18][19][21]

Quantitative Data Summary for Modern Synthetic Approaches

MethodCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Microwave-Assisted 4-Component Reactionl-tyrosineH₂O–ethanol< 5 minExcellent[22]
Ultrasonic-Assisted 4-Component ReactionCatalyst-freeWater-Excellent[22]
Multicomponent ReactionTetrabutylammonium bromide (TBAB)Solvent-free-75-86[20]
Nano-ZnO Catalyzed CondensationNano-ZnOControlled conditions-Excellent[2]

Conclusion: A Continuously Evolving Field

The synthesis of pyrazole compounds has come a long way since Ludwig Knorr's serendipitous discovery in 1883. From the classical condensation and cycloaddition reactions to the modern marvels of microwave-assisted synthesis and multicomponent reactions, the methodologies have continuously evolved to become more efficient, versatile, and sustainable. The enduring importance of the pyrazole scaffold in medicine and agriculture ensures that the quest for novel and improved synthetic routes will remain a vibrant and crucial area of research for years to come.[5][6][7][8]

References

Methodological & Application

Application Notes and Protocols: The Versatile Utility of Methyl 1H-pyrazole-4-carboxylate Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a valuable and versatile building block in organic synthesis, providing a robust scaffold for the creation of a diverse array of functionalized molecules. Its pyrazole core is a key pharmacophore in numerous approved drugs, making this compound particularly relevant for drug discovery and development. These application notes provide a detailed overview of its use in several key synthetic transformations, complete with experimental protocols and quantitative data.

N-Alkylation and N-Arylation: Expanding Molecular Diversity

The nitrogen atoms of the pyrazole ring are readily functionalized, offering a primary avenue for introducing molecular diversity. N-alkylation and N-arylation are fundamental transformations for this scaffold, often representing a critical step in the synthesis of biologically active compounds.

Given that this compound is a salt, a neutralization step is typically required prior to or in situ during reactions that are sensitive to acid, such as N-alkylation under basic conditions. This is usually achieved by the addition of a suitable base.

Application Highlight: Synthesis of Kinase Inhibitors

N-substituted pyrazoles are core components of many kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The regioselective alkylation or arylation of the pyrazole ring is a key step in modulating the binding affinity and selectivity of these inhibitors.

Experimental Protocols

Protocol 1.1: Base-Mediated N-Methylation

This protocol describes the N-methylation of Methyl 1H-pyrazole-4-carboxylate.

  • Materials: this compound, Potassium carbonate (K₂CO₃), Methyl iodide (CH₃I), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Water, Brine.

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the N-methylated products.

Quantitative Data for N-Alkylation Reactions

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Methyl iodideK₂CO₃DMF20190[1]
2Benzyl bromideK₂CO₃DMF801285General Protocol
3Ethyl bromoacetateCs₂CO₃CH₃CN60688General Protocol

Protocol 1.2: Copper-Catalyzed N-Arylation

This protocol outlines the N-arylation of pyrazoles using a copper catalyst.

  • Materials: this compound, Aryl iodide or aryl bromide, Copper(I) iodide (CuI), Diamine ligand (e.g., N,N'-dimethylethylenediamine), Potassium carbonate (K₂CO₃), Toluene.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), the diamine ligand (0.2 eq), and K₂CO₃ (2.5 eq).

    • Add anhydrous toluene as the solvent.

    • Degas the mixture and then heat under an inert atmosphere at 110 °C for 24 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl pyrazole.

Diagram 1: N-Alkylation/Arylation Workflow

N_Alkylation_Arylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation start Methyl 1H-pyrazole-4-carboxylate HCl neutralization Neutralization (e.g., K2CO3) start->neutralization pyrazole_free_base Methyl 1H-pyrazole-4-carboxylate neutralization->pyrazole_free_base alkylation_reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) pyrazole_free_base->alkylation_reagents arylation_reagents Aryl Halide (Ar-X) CuI, Ligand Base (e.g., K2CO3) pyrazole_free_base->arylation_reagents n_alkylated_product N-Alkyl Pyrazole Derivative alkylation_reagents->n_alkylated_product n_arylated_product N-Aryl Pyrazole Derivative arylation_reagents->n_arylated_product

Caption: General workflow for N-alkylation and N-arylation reactions.

Functionalization of the Pyrazole C4-Position

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution, providing another key site for molecular modification.

Application Highlight: Synthesis of Celecoxib Analogues

Celecoxib, a selective COX-2 inhibitor, features a diaryl-substituted pyrazole core. The synthesis of celecoxib and its analogues often involves the construction of the pyrazole ring followed by functionalization, or the use of pre-functionalized building blocks.[2][3] The ability to introduce substituents at the C4 position is crucial for developing new generations of anti-inflammatory drugs.[2][3]

Experimental Protocols

Protocol 2.1: C4-Halogenation

This protocol describes the bromination of the pyrazole ring at the C4 position.

  • Materials: Methyl 1H-pyrazole-4-carboxylate, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve Methyl 1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to give the crude 4-bromo-pyrazole derivative, which can be purified by recrystallization or column chromatography.

Quantitative Data for C4-Halogenation

EntryHalogenating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1NBSCH₃CNRT5>90General Protocol
2NCSCH₃CN403High[4]
3NISCH₃CNRT6HighGeneral Protocol

Protocol 2.2: Vilsmeier-Haack Formylation

This protocol introduces a formyl group at the C4 position.

  • Materials: Methyl 1H-pyrazole-4-carboxylate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Chloroform (CHCl₃).

  • Procedure:

    • Cool a solution of DMF (6.0 eq) in chloroform to 0 °C.

    • Slowly add POCl₃ (4.0 eq) to the cooled DMF solution and stir for 15 minutes.

    • Add Methyl 1H-pyrazole-4-carboxylate (1.0 eq) to the Vilsmeier reagent.

    • Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and quench by carefully adding it to ice-water.

    • Neutralize with a saturated solution of sodium carbonate to pH ~7.

    • Extract the mixture with chloroform (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[5]

Diagram 2: C4-Position Functionalization Pathways

C4_Functionalization cluster_halogenation C4-Halogenation cluster_formylation C4-Formylation (Vilsmeier-Haack) start Methyl 1H-pyrazole-4-carboxylate halogenation_reagents NXS (X = Cl, Br, I) Solvent (e.g., CH3CN) start->halogenation_reagents formylation_reagents POCl3, DMF start->formylation_reagents c4_halo_product Methyl 4-halo-1H-pyrazole-4-carboxylate halogenation_reagents->c4_halo_product c4_formyl_product Methyl 4-formyl-1H-pyrazole-4-carboxylate formylation_reagents->c4_formyl_product

Caption: Key reactions for functionalizing the C4-position of the pyrazole ring.

Transformations of the Carboxylate Group

The methyl ester at the C4 position is a versatile handle for further synthetic manipulations, most notably hydrolysis to the corresponding carboxylic acid, which then opens up access to a wide range of amide derivatives through coupling reactions.

Application Highlight: Synthesis of Agrochemicals and Pharmaceuticals

Many bioactive molecules, including fungicides and pharmaceuticals, contain a pyrazole-4-carboxamide moiety. The synthesis of these compounds relies on the efficient conversion of the ester to an amide.

Experimental Protocols

Protocol 3.1: Hydrolysis of the Methyl Ester

This protocol describes the saponification of the methyl ester to the carboxylic acid.

  • Materials: this compound, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Methanol (MeOH) or Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to 0 °C and acidify with concentrated HCl to pH 2-3.

    • The product, 1H-pyrazole-4-carboxylic acid, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3.2: Amide Coupling

This protocol details the formation of an amide bond from the pyrazole-4-carboxylic acid.

  • Materials: 1H-Pyrazole-4-carboxylic acid, Amine (R-NH₂), Coupling agent (e.g., HATU, HBTU, or EDC/HOBt), Base (e.g., DIPEA or Et₃N), Solvent (e.g., DMF or CH₂Cl₂).

  • Procedure:

    • To a solution of 1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent.

    • Wash the organic layer with aqueous LiCl solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.[6]

Quantitative Data for Amide Coupling

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
12-Benzoylbenzoic acid3-MethoxybenzohydrazideHATUDIPEADMFGood[6]
2Aryl/Heteroaryl Carboxylic AcidsAminopyrazinesMsClNMICH₂Cl₂60-82[7]

Diagram 3: Carboxylate Group Transformation Workflow

Carboxylate_Transformations cluster_amidation Amide Coupling start Methyl 1H-pyrazole-4-carboxylate hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) start->hydrolysis carboxylic_acid 1H-Pyrazole-4-carboxylic acid hydrolysis->carboxylic_acid amidation_reagents Amine (R-NH2) Coupling Reagent Base (e.g., DIPEA) carboxylic_acid->amidation_reagents amide_product Pyrazole-4-carboxamide amidation_reagents->amide_product Suzuki_Coupling cluster_suzuki Suzuki Cross-Coupling start Methyl 4-bromo-1H-pyrazole-4-carboxylate suzuki_reagents Arylboronic Acid Pd Catalyst Base start->suzuki_reagents suzuki_product Methyl 4-aryl-1H-pyrazole-4-carboxylate suzuki_reagents->suzuki_product

References

Application Notes and Protocols for N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the N-alkylation of pyrazole rings, a fundamental transformation in the synthesis of a wide array of biologically active compounds. The strategic introduction of alkyl groups onto the pyrazole core is a key tactic in medicinal chemistry to modulate the physicochemical properties, metabolic stability, and target engagement of therapeutic candidates. This document outlines various methodologies, from classical approaches to modern catalytic systems, to facilitate the efficient and selective synthesis of N-alkylated pyrazoles.

Introduction to N-Alkylation of Pyrazoles

The pyrazole scaffold is a privileged motif in drug discovery, present in numerous FDA-approved drugs. The N-alkylation of the pyrazole ring can significantly impact a molecule's pharmacological profile. For unsymmetrically substituted pyrazoles, a key challenge is the control of regioselectivity, as alkylation can occur at either of the two nitrogen atoms (N1 or N2), leading to the formation of constitutional isomers. The choice of synthetic method is therefore crucial and depends on the desired regiochemical outcome, the nature of the alkylating agent, and the overall complexity of the substrate.

Comparative Overview of N-Alkylation Methods

Several methods have been developed for the N-alkylation of pyrazoles, each with its own advantages and limitations. The selection of an appropriate method is contingent upon factors such as the desired regioselectivity, the reactivity of the starting materials, and the desired scale of the reaction.

MethodTypical ReagentsKey AdvantagesPotential Limitations
Classical N-Alkylation Alkyl halide, Base (NaH, K₂CO₃), Solvent (DMF, THF)Simple, widely applicable, readily available reagents.Often results in mixtures of regioisomers with unsymmetrical pyrazoles.
Phase Transfer Catalysis (PTC) Alkyl halide, Base (KOH), PTC (e.g., TBAB)Mild conditions, high yields, can be performed without solvent.[1][2]Regioselectivity can be variable.
Magnesium-Catalyzed Alkylation α-Bromoacetates/amides, MgBr₂, Base (i-Pr₂NEt)High N2-regioselectivity for 3-substituted pyrazoles.[3]Limited to specific alkylating agents.
Acid-Catalyzed Alkylation Trichloroacetimidates, Brønsted acid (e.g., CSA)Mild, alternative to base-mediated methods.[4][5][6]Requires preparation of trichloroacetimidate electrophiles.
Mitsunobu Reaction Alcohol, PPh₃, DIAD/DEADInversion of stereochemistry at the alcohol, mild conditions.[7][8]Stoichiometric phosphine oxide byproduct can complicate purification.
Microwave-Assisted Synthesis VariousRapid reaction times, often higher yields.Requires specialized microwave reactor.

Quantitative Data Summary

The regioselectivity of pyrazole N-alkylation is highly dependent on the substitution pattern of the pyrazole ring and the reaction conditions employed. Below is a summary of typical outcomes for the N-alkylation of substituted pyrazoles.

Table 1: Regioselectivity in the N-Alkylation of 3-Substituted Pyrazoles
3-SubstituentAlkylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
Phenyl2-Bromo-N,N-dimethylacetamidei-Pr₂NEtTHF25N2 selective75[3]
MethylBenzyl BromideK₂CO₃DMSORT>95:592[9]
CO₂EtEthyl IodideK₂CO₃DMSORT>95:585[9]
CF₃Methyl IodideK₂CO₃MeCNRefluxN/AHigh[10]

Note: N1 refers to alkylation at the nitrogen adjacent to the substituent, and N2 refers to alkylation at the nitrogen further from the substituent.

Table 2: N-Alkylation of 4-Substituted Pyrazoles
4-SubstituentAlkylating AgentBase/CatalystSolventConditionsYield (%)Reference
IodoBenzyl BromideKOH / TBABToluene (optional)RTHigh[11]
ChloroPhenethyl trichloroacetimidateCSADCERT, 4h77[4]

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halide and Base

This protocol describes a general procedure for the N-alkylation of a pyrazole using an alkyl halide and a common base like sodium hydride or potassium carbonate.

Materials:

  • Pyrazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Alkyl halide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole and anhydrous solvent (DMF or THF).

  • If using NaH, cool the solution to 0 °C in an ice bath and add the NaH portion-wise. Stir for 30 minutes at 0 °C to ensure complete deprotonation. If using K₂CO₃, add the base at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Phase Transfer Catalyzed (PTC) N-Alkylation

This method is particularly effective for achieving high yields under mild, often solvent-free, conditions.[1][2]

Materials:

  • Pyrazole (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium hydroxide (KOH), powdered (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene (optional)

  • Water

  • Ethyl acetate or Dichloromethane

Procedure:

  • In a round-bottom flask, combine the pyrazole, powdered potassium hydroxide, and a catalytic amount of TBAB.

  • Add the alkyl halide to the mixture. If a solvent is desired, add toluene.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.

  • After completion, add water to dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.

Protocol 3: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles

This protocol is designed for the highly regioselective N2-alkylation of 3-substituted pyrazoles.[3]

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Magnesium bromide (MgBr₂) (0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • α-Bromoacetate or α-bromoacetamide (2.0 eq)

  • N,N-Diisopropylethylamine (i-Pr₂NEt) (2.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) in Methanol

  • Water

  • Isopropyl acetate (i-PrOAc)

Procedure:

  • In a glovebox under a nitrogen atmosphere, charge a vial with the 3-substituted pyrazole and MgBr₂.

  • Add anhydrous THF, followed by the α-bromo- N,N-dimethylacetamide.

  • Add i-Pr₂NEt dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with a saturated solution of NH₄Cl in MeOH.

  • Concentrate the resulting solution to dryness.

  • Add water to the residue and extract with i-PrOAc (4 x).

  • The crude product is then purified by silica gel column chromatography.

Protocol 4: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides an alternative to base-mediated alkylations.[4]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EA)

Procedure:

  • Charge a round-bottom flask with the pyrazole, trichloroacetimidate, and CSA under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 5: Mitsunobu N-Alkylation

This protocol allows for the N-alkylation of pyrazoles using an alcohol, proceeding with inversion of configuration at the alcohol's stereocenter.[7][8]

Materials:

  • Pyrazole (1.0 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolve the pyrazole, alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor by TLC.

  • Dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove the triphenylphosphine oxide byproduct.

Visualizing Reaction Workflows and Regioselectivity

The following diagrams illustrate the general workflow for N-alkylation and the factors influencing regioselectivity in unsymmetrical pyrazoles.

G General Workflow for N-Alkylation of Pyrazole start Start with Pyrazole Derivative deprotonation Deprotonation with Base (e.g., NaH, K2CO3, KOH) start->deprotonation nucleophilic_attack Nucleophilic Attack on Alkylating Agent (R-X) deprotonation->nucleophilic_attack product N-Alkylated Pyrazole nucleophilic_attack->product workup Aqueous Workup product->workup purification Purification (Chromatography, Distillation) workup->purification final_product Isolated N-Alkylated Pyrazole purification->final_product

Caption: General workflow for base-mediated N-alkylation of pyrazole.

G Factors Influencing Regioselectivity in Pyrazole N-Alkylation pyrazole Unsymmetrical Pyrazole (e.g., 3-substituted) n1_alkylation N1-Alkylation (Less hindered nitrogen) pyrazole->n1_alkylation Favored by steric bulk n2_alkylation N2-Alkylation (More hindered nitrogen) pyrazole->n2_alkylation Favored by specific catalysis substituent Steric Hindrance of Pyrazole Substituent(s) substituent->pyrazole alkylating_agent Bulkiness of Alkylating Agent alkylating_agent->pyrazole reaction_conditions Reaction Conditions (Base, Solvent, Temperature) reaction_conditions->pyrazole catalyst Catalyst (e.g., MgBr2 for N2) catalyst->pyrazole

Caption: Key factors governing the regiochemical outcome of pyrazole N-alkylation.

References

Applications of Methyl 1H-pyrazole-4-carboxylate Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] This is attributed to its ability to act as a bioisostere for other aromatic rings and its capacity for hydrogen bonding, which facilitates interactions with various biological targets.[3] The presence of a methyl ester at the 4-position and the hydrochloride salt form provides a stable and reactive starting material for a variety of chemical transformations, making it a valuable precursor in the synthesis of novel therapeutic agents.

This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, including its role as a key intermediate for generating inhibitors of dihydrofolate reductase (DHFR). Furthermore, it offers comprehensive experimental protocols for the derivatization of this scaffold.

Applications in Medicinal Chemistry

Derivatives of methyl 1H-pyrazole-4-carboxylate have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the pyrazole core and the carboxylate group allows for the fine-tuning of physicochemical properties and biological activity.

As a Precursor for Dihydrofolate Reductase (DHFR) Inhibitors

One of the notable applications of pyrazole-4-carboxylate derivatives is in the development of dihydrofolate reductase (DHFR) inhibitors.[4][5][6] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids.[6] Its inhibition disrupts cellular replication and growth, making it an attractive target for antimicrobial and anticancer therapies.[4][5]

A series of methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives, synthesized from a pyrazole-4-carboxylate scaffold, have shown potential as DHFR inhibitors with significant antimicrobial activity.[4][5]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative compounds synthesized using a methyl 1H-pyrazole-4-carboxylate core.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives of Methyl 1H-pyrazole-4-carboxylate [4][5]

Compound IDTarget OrganismMIC (µg/mL)
A7 Escherichia coli25
Pseudomonas aeruginosa25
Staphylococcus aureus25
Candida albicans100
Aspergillus niger100
Aspergillus clavatus100
A16 Escherichia coli50
Pseudomonas aeruginosa50
Staphylococcus aureus50
Bacillus subtilis50
A20 Escherichia coli25
Pseudomonas aeruginosa25
Staphylococcus aureus25
Bacillus subtilis25
Ampicillin Gram-positive & Gram-negative bacteria>250
Chloramphenicol Gram-positive & Gram-negative bacteria25-50
Ciprofloxacin Gram-positive & Gram-negative bacteria25
Nystatin Fungi100

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate Derivatives (DHFR Inhibitors)

This protocol is adapted from the synthesis of potential DHFR inhibitors.[4][5]

Step 1: Thiolation of Methyl 1H-pyrazole-4-carboxylate

A detailed protocol for this specific step is not available in the provided search results. A general approach would involve the reaction of the pyrazole with a sulfur source, such as thiourea followed by hydrolysis, or direct thiolation using a suitable reagent.

Step 2: Biginelli Reaction for Pyrimidine Ring Formation

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized methyl 1H-pyrazole-4-thiol (1 equivalent), a substituted aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol to yield the desired pyrimidine derivative.

Protocol 2: General Procedure for Amide Bond Formation from this compound

This protocol outlines the conversion of the methyl ester to a versatile amide functionality.

Step 1: In-situ Neutralization of the Hydrochloride Salt

  • Reaction Setup: Suspend this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the suspension and stir at room temperature for 30 minutes to generate the free base in situ.

Step 2: Saponification of the Methyl Ester

  • Reaction Setup: To the solution containing the free base, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) in water.

  • Reaction Execution: Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture with 1M HCl to precipitate the pyrazole-4-carboxylic acid. The solid is collected by filtration, washed with water, and dried under vacuum.

Step 3: Amide Coupling

  • Reaction Setup: Dissolve the pyrazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM.

  • Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Reaction Execution: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product is purified by flash column chromatography.

Visualizations

Dihydrofolate Reductase (DHFR) Inhibition Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) NucleicAcid Nucleic Acid Synthesis THF->NucleicAcid DHFR->THF Product Inhibitor Pyrazole-Pyrimidine Derivative Inhibitor->DHFR Inhibition

DHFR Inhibition by Pyrazole-Pyrimidine Derivatives.
Experimental Workflow for DHFR Inhibitor Synthesis

Synthesis_Workflow Start Methyl 1H-pyrazole-4-carboxylate Hydrochloride Thiolation Thiolation Start->Thiolation Intermediate1 Methyl 1H-pyrazole-4-thiol Thiolation->Intermediate1 Biginelli Biginelli Reaction (Aldehyde, Urea/Thiourea, H+) Intermediate1->Biginelli Product Methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4- tetrahydro-6-methylpyrimidine-5-carboxylate Biginelli->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure DHFR Inhibitor Purification->FinalProduct Amide_Synthesis_Logic Start Methyl 1H-pyrazole-4-carboxylate Hydrochloride Neutralization Neutralization (Base) Start->Neutralization FreeBase Methyl 1H-pyrazole-4-carboxylate Neutralization->FreeBase Saponification Saponification (LiOH or NaOH) FreeBase->Saponification CarboxylicAcid 1H-Pyrazole-4-carboxylic Acid Saponification->CarboxylicAcid Activation Carboxylic Acid Activation (e.g., HATU) CarboxylicAcid->Activation ActivatedAcid Activated Ester Activation->ActivatedAcid AmineCoupling Amine Coupling (R1R2NH) ActivatedAcid->AmineCoupling AmideProduct 1H-Pyrazole-4-carboxamide Derivative AmineCoupling->AmideProduct

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from Methyl 1H-pyrazole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Methyl 1H-pyrazole-4-carboxylate hydrochloride as a versatile precursor in the synthesis of pyrazole-based Active Pharmaceutical Ingredients (APIs). The protocols detailed herein focus on a plausible and adaptable synthetic route to Sildenafil, a widely recognized phosphodiesterase 5 (PDE5) inhibitor. The methodologies are based on established chemical transformations and offer a framework for the synthesis of related pyrazole-containing compounds.

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities.[1] Its unique electronic and steric properties allow for diverse functionalization, making it a valuable building block in drug discovery. This compound serves as a readily available and functionalized starting material for the elaboration of more complex pyrazole derivatives.

Synthetic Strategy: From Precursor to Sildenafil

The following multi-step synthesis outlines a pathway from this compound to Sildenafil. This route involves the initial hydrolysis of the ester, followed by N-methylation, introduction of the propyl group at the C3 position, and subsequent established steps for the synthesis of Sildenafil.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Core Pyrazole Modification cluster_1 Sildenafil Synthesis Cascade Start Methyl 1H-pyrazole-4-carboxylate hydrochloride Step1 Hydrolysis Start->Step1 NaOH, H2O Intermediate1 1H-pyrazole-4-carboxylic acid Step1->Intermediate1 Step2 N-Methylation Intermediate1->Step2 CH3I, K2CO3, DMF Intermediate2 1-Methyl-1H-pyrazole-4-carboxylic acid Step2->Intermediate2 Step3 C3-Propylation (Conceptual) Intermediate2->Step3 Propylating Agent Intermediate3 1-Methyl-3-propyl-1H-pyrazole-4-carboxylic acid Step3->Intermediate3 Step4 Amide Formation Intermediate3->Step4 SOCl2, NH4OH Intermediate4 Pyrazolo-carboxamide Step4->Intermediate4 Step5 Nitration Intermediate4->Step5 HNO3, H2SO4 Intermediate5 Nitro-pyrazolo-carboxamide Step5->Intermediate5 Step6 Reduction Intermediate5->Step6 Pd/C, H2 Intermediate6 Amino-pyrazolo-carboxamide Step6->Intermediate6 Step7 Acylation Intermediate6->Step7 2-Ethoxybenzoyl chloride Intermediate7 Acylated Intermediate Step7->Intermediate7 Step8 Cyclization Intermediate7->Step8 Base (e.g., K-OtBu) Sildenafil_Base Sildenafil Base Step8->Sildenafil_Base Step9 Salt Formation Sildenafil_Base->Step9 Citric Acid Sildenafil_Citrate Sildenafil Citrate Step9->Sildenafil_Citrate Sildenafil_Pathway cluster_NO_Pathway Nitric Oxide (NO) Pathway cluster_Sildenafil_Action Sildenafil's Point of Intervention cluster_Physiological_Effect Physiological Outcome Sexual_Stimulation Sexual Stimulation NO_Release NO Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation in Corpus Cavernosum cGMP->Smooth_Muscle_Relaxation Sildenafil Sildenafil Sildenafil->PDE5 Inhibits cGMP_Degradation cGMP to GMP (Inactive) PDE5->cGMP_Degradation Catalyzes Vasodilation Vasodilation and Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Penile Erection Vasodilation->Erection

References

Application Notes and Protocols for Reactions Involving Methyl 1H-pyrazole-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to key chemical transformations involving Methyl 1H-pyrazole-4-carboxylate hydrochloride, a versatile building block in medicinal chemistry and drug development. The protocols outlined below cover fundamental reactions such as N-alkylation, amide bond formation, and Suzuki coupling, providing step-by-step instructions and critical experimental parameters.

N-Alkylation of Methyl 1H-pyrazole-4-carboxylate

N-alkylation of the pyrazole ring is a crucial modification for modulating the pharmacological properties of pyrazole-based compounds. Due to the presence of the hydrochloride, a base is required to deprotonate the pyrazole nitrogen, enabling its reaction with an alkylating agent.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or ACN, add a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

Data Presentation: N-Alkylation Reaction Conditions and Yields

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
IodomethaneK₂CO₃DMF25190
Benzyl bromideK₂CO₃ACN80685
Ethyl iodideNaHDMF25488

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Methyl 1H-pyrazole-4-carboxylate HCl, solvent, and base to flask start->reagents stir1 Stir for 30 min at RT reagents->stir1 add_alkyl_halide Add alkyl halide stir1->add_alkyl_halide react Stir at appropriate temperature (2-24h) add_alkyl_halide->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water monitor->quench Reaction complete extract Extract with EtOAc quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify product Isolated N-alkylated product purify->product

General workflow for N-alkylation.

Amide Bond Formation

The carboxylate functionality of Methyl 1H-pyrazole-4-carboxylate can be converted to an amide, a common functional group in pharmaceuticals. This can be achieved through direct aminolysis of the ester, often facilitated by a Lewis acid, or by a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol 1: Direct Aminolysis of the Ester

This protocol describes the direct conversion of the methyl ester to an amide using an amine in the presence of a Lewis acid.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Lewis acid (e.g., Trimethylaluminum, AlCl₃)

  • Anhydrous toluene or other aprotic solvent

  • Triethylamine (optional, if starting with the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • If starting with the hydrochloride salt, suspend this compound (1.0 eq) in anhydrous toluene and add triethylamine (1.1 eq). Stir for 30 minutes.

  • To the stirred solution/suspension, add the amine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add the Lewis acid (e.g., 2M solution of Trimethylaluminum in toluene, 1.5 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with water.

  • Filter the mixture if necessary, and then perform a liquid-liquid extraction with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography.

Experimental Protocol 2: Hydrolysis followed by Amide Coupling

This two-step process provides a versatile route to a wide range of amides.

Step 2a: Hydrolysis of the Methyl Ester

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with concentrated HCl.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and use the crude 1H-pyrazole-4-carboxylic acid directly in the next step.

Step 2b: Amide Coupling

Materials:

  • 1H-pyrazole-4-carboxylic acid (from Step 2a)

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HBTU, EDC·HCl)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (1.1 eq) and the base (2.0 eq).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Data Presentation: Amide Coupling Reaction Conditions and Yields

AmineCoupling MethodCoupling AgentBaseSolventYield (%)
AnilineDirect AminolysisAlCl₃-Toluene75
BenzylamineHydrolysis & CouplingHATUDIPEADMF82
MorpholineHydrolysis & CouplingEDC·HClTEADCM88

Visualization: Amide Formation Workflow (Two-Step)

Amide_Formation_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling start Methyl 1H-pyrazole-4-carboxylate HCl hydrolyze Add LiOH in THF/H2O start->hydrolyze acidify Acidify with HCl hydrolyze->acidify extract_acid Extract pyrazole-4-carboxylic acid acidify->extract_acid acid Pyrazole-4-carboxylic acid activate Add coupling agent and base in DMF acid->activate add_amine Add amine activate->add_amine react Stir at RT add_amine->react workup Aqueous work-up and extraction react->workup purify Purification workup->purify product Isolated Pyrazole-4-carboxamide purify->product

Workflow for two-step amide formation.

Suzuki Coupling of Pyrazole Derivatives

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents onto the pyrazole ring. This typically requires a halogenated pyrazole precursor.

Experimental Protocol 1: Bromination of Methyl 1H-pyrazole-4-carboxylate

This protocol describes the bromination at the C5 position of the pyrazole ring, a necessary step before Suzuki coupling.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Triethylamine (to neutralize HCl salt)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ACN.

  • Add triethylamine (1.1 eq) and stir for 15 minutes.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to give the crude bromo-pyrazole, which can be purified by column chromatography.

Experimental Protocol 2: Suzuki Coupling

This protocol outlines the Suzuki coupling of the synthesized 5-bromo-methyl-1H-pyrazole-4-carboxylate with a boronic acid.

Materials:

  • 5-bromo-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water)

Procedure:

  • In a reaction vessel, combine 5-bromo-methyl-1H-pyrazole-4-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O11090
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10078

Visualization: Suzuki Coupling Signaling Pathway

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalytic_cycle Pd Catalytic Cycle pyrazole 5-Bromo-methyl-1H- pyrazole-4-carboxylate oxidative_addition Oxidative Addition pyrazole->oxidative_addition boronic_acid Ar-B(OH)2 transmetalation Transmetalation (with Base) boronic_acid->transmetalation pd0 Pd(0) pd0->oxidative_addition pd_complex1 [Pyrazole-Pd(II)-Br] oxidative_addition->pd_complex1 pd_complex1->transmetalation pd_complex2 [Pyrazole-Pd(II)-Ar] transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product 5-Aryl-methyl-1H- pyrazole-4-carboxylate reductive_elimination->product

References

The Role of Pyrazole Compounds in the Development of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions within the ATP-binding site of various kinases.[1][2][3] This structural motif is present in numerous FDA-approved kinase inhibitors, underscoring its significance in the development of targeted therapies.[2][3]

These application notes provide an overview of the role of pyrazole compounds as kinase inhibitors, summarize their inhibitory activities, and offer detailed protocols for their evaluation.

The Pyrazole Scaffold: A Versatile Tool for Kinase Inhibition

The five-membered heterocyclic ring of pyrazole offers several advantages in the design of kinase inhibitors. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, often forming crucial interactions with the hinge region of the kinase ATP-binding pocket.[1][3] Furthermore, the carbon atoms of the pyrazole ring provide multiple points for substitution, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[4] This structural flexibility has enabled the development of pyrazole-based inhibitors against a wide range of kinase targets.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

CompoundTarget KinaseInhibition MetricValue (nM)
AfuresertibAkt1IC500.02
AfuresertibAkt2IC502
AfuresertibAkt3IC502.6
Tozasertib (VX-680)Aurora A--
IlorasertibAurora Kinases--
BarasertibAurora B--
RuxolitinibJAK1/JAK2--
Golidocitinib (AZD4205)JAK1--
AsciminibBcr-AblKd0.5-0.8
RebastinibBcr-Abl--
Compound 65B-RAFIC500.04
AT7518CDK2IC5024
AT7518CDK5IC5023

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Afuresertib analogue (Cpd 2)HCT116Colon Cancer0.95
Compound 6HCT116Colon Cancer0.39
Compound 6MCF7Breast Cancer0.46
Compound 10K562Leukemia0.27
AT7518VariousVarious0.411-2.77

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Pyrazole-based test compounds

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole-based test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in Kinase Buffer to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for the interaction between the inhibitor and the kinase.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution in Kinase Buffer to each well to start the reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

  • Terminate Reaction and Deplete ATP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole-based test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for a specified period (e.g., 48-72 hours) in the CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours in the CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (considered 100% viability).

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole-based kinase inhibitors and a typical experimental workflow for their evaluation.

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Phase_I Phase I Preclinical->Phase_I IND Filing Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval FDA Review & Approval Phase_III->Approval

Figure 1. A simplified workflow for kinase inhibitor drug discovery.

Akt_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis Afuresertib Afuresertib (Pyrazole Inhibitor) Afuresertib->Akt

Figure 2. The PI3K/Akt signaling pathway and inhibition by Afuresertib.

Aurora_Kinase_Pathway G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Aurora_A Aurora A Kinase M_Phase->Aurora_A Activates Aurora_B Aurora B Kinase M_Phase->Aurora_B Activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aneuploidy Aneuploidy & Cell Death Centrosome_Separation->Aneuploidy Inhibition leads to Chromosome_Segregation->Aneuploidy Inhibition leads to Tozasertib Tozasertib (Pyrazole Inhibitor) Tozasertib->Aurora_A Tozasertib->Aurora_B

Figure 3. The role of Aurora kinases in mitosis and their inhibition.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK

Figure 4. The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl Oncoprotein Grb2_Sos Grb2/SOS Bcr_Abl->Grb2_Sos PI3K_Akt PI3K-Akt Pathway Bcr_Abl->PI3K_Akt STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf-MEK-ERK Pathway Ras->Raf_MEK_ERK Proliferation Cell Proliferation Raf_MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptotic) PI3K_Akt->Survival STAT5->Survival Asciminib Asciminib (Pyrazole Inhibitor) Asciminib->Bcr_Abl

Figure 5. The Bcr-Abl signaling pathway in CML and its inhibition.

Conclusion

Pyrazole-containing compounds represent a highly successful and versatile class of kinase inhibitors. Their favorable structural and chemical properties have led to the development of numerous clinically approved drugs for a variety of diseases, particularly cancer. The protocols and data presented here provide a foundational guide for researchers in the field of drug discovery to aid in the identification and characterization of novel pyrazole-based kinase inhibitors. Continued exploration of the vast chemical space around the pyrazole scaffold is expected to yield even more potent and selective kinase inhibitors in the future.

References

Synthetic Strategies Utilizing Methyl 1H-pyrazole-4-carboxylate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a versatile heterocyclic building block crucial in the synthesis of a wide array of biologically active molecules. The pyrazole scaffold is a key pharmacophore found in numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, with a focus on N-alkylation and amide coupling reactions.

Application Highlight: Synthesis of Kinase Inhibitors

N-substituted pyrazole derivatives are of significant interest in drug discovery. For instance, they form the core structure of potent inhibitors for critical enzymes in cell signaling pathways, such as c-Jun N-terminal kinase 3 (JNK3) and Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of these kinase pathways is implicated in various diseases, including neurodegenerative disorders and cancer. The synthetic routes described herein provide a foundation for the synthesis of such targeted inhibitors.

I. N-Alkylation of this compound

The N-alkylation of the pyrazole ring is a fundamental transformation for introducing molecular diversity. A common challenge is the control of regioselectivity, as alkylation can occur at either the N1 or N2 position of the pyrazole ring. The following protocols detail methods to control this outcome.

Protocol 1: Base-Mediated N-Alkylation

This is the most common method for N-alkylation, utilizing a base to first neutralize the hydrochloride salt and subsequently deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkylating agent. The choice of base and solvent is critical for yield and regioselectivity.

Experimental Protocol:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., DMF or ACN) to achieve a concentration of 0.1-0.5 M.

  • Add the selected base (e.g., K₂CO₃, 2.5-3.0 eq) to the stirred solution. Note: An excess of base is required to both neutralize the hydrochloride and deprotonate the pyrazole.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).

Quantitative Data for N-Alkylation Reactions:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF2512~85
Ethyl BromideK₂CO₃DMF5018~80
Benzyl BromideNaHTHF0 to 256~90
Isopropyl BromideNaHTHF2524~60

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

Logical Workflow for Base-Mediated N-Alkylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Methyl 1H-pyrazole-4-carboxylate HCl D Stir at RT, 15-30 min A->D B Anhydrous Solvent (DMF/ACN) B->D C Base (e.g., K2CO3) C->D E Add Alkylating Agent D->E F Stir at specified Temp & Time E->F G Monitor by TLC/LC-MS F->G H Quench with Water G->H I Extract with Organic Solvent H->I J Wash & Dry I->J K Concentrate J->K L Column Chromatography K->L M Isolated N-Alkylated Product L->M

Caption: General experimental workflow for base-mediated N-alkylation.

II. Amide Coupling with the Pyrazole Carboxylate Moiety

The carboxylic ester of Methyl 1H-pyrazole-4-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a key step in the synthesis of many bioactive compounds.

Protocol 2: Hydrolysis of the Methyl Ester
  • Dissolve this compound in a mixture of methanol and water.

  • Add an aqueous solution of a strong base (e.g., 2M NaOH) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1H-pyrazole-4-carboxylic acid.

Protocol 3: Amide Bond Formation using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient coupling reagent for amide bond formation.

Experimental Protocol:

  • To a solution of the 1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add the desired amine (1.1 eq) and a tertiary amine base (e.g., DIPEA, 3.0 eq).

  • Add HATU (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Quantitative Data for Amide Coupling Reactions:

AmineCoupling ReagentBaseSolventTime (h)Yield (%)
AnilineHATUDIPEADMF1~75
BenzylamineHATUDIPEADMF0.5~80
MorpholineHATUDIPEADMF0.5~85
PiperidineEDC/HOBtNMMDCM2~70

Note: Yields are approximate and will depend on the specific amine and reaction conditions.

Logical Workflow for Amide Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Pyrazole-4-carboxylic Acid F Combine Reagents A->F B Amine B->F C Anhydrous Solvent (DMF) C->F D Base (DIPEA) D->F E Coupling Reagent (HATU) E->F G Stir at RT F->G H Monitor by TLC/LC-MS G->H I Aqueous Workup H->I J Extraction I->J K Drying & Concentration J->K L Purification K->L M Isolated Amide Product L->M

Caption: General workflow for HATU-mediated amide coupling.

III. Application in Targeting Signaling Pathways

As mentioned, N-substituted pyrazoles are key components of various kinase inhibitors. The following diagram illustrates a simplified representation of the JNK3 signaling pathway, a target for neurodegenerative diseases, which can be modulated by inhibitors synthesized from pyrazole precursors.

JNK3 Signaling Pathway Diagram:

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MLK3) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor N-substituted Pyrazole Inhibitor Inhibitor->JNK3

Caption: Simplified JNK3 signaling pathway and the point of intervention by N-substituted pyrazole inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of complex molecules, particularly those with therapeutic potential. The protocols and data provided herein offer a solid foundation for researchers to explore the rich chemistry of this pyrazole derivative in their drug discovery and development endeavors. Careful consideration of reaction conditions, particularly the choice of base and solvent, is paramount for achieving high yields and desired regioselectivity.

Application Note & Protocol: Large-Scale Synthesis of Methyl 1H-pyrazole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 1H-pyrazole-4-carboxylate is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals. This document outlines a detailed protocol for the large-scale synthesis of its hydrochloride salt, ensuring high yield and purity. The described method is based on the esterification of 1H-pyrazole-4-carboxylic acid in a methanolic hydrogen chloride solution.

Materials and Equipment:

Reagent/MaterialGradeSupplier (Example)
1H-pyrazole-4-carboxylic acid≥98%Sigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Hydrogen Chloride (HCl) gas≥99.5%Airgas
or Acetyl Chloride≥98%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99%VWR
Equipment Specification Notes
Large glass reactor10 L, jacketedWith overhead stirrer, condenser, and gas inlet
Rotary evaporatorIndustrial scaleWith appropriate flask size and vacuum pump
Filtration apparatusBuchner funnel, filter paperSized for large quantities of solid
Drying ovenVacuum compatibleFor drying the final product
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Personal Protective EquipmentSafety glasses, lab coat, gloves

Experimental Protocol:

1. Preparation of 4M HCl in Methanol:

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Cool a suitable volume of anhydrous methanol in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the cold methanol until the desired concentration (4M) is reached. The mass of the solution should be monitored to determine the amount of HCl dissolved.

  • Alternatively, for a non-gaseous approach, slowly add acetyl chloride to cold anhydrous methanol with stirring. A 1:1 molar ratio of acetyl chloride to methanol will generate HCl in situ. For example, to prepare approximately 4M HCl in 1 L of methanol, slowly add ~290 mL of acetyl chloride to 1 L of cold methanol.

2. Esterification Reaction:

  • In a large, dry glass reactor equipped with an overhead stirrer, add 1H-pyrazole-4-carboxylic acid.

  • Add the prepared 4M HCl/methanol solution to the reactor. A typical ratio is 150 mL of the 4M HCl/methanol solution for every 4.00 g of 1H-pyrazole-4-carboxylic acid.[1]

  • Stir the resulting mixture at room temperature overnight (approximately 12-16 hours).[1] The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

3. Product Isolation and Purification:

  • After the reaction is complete, remove the solvent by rotary evaporation at room temperature.[1] It is important to avoid excessive heat to prevent degradation of the product.

  • The resulting solid is the crude Methyl 1H-pyrazole-4-carboxylate hydrochloride.

  • To further purify, the solid can be triturated with anhydrous diethyl ether, followed by filtration to remove any non-polar impurities.

  • Dry the final product under reduced pressure or in a vacuum oven at a low temperature (e.g., 30-40°C) to a constant weight.

Data Presentation:

ParameterValueReference
Starting Material1H-pyrazole-4-carboxylic acid[1]
Reagent4M HCl in Methanol[1]
Reaction TimeOvernight (12-16 hours)[1]
TemperatureRoom Temperature[1]
ProductThis compound[1]
Physical FormWhite Solid[1]
Example Yield~125% (by mass, due to HCl addition)Calculated from[1]
Purity Confirmation¹H NMR[1]

¹H NMR Data (400 MHz, DMSO-d6):

  • δ 3.72 (3H, s, -OCH₃)

  • δ 8.09 (2H, s, pyrazole ring-H)

  • δ 11.62 (1H, s, -NH)

Safety Precautions:

  • Always work in a well-ventilated fume hood, especially when handling hydrogen chloride gas or acetyl chloride.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methanol is flammable and toxic; avoid ignition sources and inhalation.

  • Hydrogen chloride is a corrosive gas; handle with extreme care.

Mandatory Visualization:

G cluster_prep Reagent Preparation cluster_reaction Esterification cluster_workup Work-up and Purification prep_methanol Anhydrous Methanol prep_solution 4M HCl in Methanol prep_methanol->prep_solution prep_hcl HCl Gas or Acetyl Chloride prep_hcl->prep_solution reaction_step Mix and Stir Overnight (Room Temperature) prep_solution->reaction_step start_acid 1H-pyrazole-4-carboxylic acid start_acid->reaction_step evaporation Rotary Evaporation reaction_step->evaporation trituration Trituration with Diethyl Ether (Optional) evaporation->trituration filtration Filtration trituration->filtration drying Vacuum Drying filtration->drying final_product Methyl 1H-pyrazole-4-carboxylate HCl drying->final_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Monitoring Reactions with Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds often involves multi-step reactions with various pyrazole intermediates. Accurate monitoring of these reactions is essential for process optimization, yield maximization, and quality control. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to monitor reactions involving pyrazole intermediates.

Key Analytical Methods

The choice of analytical method for monitoring pyrazole synthesis depends on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the type of information required (e.g., qualitative identification, quantitative measurement, or real-time kinetics). The most commonly employed techniques are:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : For the separation and quantification of non-volatile and thermally labile pyrazole intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for the analysis of volatile and thermally stable pyrazole intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information and can be used for in-situ reaction monitoring.

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy : Enables real-time monitoring of reaction kinetics by tracking changes in the concentration of reactants, intermediates, and products.

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and UPLC are powerful techniques for monitoring the progress of pyrazole synthesis by separating and quantifying starting materials, intermediates, and the final product. Coupled with a mass spectrometer (LC-MS), this method provides both retention time and mass-to-charge ratio, enabling confident identification of reaction components.

Experimental Protocol: Reversed-Phase HPLC for Pyrazole Reaction Monitoring

1. Sample Preparation:

  • Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.
  • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known volume (e.g., 1 mL) in a clean vial. This prevents further reaction.
  • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPLC/UPLC System and Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
  • Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. A typical mobile phase consists of:
  • Solvent A: Water with 0.1% formic acid
  • Solvent B: Acetonitrile with 0.1% formic acid
  • Flow Rate: 0.3 - 0.5 mL/min for UPLC systems.
  • Column Temperature: 30 - 40 °C.
  • Injection Volume: 1 - 5 µL.
  • Detection: UV detection at a wavelength where the pyrazole core absorbs (e.g., 254 nm) or Mass Spectrometry (MS) for enhanced specificity.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, intermediates, and product based on their retention times and/or mass spectra.
  • Generate a calibration curve for the starting material and product to quantify their concentrations over time.
  • Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.

Data Presentation: Representative HPLC Data

The following table provides an example of retention time data for a hypothetical pyrazole synthesis. Actual retention times will vary depending on the specific analytes, HPLC system, and chromatographic conditions.

CompoundRetention Time (min)
Starting Material (1,3-Diketone)3.5
Hydrazine Reactant1.2
Pyrazole Intermediate5.8
Final Pyrazole Product7.2

Experimental Workflow: HPLC Monitoring

HPLC_Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Quench Quench Reaction Sample->Quench Filter Filter Sample Quench->Filter Inject Inject into HPLC/UPLC Filter->Inject Analyze Analyze Data (Retention Time, Peak Area) Inject->Analyze Kinetics Determine Reaction Kinetics Analyze->Kinetics

A generalized workflow for monitoring pyrazole synthesis by HPLC/UPLC.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile pyrazole intermediates and byproducts. It provides both chromatographic separation and mass spectral data, which aids in the identification of unknown components in the reaction mixture.

Experimental Protocol: GC-MS Analysis of Pyrazole Intermediates

1. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
  • Dilute the aliquot with a suitable solvent such as dichloromethane or ethyl acetate in a GC vial.
  • If the pyrazole intermediates are not sufficiently volatile, derivatization (e.g., silylation) may be necessary.

2. GC-MS System and Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
  • MS Ionization: Electron Ionization (EI) at 70 eV.
  • MS Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the components based on their retention times and mass fragmentation patterns.
  • Compare the obtained mass spectra with a library of known compounds (e.g., NIST) for tentative identification.
  • The fragmentation patterns of pyrazoles are often characteristic and can be used to distinguish between isomers.[1]

Data Presentation: Common Mass Fragments of Pyrazole Derivatives

The following table summarizes common mass fragmentation patterns observed for pyrazole derivatives in GC-MS analysis.

Compound TypeMolecular Ion (M+)Key Fragment Ions (m/z)Fragmentation Pathway
Unsubstituted Pyrazole6841, 40Loss of HCN, followed by loss of H
Methylpyrazole8281, 54, 53Loss of H, loss of HCN, loss of N2
Phenylpyrazole144117, 90, 77Loss of HCN, loss of N2H, phenyl cation
Nitropyrazole11383, 67, 55Loss of NO, loss of NO2, subsequent fragmentation

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Dilute Dilute in Solvent Sample->Dilute Inject Inject into GC-MS Dilute->Inject Analyze Analyze Data (Retention Time, Mass Spectrum) Inject->Analyze Identify Identify Components & Byproducts Analyze->Identify

A generalized workflow for the analysis of pyrazole intermediates by GC-MS.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole intermediates. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for unambiguous identification of isomers and reaction products. In-situ NMR can also be used for real-time reaction monitoring.

Experimental Protocol: NMR Analysis of Pyrazole Synthesis

1. Sample Preparation for Routine Analysis:

  • At the desired time point, take an aliquot of the reaction mixture.
  • Remove the solvent under reduced pressure.
  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing and quantification.
  • Transfer the solution to an NMR tube.

2. In-situ NMR Monitoring:

  • The reaction is carried out directly in an NMR tube.
  • Acquire spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of intermediate and product signals.

3. NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended.
  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
  • ¹³C NMR: May require a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

4. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different species in the mixture.
  • Analyze the chemical shifts and coupling constants to confirm the structure of the intermediates and products.

Data Presentation: Representative ¹H NMR Chemical Shifts for a Pyrazole Ring

The following table provides typical ¹H NMR chemical shift ranges for protons on a pyrazole ring. The exact values will depend on the substituents.

Proton PositionChemical Shift (ppm)
H-37.5 - 8.5
H-46.2 - 6.8
H-57.5 - 8.5
N-H10.0 - 14.0 (broad)

Logical Relationship: NMR Data Interpretation

NMR_Logic Spectrum NMR Spectrum (¹H, ¹³C) ChemShift Chemical Shifts Spectrum->ChemShift Coupling Coupling Constants Spectrum->Coupling Integration Integration Spectrum->Integration Structure Molecular Structure ChemShift->Structure Coupling->Structure Quantification Relative Quantification Integration->Quantification

Logical flow for interpreting NMR data in pyrazole synthesis.

Section 4: In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time, continuous monitoring of chemical reactions. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the infrared spectrum can be correlated with the concentrations of reactants, intermediates, and products.

Experimental Protocol: In-situ FTIR for Reaction Monitoring

1. Setup:

  • Insert a clean and dry ATR-FTIR probe into the reaction vessel.
  • Ensure a good seal to maintain an inert atmosphere if required.
  • Collect a background spectrum of the solvent and any catalysts before adding the reactants.

2. Data Acquisition:

  • Initiate the reaction by adding the starting materials.
  • Begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds to 2 minutes).
  • Monitor the reaction in real-time by observing changes in the intensity of characteristic vibrational bands.

3. Data Analysis:

  • Identify the characteristic absorption bands for the starting materials, intermediates, and products. For example, monitor the disappearance of a ketone C=O stretch and the appearance of C=N and C=C stretches of the pyrazole ring.
  • Create a concentration profile for each species by plotting the absorbance of its characteristic peak over time.
  • This data can be used to determine reaction kinetics and identify the formation of transient intermediates.

Data Presentation: Key IR Bands for Pyrazole Synthesis Monitoring
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=O (1,3-Diketone)Stretch1725 - 1700
N-H (Hydrazine)Stretch3400 - 3200
C=N (Intermediate/Product)Stretch1650 - 1550
C=C (Aromatic Ring)Stretch1600 - 1450

Experimental Workflow: In-situ FTIR Monitoring

FTIR_Workflow Start Setup Reaction Vessel with FTIR Probe Background Collect Background Spectrum Start->Background Initiate Initiate Reaction Background->Initiate Acquire Acquire Spectra Over Time Initiate->Acquire Analyze Analyze Spectral Data (Peak Intensity vs. Time) Acquire->Analyze Kinetics Determine Real-Time Reaction Kinetics Analyze->Kinetics

Workflow for real-time monitoring of pyrazole synthesis using in-situ FTIR.

References

Application Notes & Protocols: Strategic Functionalization of the Pyrazole Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the primary techniques for the chemical modification of the pyrazole core. As a foundational scaffold in numerous FDA-approved drugs (e.g., Celecoxib, Sildenafil) and advanced materials, the ability to precisely functionalize the pyrazole nucleus is a critical skill in modern synthetic and medicinal chemistry.[1][2][3][4] This document moves beyond simple reaction lists to explain the underlying principles, enabling researchers to make informed decisions for designing synthetic routes and diversifying molecular libraries.

The Pyrazole Core: A Landscape of Reactivity

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5] Understanding its electronic landscape is key to predicting its reactivity and devising functionalization strategies.

  • N1-H Acidity: The proton on the N1 nitrogen is acidic (pKa ≈ 14 in water), making deprotonation relatively straightforward. This position is the primary site for nucleophilic attack after deprotonation, serving as the gateway for N-functionalization .[4][6]

  • N2 Basicity: The N2 nitrogen possesses a lone pair of electrons in an sp² orbital, perpendicular to the aromatic π-system.[5] This makes it the Lewis basic center, capable of coordinating to metals or reacting with electrophiles.

  • Carbon Reactivity: The carbon atoms exhibit distinct electronic properties.

    • C4 Position: This position is electron-rich and is the most susceptible to electrophilic aromatic substitution .[2][4][7]

    • C3 and C5 Positions: These positions are adjacent to the nitrogen atoms and are comparatively electron-deficient, making them less reactive towards electrophiles but potential sites for nucleophilic attack or deprotonation by strong bases.[4][8] The C5 proton is generally the most acidic C-H bond on the ring.[8]

The following diagram illustrates the principal sites for functionalization on the pyrazole nucleus.

Caption: Key functionalization sites on the pyrazole ring.

N-Functionalization: Modifying the Nitrogen Gateway

Direct modification of the N1 position is often the first step in a synthetic sequence, serving to introduce key pharmacophores, modulate physicochemical properties, or install directing groups for subsequent C-H activation.

N-Alkylation and N-Arylation

Principle: This reaction proceeds via a two-step sequence: deprotonation of the acidic N1-H by a suitable base to form a pyrazolate anion, followed by nucleophilic attack of this anion on an alkyl or aryl halide (or equivalent electrophile).

Causality Behind Experimental Choices:

  • Base Selection: The choice of base depends on the acidity of the pyrazole and the reactivity of the electrophile. For simple alkyl halides, common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are effective. NaH provides irreversible deprotonation, which can be advantageous for less reactive electrophiles.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic pyrazolate.

  • N-Arylation: While N-arylation with aryl halides can be achieved under harsher conditions, modern methods often employ palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) for higher efficiency and broader substrate scope.[9]

Protocol 1: General N-Alkylation of Pyrazole

Objective: To introduce an alkyl group at the N1 position of a pyrazole.

Materials:

  • Pyrazole (1.0 equiv)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation (using K₂CO₃): To a round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to create a suspension (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the alkyl halide (1.1 equiv) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) if required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Safety Note: When using NaH, perform the reaction under an inert atmosphere (N₂ or Ar). Add NaH carefully to the solution of pyrazole in DMF at 0 °C, allow it to stir for 20-30 minutes until hydrogen evolution ceases, then add the alkyl halide.

C-Functionalization via Electrophilic Aromatic Substitution (EAS)

The electron-rich C4 position is the primary target for EAS, allowing for the direct installation of a wide range of functional groups.[7][10]

Halogenation (Bromination, Chlorination, Iodination)

Principle: Halogenated pyrazoles are not only important targets themselves but are crucial intermediates for metal-catalyzed cross-coupling reactions. The reaction proceeds by attack of the electron-rich C4 position on an electrophilic halogen source.

Causality Behind Experimental Choices:

  • Reagents: N-Halosuccinimides (NBS for bromination, NCS for chlorination, NIS for iodination) are widely used as they are crystalline solids that are easier and safer to handle than elemental halogens (e.g., Br₂).[11][12]

  • Solvent: A variety of solvents can be used, including chlorinated solvents (CCl₄, CH₂Cl₂) or polar aprotic solvents. Reactions in water are also possible and represent a greener alternative.[12]

  • Catalysis: While many pyrazoles are reactive enough to be halogenated without a catalyst, less reactive substrates may require a Lewis acid or protic acid catalyst to enhance the electrophilicity of the halogenating agent.[13]

Protocol 2: C4-Bromination using N-Bromosuccinimide (NBS)

Objective: To selectively introduce a bromine atom at the C4 position.

Materials:

  • N-Substituted Pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Carbon Tetrachloride (CCl₄)

Procedure:

  • Preparation: Dissolve the N-substituted pyrazole (1.0 equiv) in the chosen solvent in a round-bottom flask.

  • Reagent Addition: Add NBS (1.05 equiv) to the solution in one portion at room temperature. For highly reactive substrates, addition at 0 °C may be necessary to control the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid (15 minutes to a few hours). Monitor by TLC until the starting material is consumed.

  • Work-up: If succinimide precipitates, filter the reaction mixture. Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by recrystallization or flash column chromatography to yield the 4-bromopyrazole.

Table 1: Comparison of Common Halogenating Agents for Pyrazoles

HalogenationReagentTypical ConditionsYieldsReference
Chlorination N-Chlorosuccinimide (NCS)CCl₄ or H₂O, 20-25 °C95-98%[14]
Bromination N-Bromosuccinimide (NBS)CCl₄ or H₂O, 20-25 °C90-99%[12][14]
Iodination N-Iodosuccinimide (NIS)DMSO, rtModerate to Excellent[11]
Iodination I₂ / NaHCO₃CH₂Cl₂Good[9][15]
Nitration

Principle: The introduction of a nitro group (-NO₂) at the C4 position is achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Causality Behind Experimental Choices:

  • Reagents: The classic HNO₃/H₂SO₄ mixture is highly effective. The sulfuric acid protonates nitric acid, facilitating the loss of water to form the nitronium ion.[10][16] Milder reagents, such as N-nitropyrazoles, have been developed for substrates sensitive to strong acids.[17][18]

  • Temperature Control: Nitration reactions are highly exothermic and must be performed with careful temperature control (typically at 0 °C) to prevent over-reaction and ensure safety.

Protocol 3: C4-Nitration of Pyrazole

Objective: To introduce a nitro group at the C4 position.

Materials:

  • Pyrazole or N-substituted pyrazole (1.0 equiv)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath (0 °C), slowly add fuming nitric acid to concentrated sulfuric acid with stirring.

  • Substrate Addition: Dissolve the pyrazole in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

  • Reaction: Slowly add the pre-cooled nitrating mixture to the pyrazole solution dropwise, ensuring the temperature does not rise above 5-10 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature until TLC analysis indicates completion.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold water until the washings are neutral, then dry. Recrystallization can be performed if necessary.

Critical Safety Note: The combination of nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield. Perform the reaction in a chemical fume hood.

C-H Functionalization and Cross-Coupling: Modern Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical method to modify the pyrazole core, often with high regioselectivity, bypassing the need for pre-functionalized starting materials.[8][19]

Directed C5-Arylation

Principle: This strategy utilizes a directing group, typically attached at the N1 position, to chelate to a transition metal catalyst (e.g., Palladium). The catalyst is then delivered to the proximal C5-H bond, leading to its selective cleavage and subsequent coupling with a partner.

Causality Behind Experimental Choices:

  • Directing Group (DG): Groups containing a Lewis basic atom, such as a pyridine (e.g., 2-pyridyl), are effective at directing the metal catalyst.[20]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor.

  • Oxidant: These reactions are often oxidative, requiring an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalytic species.

CH_Activation_Workflow cluster_workflow Workflow for Directed C5-Arylation Start Start: N1-Pyridyl Pyrazole + Aryl Halide Step1 Add Pd(OAc)2 Catalyst and Oxidant (e.g., Ag2CO3) Start->Step1 Step2 Heat Reaction Mixture (e.g., 100-120 °C in Toluene) Step1->Step2 Step3 Coordination of Pd to Directing Group (DG) Step2->Step3 Step4 Concerted Metalation-Deprotonation (CMD) at C5 Position to form Palladacycle Step3->Step4 Step5 Oxidative Addition of Aryl Halide to Pd Center Step4->Step5 Step6 Reductive Elimination to form C5-Aryl Bond and regenerate Pd(II) Step5->Step6 End Product: C5-Arylated Pyrazole Step6->End

Caption: Generalized workflow for a Pd-catalyzed C5-H arylation.

Suzuki Cross-Coupling of a 4-Halopyrazole

Principle: This Nobel prize-winning reaction is a cornerstone of modern synthesis. It involves the palladium-catalyzed reaction between an organohalide (the 4-halopyrazole) and an organoboron compound (an arylboronic acid) in the presence of a base to form a new carbon-carbon bond.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is required. The ligand stabilizes the palladium center and facilitates the steps of the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 4: Suzuki Cross-Coupling of 4-Bromopyrazole

Objective: To couple an aryl group to the C4 position of a pyrazole.

Materials:

  • 1-Substituted-4-bromopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

  • Base: Aqueous Sodium Carbonate (Na₂CO₃) solution (2M, 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Degassing: To a flask suitable for heating under reflux, add the 4-bromopyrazole, arylboronic acid, and Pd(PPh₃)₄. Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent/Base Addition: Add the degassed organic solvent, followed by the degassed aqueous base solution via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The functionalization of the pyrazole nucleus is a rich and diverse field, offering multiple strategic pathways to novel chemical entities. A thorough understanding of the inherent reactivity of the N1, C4, and C5 positions allows the researcher to select the most appropriate method, whether it be classical N-alkylation, electrophilic substitution at C4, or modern C-H activation at C5. The protocols outlined here provide a robust starting point for the synthesis and elaboration of this privileged heterocyclic scaffold, paving the way for new discoveries in drug development and materials science.

References

Troubleshooting & Optimization

How to troubleshoot low yields in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole synthesis, with a focus on improving reaction yields.

Troubleshooting Low Yields in Pyrazole Synthesis

Low yields in pyrazole synthesis, particularly in the widely used Knorr synthesis and its variations, can be attributed to a range of factors from starting material quality to suboptimal reaction conditions and purification inefficiencies.[1] This guide provides a systematic approach to identifying and resolving these issues.

Logical Workflow for Troubleshooting Low Yields

The following diagram outlines a logical workflow to diagnose and address the root cause of low pyrazole synthesis yields.

G start Low Pyrazole Yield Observed sub1 Assess Starting Material Purity start->sub1 sub2 Evaluate Reaction Conditions sub1->sub2 Purity Confirmed purity_check1 Check 1,3-dicarbonyl purity sub1->purity_check1 purity_check2 Check hydrazine purity (degradation?) sub1->purity_check2 sub3 Investigate Potential Side Reactions sub2->sub3 Conditions Optimized conditions_check1 Optimize Stoichiometry (slight excess of hydrazine?) sub2->conditions_check1 conditions_check2 Adjust Temperature and Reaction Time sub2->conditions_check2 conditions_check3 Screen Solvents sub2->conditions_check3 conditions_check4 Optimize pH (acid/base catalysis) sub2->conditions_check4 sub4 Optimize Purification Strategy sub3->sub4 Side Reactions Minimized side_reactions_check1 Check for Regioisomers (with unsymmetrical substrates) sub3->side_reactions_check1 side_reactions_check2 Identify Incomplete Cyclization sub3->side_reactions_check2 side_reactions_check3 Look for Polymerization/Tarry Materials sub3->side_reactions_check3 sub5 Yield Improved? sub4->sub5 Purification Optimized purification_check1 Minimize loss during workup sub4->purification_check1 purification_check2 Optimize recrystallization (solvent, cooling rate) sub4->purification_check2 purification_check3 Consider chromatography sub4->purification_check3 sub5->start No end Successful Synthesis sub5->end Yes

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Reaction and Optimization

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in pyrazole synthesis can stem from several factors:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can also degrade over time, so using a fresh or purified reagent is advisable.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that often require optimization.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Incorrect Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can significantly lower the yield of the desired product.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1] Here are some strategies to improve selectivity:

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group is preferentially attacked. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity compared to ethanol.[2] Aprotic solvents may favor one regioisomer, while protic solvents favor the other.[3]

  • pH Control: Acidic or basic conditions can alter the reactivity of the nucleophile and the electrophilic centers, thus favoring the formation of one isomer.[1]

  • Temperature: Reaction temperature can also play a role in controlling regioselectivity.[4]

Q3: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?

A3: The formation of dark, tarry materials often indicates polymerization or degradation of the starting materials or the pyrazole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.

Purification and Byproducts

Q4: I'm having trouble purifying my pyrazole compound. What are the recommended methods?

A4: The most common methods for purifying pyrazoles are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can be very effective.[5]

  • Column Chromatography: Silica gel chromatography is widely used for purifying pyrazoles. However, if your compound is basic, it may stick to the acidic silica gel. In such cases, you can deactivate the silica gel with triethylamine or use a different stationary phase like alumina.

Q5: My pyrazole is "oiling out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] Here are some solutions:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[5]

  • Slow Cooling: Allow the solution to cool as slowly as possible to encourage crystal formation.

  • Change Solvent System: Experiment with a different solvent or a mixed solvent system.[5]

  • Use a Seed Crystal: Adding a small crystal of the pure compound can induce crystallization.[5]

Q6: My recovery from recrystallization is very low. How can I improve it?

A6: Low recovery during recrystallization is often due to the product having some solubility in the cold solvent. To improve your yield:

  • Use Minimal Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent required.

  • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

  • Choose the Right Solvent: The ideal solvent will dissolve the compound when hot but have very low solubility when cold.

Data on Reaction Condition Optimization

The choice of solvent and temperature can significantly impact the yield and regioselectivity of pyrazole synthesis. Below is a summary of findings from various studies.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventTemperature (°C)Yield (%)Regioisomeric RatioReference
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolRT7560:40[2]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineTFERT8285:15[2]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIPRT8097:3[2]
1-Phenyl-1,3-butanedionePhenylhydrazineEthanolReflux85-[6]
1-Phenyl-1,3-butanedionePhenylhydrazineN,N-DimethylacetamideRT92Major regioisomer[6]

Table 2: Effect of Temperature on Pyrazole Synthesis

Hydrazone SubstrateSolventTemperature (°C)Yield (%)ProductReference
α,β-alkynic hydrazone[HDBU][OAc] (Ionic Liquid)RT-1-Tosyl-1H-pyrazole[4]
α,β-alkynic hydrazone[HDBU][OAc] (Ionic Liquid)95981H-pyrazole[4]
α,β-alkynic hydrazoneEthanolRT-1-Tosyl-1H-pyrazole[4]
α,β-alkynic hydrazoneEthanol95881H-pyrazole[4]

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine.

Experimental Workflow for Knorr Pyrazole Synthesis

G start Start reactants Combine 1,3-dicarbonyl, hydrazine, and solvent start->reactants catalyst Add acid catalyst (e.g., acetic acid) reactants->catalyst heat Heat reaction mixture (e.g., 80-100°C) catalyst->heat monitor Monitor reaction progress by TLC heat->monitor monitor->heat No workup Reaction complete? Perform aqueous workup monitor->workup Yes extract Extract with organic solvent workup->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify crude product (recrystallization or chromatography) dry->purify characterize Characterize pure pyrazole purify->characterize end End characterize->end

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., glacial acetic acid, HCl) (optional, as acetic acid can serve as both solvent and catalyst)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.

  • If required, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Protocol 2: Recrystallization for Pyrazole Purification

This protocol provides a general method for the purification of a crude pyrazole product by recrystallization.

Procedure:

  • Solvent Selection: Choose a solvent in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude pyrazole to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[5]

References

Optimizing reaction conditions for pyrazole carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazole carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain pyrazole carboxylates?

A1: The most prevalent methods for synthesizing pyrazole carboxylates are the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions.

  • Knorr Pyrazole Synthesis: This is a classical and widely used method involving the cyclocondensation of a β-ketoester with a hydrazine derivative.[1] The reaction is typically carried out in a suitable solvent, sometimes with acid or base catalysis.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne or an activated alkene.[2] This approach can offer excellent regioselectivity under the right conditions.[2]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[3] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[4]

  • Catalyst: The choice of catalyst can influence the regioselectivity. For some reactions, using a specific catalyst like zinc triflate has been shown to be effective.[5] In other cases, conducting the reaction in the absence of a catalyst in a high-boiling solvent like DMF can improve the outcome.[5]

  • pH Control: The pH of the reaction mixture can significantly impact the regioselectivity.[6] Careful control and optimization of the pH are crucial.

  • Reactant Stoichiometry: Varying the ratio of the dicarbonyl compound to the hydrazine has been shown to affect the regioisomeric ratio.[6]

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side processes.[3] Here’s how to address this:

  • Use of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[3]

  • Purification: Most of the colored impurities can be removed during workup and purification. Techniques like washing the organic layer with a sodium bisulfite solution can help remove some of these impurities.[3] Recrystallization and column chromatography are also effective methods for obtaining a pure, colorless product.[3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields in pyrazole synthesis can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[3]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Purity Assess Starting Material Purity Start->Purity Stoichiometry Optimize Reactant Stoichiometry Purity->Stoichiometry If pure Conditions Evaluate Reaction Conditions Stoichiometry->Conditions If optimal SideReactions Investigate Side Reactions Conditions->SideReactions If optimal Purification Review Purification Technique SideReactions->Purification If minimal Success Yield Improved Purification->Success If efficient

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield.[3] Use freshly opened or purified hydrazine derivatives as they can degrade over time.[3]
Suboptimal Reaction Stoichiometry Verify the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[3]
Inefficient Reaction Conditions Optimize critical parameters such as temperature, reaction time, solvent, and pH.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]
Presence of Side Reactions Be aware of potential side reactions like the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[3] Adjusting reaction conditions can help minimize these.
Loss During Purification Review the purification method. Product loss can occur during extraction, washing, or chromatography. Ensure appropriate solvent selection for extraction and recrystallization.[3]
Issue 2: Difficulty with Product Isolation and Purification

Challenges in isolating and purifying the desired pyrazole carboxylate can arise from its physical properties or the presence of persistent impurities.

Troubleshooting Workflow for Purification Issues

PurificationTroubleshooting Start Purification Difficulty Solubility Assess Product Solubility Start->Solubility Recrystallization Optimize Recrystallization Solubility->Recrystallization If soluble Chromatography Optimize Column Chromatography Recrystallization->Chromatography If fails Success Pure Product Obtained Recrystallization->Success If successful Alternative Consider Alternative Purification Chromatography->Alternative If fails Chromatography->Success If successful Alternative->Success KnorrWorkflow Start Start Dissolve Dissolve β-ketoester in solvent Start->Dissolve AddHydrazine Add hydrazine derivative Dissolve->AddHydrazine Heat Heat reaction mixture AddHydrazine->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Workup Aqueous workup Monitor->Workup Reaction complete Purify Purify by recrystallization or chromatography Workup->Purify End End Purify->End

References

Technical Support Center: Purification of Crude Methyl 1H-pyrazole-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 1H-pyrazole-4-carboxylate hydrochloride. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to guide you through your purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product is an oil and will not solidify, even after forming the hydrochloride salt. What should I do?

Answer: The oily nature of your product could be due to the presence of residual solvents or impurities that depress the melting point. Here are several troubleshooting steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. Use a rotary evaporator followed by drying on a high-vacuum line. Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. Good starting points are diethyl ether or a mixture of hexane and ethyl acetate. This can often induce crystallization.

  • Solvent System for Crystallization: If trituration fails, attempt recrystallization from a different solvent system. For hydrochloride salts, a mixture of a protic solvent like ethanol or isopropanol with a non-polar co-solvent can be effective.[1]

  • Column Chromatography: If the product remains an oil, purification by column chromatography may be necessary. Since the hydrochloride salt is polar, a polar stationary phase like silica gel can be used with a polar mobile phase.

Question 2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How do I identify and remove these impurities?

Answer: Multiple spots on a TLC plate indicate the presence of unreacted starting materials, by-products, or regioisomers.

  • Identification of Impurities:

    • Co-spotting: Run a TLC with your crude product alongside the starting materials to check for their presence.

    • By-products: Common side-products in pyrazole synthesis can include regioisomers, where substituents are at different positions on the pyrazole ring.[2]

  • Removal of Impurities:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. For the free base (Methyl 1H-pyrazole-4-carboxylate), a common eluent is a mixture of hexane and ethyl acetate.[3] For the more polar hydrochloride salt, a more polar eluent system like dichloromethane/methanol may be required.

    • Recrystallization: If the impurities have significantly different solubilities compared to your product, recrystallization can be a powerful purification tool.

Question 3: My recrystallization yield is very low. How can I improve it?

Answer: Low recovery during recrystallization is a common issue. Consider the following to improve your yield:

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your crude product. Excess solvent will keep more of your compound in the mother liquor upon cooling.[2]

  • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling can trap impurities and reduce the overall yield of pure product. Once at room temperature, cooling in an ice bath can further increase the yield.[2]

  • Choice of Solvent: Ensure you are using an appropriate solvent system. The ideal solvent will dissolve the compound when hot but have low solubility when cold. For pyrazole derivatives, ethanol, methanol, and mixtures of ethanol/water are often good choices.[2]

Question 4: My compound is "oiling out" instead of crystallizing during recrystallization. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] Here are some strategies to prevent this:

  • Increase Solvent Volume: Add more of the primary solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[2]

  • Slower Cooling: Cool the solution as slowly as possible. An insulated container can help promote gradual cooling.[2]

  • Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[2]

  • Seed Crystals: If you have a small amount of the pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The two most common and effective methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. Recrystallization is often preferred for removing small amounts of impurities from a solid product, while column chromatography is better for separating mixtures with multiple components or when impurities have similar solubility to the product.

Q2: What are suitable solvents for recrystallizing this compound?

A2: For polar hydrochloride salts, protic solvents are generally a good starting point. Ethanol, methanol, or isopropanol, and their mixtures with water, are commonly used for recrystallizing pyrazole derivatives.[2][3] Experimentation with different solvent ratios is often necessary to find the optimal conditions.

Q3: What type of column and eluent should I use for the column chromatography of this compound?

A3: Due to the polar nature of the hydrochloride salt, standard silica gel is a suitable stationary phase. The mobile phase should be sufficiently polar to elute the compound. A gradient elution starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol) is a common strategy for purifying polar compounds.[4]

Q4: Can I purify the free base, Methyl 1H-pyrazole-4-carboxylate, before converting it to the hydrochloride salt?

A4: Yes, this is often a good strategy. The free base is less polar than its hydrochloride salt and can be effectively purified by column chromatography using a non-polar eluent system like hexane/ethyl acetate.[3] After purification of the free base, it can be converted to the hydrochloride salt to potentially achieve higher purity.

Q5: How can I tell if my purified product is clean?

A5: The purity of your final product can be assessed by several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This will provide structural confirmation and can reveal the presence of impurities through unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity.

Data Presentation

Table 1: Solubility of Pyrazole Derivatives in Common Solvents (Qualitative)

SolventPolaritySuitability for Pyrazole DerivativesNotes
WaterHighGood for polar salts, less so for free bases.[5]Often used as an anti-solvent in mixed-solvent recrystallization with alcohols.[2]
MethanolHighGood solvent for both free bases and salts, especially when heated.[3][5]Frequently used for recrystallization, sometimes in combination with water.[2]
EthanolHighSimilar to methanol, a good solvent for many pyrazole derivatives.[3][5]A common choice for recrystallization.[2]
DichloromethaneMediumGood solvent for less polar free bases.Can be used as the less polar component in a mobile phase for chromatography of polar compounds.[4]
Ethyl AcetateMediumGood solvent for many pyrazole free bases.[3]Often used in combination with hexane for column chromatography of free bases.[3]
Hexane/HeptaneLowPoor solvent for polar pyrazoles, but useful as an anti-solvent or in chromatography.Used as the non-polar component of the eluent in normal-phase chromatography.
AcetoneMediumCan be a suitable solvent for recrystallization for some pyrazole derivatives.[5]-
IsopropanolHighA good alternative to methanol or ethanol for recrystallization.[1]-

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or a 9:1 ethanol/water mixture) to the flask.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add a small amount of additional solvent dropwise until a clear solution is obtained at the boiling point. Avoid adding excessive solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and assess the purity of the recrystallized product by TLC or another analytical method.

Protocol 2: Column Chromatography of Methyl 1H-pyrazole-4-carboxylate (Free Base)

This protocol is for the purification of the less polar free base before conversion to the hydrochloride salt.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (the less polar starting solvent for a gradient). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Mandatory Visualization

Purification_Workflow crude_product Crude Methyl 1H-pyrazole-4-carboxylate HCl analysis Initial Purity Assessment (TLC, NMR) crude_product->analysis decision Purity Acceptable? analysis->decision final_product Pure Product decision->final_product Yes purification_choice Choose Purification Method decision->purification_choice No recrystallization Recrystallization purification_choice->recrystallization High initial purity, crystalline solid column_chromatography Column Chromatography purification_choice->column_chromatography Multiple impurities, oily product recrystallization_protocol Follow Protocol 1 recrystallization->recrystallization_protocol column_protocol Follow Protocol 2 (for free base) or adapt for HCl salt column_chromatography->column_protocol purity_check Purity Assessment (TLC, mp, NMR) recrystallization_protocol->purity_check column_protocol->purity_check re_purify Re-purify if necessary purity_check->re_purify re_purify->final_product Purity OK re_purify->purification_choice Needs more purification

Caption: A decision workflow for the purification of crude this compound.

Troubleshooting_Oiling_Out start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out increase_solvent Increase Solvent Volume oiling_out->increase_solvent Try First slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Try Concurrently change_solvent Change Solvent System oiling_out->change_solvent If persistent seed_crystal Use a Seed Crystal oiling_out->seed_crystal If available successful_crystallization Successful Crystallization increase_solvent->successful_crystallization slow_cooling->successful_crystallization change_solvent->successful_crystallization seed_crystal->successful_crystallization

Caption: Troubleshooting guide for when a compound "oils out" during recrystallization.

References

Identifying common byproducts in Methyl 1H-pyrazole-4-carboxylate hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1H-pyrazole-4-carboxylate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fischer esterification of 1H-pyrazole-4-carboxylic acid. This involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl). The HCl serves as the catalyst for the esterification and also forms the hydrochloride salt of the product in situ.

Q2: What are the potential common byproducts in this synthesis?

A2: The primary byproducts of concern are related to reactions on the pyrazole ring itself and incomplete reaction. These include:

  • N-Methylated Pyrazoles: The nitrogen atoms of the pyrazole ring can be nucleophilic and may react with methanol under acidic conditions, although this is generally less favorable than esterification. This can lead to the formation of regioisomeric N-methylated byproducts:

    • Methyl 1-methyl-1H-pyrazole-4-carboxylate

    • Methyl 2-methyl-1H-pyrazole-4-carboxylate (less likely to form as a major product)

  • Unreacted 1H-pyrazole-4-carboxylic acid: As Fischer esterification is an equilibrium process, incomplete conversion can leave starting material in the final product mixture.[1][2][3]

  • Water: Water is a byproduct of the esterification reaction.[1][2][3] Its presence can shift the equilibrium back towards the starting materials, thus hindering the reaction from reaching completion.

Q3: How can I minimize the formation of N-methylated byproducts?

A3: While complete elimination might be challenging, the formation of N-methylated byproducts can be minimized by controlling the reaction conditions. Using a moderate reaction temperature and avoiding prolonged reaction times can help. Since the esterification is generally faster than N-methylation under these conditions, optimizing for the formation of the desired ester is key.

Q4: How is the hydrochloride salt formed?

A4: When using hydrogen chloride (HCl) dissolved in methanol (methanolic HCl), the HCl acts as the acid catalyst for the esterification. Once the ester is formed, the basic nitrogen atom of the pyrazole ring is protonated by the excess HCl present in the reaction mixture, leading to the formation of the hydrochloride salt.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction: Fischer esterification is an equilibrium reaction.[1][2][3] 2. Presence of water: Water in the reaction mixture can shift the equilibrium towards the reactants. 3. Insufficient catalyst: The amount of HCl may not be sufficient to catalyze the reaction effectively.1. Drive the equilibrium: Use a large excess of methanol. Consider removing water as it forms, for example, by using a Dean-Stark apparatus (if the reaction is run at a higher temperature with a suitable solvent) or by adding a dehydrating agent. 2. Use anhydrous conditions: Ensure that the 1H-pyrazole-4-carboxylic acid and methanol are dry. 3. Optimize catalyst concentration: Use a 4M solution of HCl in methanol as reported in some procedures.
Presence of a Significant Amount of N-Methylated Byproduct 1. High reaction temperature: Higher temperatures can promote the N-methylation side reaction. 2. Prolonged reaction time: Leaving the reaction for an extended period can increase the likelihood of side reactions.1. Control the temperature: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50°C) and monitor the progress by TLC or LC-MS. 2. Optimize reaction time: Determine the optimal reaction time by monitoring the disappearance of the starting material and the formation of the product.
Product is Difficult to Purify/Isolate 1. Mixture of the free base and the hydrochloride salt: Incomplete protonation can lead to a mixture. 2. Presence of polar byproducts: N-methylated byproducts can have similar polarities to the desired product, making separation by column chromatography challenging.1. Ensure complete salt formation: After the reaction, ensure an acidic environment to fully protonate the product. Bubbling dry HCl gas through a solution of the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) can facilitate complete salt formation and precipitation. 2. Recrystallization: The hydrochloride salt is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate). 3. Chromatography of the free base: If purification of the salt is difficult, the crude product can be neutralized to the free base, purified by silica gel chromatography, and then converted back to the hydrochloride salt.
Reaction Does Not Proceed 1. Inactive catalyst: The HCl in methanol solution may have degraded. 2. Poor quality starting material: The 1H-pyrazole-4-carboxylic acid may be impure.1. Use freshly prepared catalyst: Prepare the HCl in methanol solution fresh before use. 2. Check starting material purity: Ensure the purity of the 1H-pyrazole-4-carboxylic acid using techniques like NMR or melting point analysis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of Fischer esterification.

Materials:

  • 1H-pyrazole-4-carboxylic acid

  • 4M Hydrogen Chloride in Methanol

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carboxylic acid.

  • Add a sufficient volume of 4M HCl in methanol to completely dissolve the starting material and to act as the esterifying agent. A significant excess of methanol is recommended to drive the equilibrium.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically several hours to overnight).

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

  • The resulting residue is the crude this compound.

  • For purification, triturate the crude solid with anhydrous diethyl ether. This will help to remove non-polar impurities.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the purified product under vacuum.

Visualizations

Reaction_Pathway Synthesis of this compound Start 1H-pyrazole-4-carboxylic acid Product_ester Methyl 1H-pyrazole-4-carboxylate Start->Product_ester + CH3OH, HCl Byproduct_N_methyl N-Methylated Byproducts Start->Byproduct_N_methyl + CH3OH, HCl (slower) Methanol Methanol (CH3OH) Methanol->Product_ester HCl HCl (catalyst) HCl->Product_ester Product_salt Methyl 1H-pyrazole-4-carboxylate hydrochloride Product_ester->Product_salt + HCl Byproduct_water Water (H2O) Product_ester->Byproduct_water forms

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Water Is water present? Start->Check_Water Check_Catalyst Is the catalyst active? Start->Check_Catalyst Solution_Excess_MeOH Use large excess of Methanol Check_Equilibrium->Solution_Excess_MeOH Yes Solution_Anhydrous Use anhydrous reagents Check_Water->Solution_Anhydrous Yes Solution_Fresh_Catalyst Use fresh catalyst Check_Catalyst->Solution_Fresh_Catalyst No Success Yield Improved Solution_Excess_MeOH->Success Solution_Anhydrous->Success Solution_Fresh_Catalyst->Success

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Stability of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the stability of pyrazole compounds in solution.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with pyrazole compounds.

Issue 1: Rapid Degradation of Pyrazole Compound in Aqueous Solution

  • Question: My pyrazole compound is degrading quickly after being dissolved in an aqueous buffer for my biological assay. How can I prevent this?

  • Answer: Rapid degradation in aqueous solutions is a common issue for pyrazole derivatives, often due to oxidation or hydrolysis. Here are several steps you can take to mitigate this:

    • Prepare Fresh Solutions: Always prepare your aqueous solutions of pyrazole compounds fresh before each experiment.[1][2]

    • Use an Inert Atmosphere: Work under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen which can cause oxidative degradation.[1][2]

    • Control the pH: The stability of pyrazole compounds can be highly pH-dependent.[1] Conduct a pH stability study to determine the optimal pH for your compound. For many pyrazoles, especially those with amine groups, a slightly acidic pH (e.g., 4-6) can enhance stability by protonating the amine groups and making them less susceptible to oxidation.[1]

    • Add Antioxidants: Consider adding antioxidants to your buffer. Ascorbic acid (vitamin C) or other suitable antioxidants can be effective in preventing oxidative degradation.[1]

    • Use High-Purity, Deoxygenated Solvents: Use high-purity solvents and deoxygenate them by sparging with nitrogen or argon gas before use to remove dissolved oxygen.[1]

    • Store Stock Solutions Appropriately: Prepare concentrated stock solutions in a stable, anhydrous solvent like DMSO and store them at low temperatures (-20°C or -80°C).[1][2] Dilute to the final aqueous concentration immediately before your experiment.

Issue 2: Precipitation or Crystal Formation in My Pyrazole Solution

  • Question: I'm observing precipitation in my pyrazole solution over time. What is causing this and how can I resolve it?

  • Answer: Precipitation can occur due to several factors, including poor solubility, temperature fluctuations, or the formation of less soluble degradation products.[1] Here’s how to troubleshoot this:

    • Optimize the Solvent System: Your pyrazole compound may have poor solubility in the chosen solvent. Test a range of solvents or solvent mixtures to find one that provides better solubility.

    • Adjust the pH: The pH of the solution can significantly impact the solubility of your compound. For pyrazoles with ionizable groups, adjusting the pH away from its isoelectric point can increase solubility.[1]

    • Maintain a Constant Temperature: Temperature fluctuations can affect solubility. Try to maintain a constant temperature or gently warm the solution during your experiment, if the compound's stability allows.[1]

    • Consider Complexation: Encapsulating the pyrazole compound in cyclodextrins can enhance its aqueous solubility and stability.[3][4][5][6] Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.[3][6]

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Question: I'm getting inconsistent results from my assays using a pyrazole compound. Could this be a stability issue?

  • Answer: Yes, inconsistent assay results are often a sign of compound instability. Degradation leads to a lower effective concentration of your active compound and potential interference from degradation products.[1] To address this:

    • Implement Stabilization Methods: Follow the stabilization methods outlined in the FAQs below, such as using fresh solutions, controlling pH, and adding antioxidants.[1]

    • Use Concentrated Stock Solutions: Prepare high-concentration stock solutions in a stable solvent like DMSO and make final dilutions into your assay buffer immediately before use.[1]

    • Minimize Adsorption: Pyrazole compounds can sometimes adsorb to container surfaces. Using silanized glassware or low-adhesion microplates can help minimize this issue.[1]

    • Conduct a Stability Study: Perform a stability study under your specific assay conditions to understand the degradation rate of your compound over the experiment's duration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyrazole compounds in solution?

A1: The most common degradation pathways for pyrazole compounds in solution are oxidation and hydrolysis.[1][2]

  • Oxidation: The pyrazole ring, especially when substituted with electron-donating groups like amines, can be susceptible to oxidation by atmospheric oxygen.[1] This process can be accelerated by light and the presence of trace metal ions.

  • Hydrolysis: Functional groups attached to the pyrazole ring, such as esters or amides, can undergo hydrolysis, particularly under acidic or basic conditions.[7] The pyrazole ring itself is relatively stable to hydrolysis.[8]

  • Photodegradation: Some pyrazole derivatives are photosensitive and can degrade upon exposure to UV or visible light.[2][9]

Q2: How does pH affect the stability of pyrazole compounds?

A2: The stability of pyrazole derivatives is often highly dependent on the pH of the solution. For pyrazoles containing amine functionalities, acidic conditions (low pH) can protonate these groups, which generally makes them less susceptible to oxidation.[1] Conversely, neutral or alkaline conditions can leave these amine groups unprotonated and more prone to oxidation.[1] It is crucial to determine the optimal pH for both stability and solubility for your specific pyrazole compound.

Q3: What are the best practices for storing pyrazole compound solutions?

A3: For long-term storage, it is best to store pyrazole compounds as a solid in a cool, dry, and dark place.[2] If solutions are necessary for long-term storage, prepare them in a dry, aprotic solvent such as DMSO and store them at -20°C or -80°C in tightly sealed vials, protected from light.[1][2] For short-term storage of aqueous solutions, keep them on ice and protected from light.[1]

Q4: Can structural modifications improve the stability of pyrazole compounds?

A4: Yes, structural modifications can significantly enhance stability. For instance, replacing a hydrolytically labile ester group with a more stable amide or an ether linkage can prevent degradation.[10] Introducing steric hindrance near a reactive site can also slow down degradation.

Q5: What are advanced methods to improve pyrazole stability in solution?

A5: Beyond basic handling procedures, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, shielding them from the bulk solution and thereby improving solubility and stability.[3][4][5][6][11]

  • Liposomal Formulations: Encapsulating pyrazole compounds within liposomes can protect them from degradation in the surrounding environment and can also aid in targeted delivery.[12][13][14][15][16]

  • Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[8][17] This approach can be used to mask labile functional groups on a pyrazole compound, improving its stability in solution.[8][17]

Quantitative Data on Pyrazole Stability

The following tables provide illustrative data on the stability of a hypothetical pyrazole derivative, "Pyrazole-X," under various conditions. This data is for demonstrative purposes to highlight the impact of different stabilization strategies.

Table 1: Effect of pH on the Stability of Pyrazole-X in Aqueous Buffer at 25°C

pH% Remaining after 24 hours
3.098%
5.095%
7.075%
9.050%

Table 2: Effect of Antioxidant (Ascorbic Acid) on the Stability of Pyrazole-X in pH 7.4 Buffer at 25°C

Condition% Remaining after 24 hours
No Antioxidant70%
100 µM Ascorbic Acid92%

Table 3: Effect of Storage Temperature on the Stability of Pyrazole-X in DMSO

Temperature% Remaining after 30 days
25°C85%
4°C98%
-20°C>99%

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazole Compound

This protocol outlines a typical forced degradation study to identify the degradation pathways of a pyrazole compound.[9][18][19][20][21]

1. Materials:

  • Pyrazole compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • pH meter

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve the pyrazole compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the pyrazole compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the pyrazole compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid pyrazole compound to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the pyrazole compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the parent compound and detect any degradation products.[22][23][24][25]

Protocol 2: Preparation of a Stabilized Pyrazole Solution for Biological Assays

This protocol describes how to prepare an aqueous solution of a pyrazole compound with enhanced stability.[1]

1. Materials:

  • Pyrazole compound

  • Anhydrous DMSO

  • Aqueous buffer of desired pH (e.g., phosphate or citrate buffer)

  • Ascorbic acid (or other suitable antioxidant)

  • Nitrogen or Argon gas

  • Amber vials

2. Procedure:

  • Prepare Concentrated Stock Solution: Weigh the required amount of the pyrazole compound and dissolve it in anhydrous DMSO to make a concentrated stock solution (e.g., 10-50 mM). Store this stock solution at -20°C or -80°C.

  • Prepare Stabilized Aqueous Buffer: Prepare the desired aqueous buffer. Deoxygenate the buffer by sparging with nitrogen or argon gas for 15-20 minutes. Add an antioxidant like ascorbic acid to a final concentration of 50-100 µM.

  • Prepare Final Working Solution: Immediately before the experiment, dilute the DMSO stock solution into the stabilized aqueous buffer to the final desired concentration. If possible, perform this dilution under a gentle stream of inert gas. Keep the final working solution on ice and protected from light.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_stress_conditions Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis Pyrazole Pyrazole Compound Pyrazole->Acid Pyrazole->Base Pyrazole->Oxidation Pyrazole->Thermal Pyrazole->Photo Degradation_Profile Degradation Profile & Pathway Identification Analysis->Degradation_Profile

Caption: Workflow for a forced degradation study of a pyrazole compound.

Stabilization_Strategies cluster_problem Stability Issues cluster_solutions Stabilization Methods Degradation Degradation (Oxidation, Hydrolysis) pH_Control pH Adjustment Degradation->pH_Control Antioxidants Use of Antioxidants Degradation->Antioxidants Inert_Atmosphere Inert Atmosphere Degradation->Inert_Atmosphere Prodrug Prodrug Strategy Degradation->Prodrug Precipitation Precipitation (Poor Solubility) Precipitation->pH_Control Solvent_Choice Solvent Selection (e.g., DMSO stock) Precipitation->Solvent_Choice Complexation Complexation (e.g., Cyclodextrins) Precipitation->Complexation Improved_Stability Improved Stability in Solution pH_Control->Improved_Stability Antioxidants->Improved_Stability Inert_Atmosphere->Improved_Stability Solvent_Choice->Improved_Stability Complexation->Improved_Stability Prodrug->Improved_Stability

Caption: Logical relationship between stability issues and improvement methods.

References

Recrystallization procedures for obtaining high-purity Methyl 1H-pyrazole-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Methyl 1H-pyrazole-4-carboxylate hydrochloride to obtain a high-purity solid. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the solid compound. Recrystallization is a technique that removes impurities present in the crude product, resulting in a crystalline solid with a higher degree of purity.

Q2: How do I select an appropriate solvent for the recrystallization?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This temperature-dependent solubility is crucial for maximizing the recovery of the purified product upon cooling. For pyrazole derivatives and hydrochloride salts, common solvents to consider include ethanol, methanol, isopropanol, and aqueous mixtures of these alcohols.[1]

Q3: Can I use a single-solvent system for recrystallization?

Yes, if a single solvent meets the solubility criteria described above, it is often the simplest and preferred method. Alcohols like ethanol or isopropanol are good starting points for hydrochloride salts.

Q4: When is a mixed-solvent system (co-solvent system) necessary?

A mixed-solvent system is employed when no single solvent provides the desired solubility characteristics. This typically involves a "good" solvent in which the compound is readily soluble and a "poor" or "anti-solvent" in which the compound is much less soluble. For polar compounds like pyrazole derivatives, an ethanol/water or methanol/water mixture can be effective.[1]

Q5: How can I remove colored impurities from my product?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules. However, use it sparingly as it can also adsorb some of your desired product, potentially reducing the yield.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was added).- Concentrate the solution by boiling off some of the solvent. - Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The compound is precipitating from the solution at a temperature above its melting point. This is more likely with impure compounds or certain solvent systems.- Reheat the solution and add a small amount of additional "good" solvent to lower the saturation point. - Ensure the solution cools as slowly as possible. An insulated container can help. - Try a different solvent or solvent system, perhaps one with a lower boiling point.
Crystallization happens too quickly, leading to small or impure crystals. The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent to the dissolved compound. - Allow the solution to cool slowly at room temperature before placing it in an ice bath.
The recrystallization yield is very low. - Too much solvent was used, and a significant amount of the product remains in the mother liquor. - The solution was not cooled sufficiently.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled, for instance, in an ice bath, to maximize precipitation.[1]
The resulting crystals are still impure. - Impurities were trapped within the crystal lattice due to rapid cooling. - The crystals were not washed properly after filtration.- Ensure the solution cools slowly. - Wash the collected crystals with a small amount of the cold recrystallization solvent. - A second recrystallization may be necessary.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, methanol) to find a suitable one.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, or if activated charcoal was used to decolorize, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.

General Mixed-Solvent Recrystallization Protocol
  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.

Data Presentation

The following tables provide a starting point for solvent selection based on data for related pyrazole compounds. Note that the optimal conditions for this compound may vary and should be determined empirically.

Table 1: Potential Recrystallization Solvents for Pyrazole Derivatives

Solvent SystemTypePolarityNotes
Ethanol / WaterMixed ProticHighOften effective for polar pyrazole derivatives and hydrochloride salts.[1]
Methanol / WaterMixed ProticHighSimilar to ethanol/water, can be a good choice.
Isopropanol / WaterMixed ProticHighAnother common mixed solvent for related compounds.
EthanolSingle ProticHighA good starting point for single-solvent recrystallization.
IsopropanolSingle ProticHighCan be a suitable alternative to ethanol.

Table 2: Recrystallization Parameters for a Related Pyrazole Carboxylic Acid

The following data is for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and serves as an illustrative example.

Solvent SystemHeatingCoolingFinal Purity (HPLC)
40% Aqueous EthanolReflux for 1-2 hoursCool to 0-5 °C99.6%
35% Aqueous MethanolReflux for 1-2 hoursCool to 5-10 °C99.3%
45% Aqueous IsopropanolReflux for 1-2 hoursCool to 0-5 °C99.6%

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slow Cooling to Room Temperature insoluble_check->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High-Purity Product dry->end Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate Yes add_solvent Reheat and Add More 'Good' Solvent oiling_out->add_solvent Yes min_solvent Use Minimum Hot Solvent low_yield->min_solvent Yes scratch Scratch Flask / Add Seed Crystal concentrate->scratch slow_cool Cool More Slowly add_solvent->slow_cool cool_thoroughly Cool Thoroughly in Ice Bath min_solvent->cool_thoroughly

References

Technical Support Center: Best Practices for Handling Hygroscopic Pyrazole Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the best practices for handling the hygroscopic nature of pyrazole salts. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a pyrazole salt is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] If a pyrazole salt is hygroscopic, it will readily take up water vapor, which can lead to a range of issues such as clumping, changes in weight, and potential degradation of the compound.[2] This can significantly impact the accuracy and reproducibility of your experiments.

Q2: How can I determine if my pyrazole salt is hygroscopic?

A2: The most definitive way is to perform a hygroscopicity test. A common method is to expose the sample to a controlled high-humidity environment (e.g., 80% relative humidity at 25°C for 24 hours) and measure the percentage increase in weight.[3] More advanced techniques like Dynamic Vapor Sorption (DVS) can provide a detailed profile of moisture uptake at various humidity levels.[4][5]

Q3: What are the immediate signs that my pyrazole salt has absorbed moisture?

A3: Visual cues are often the first indicator. You might observe the powder changing from a free-flowing solid to a clumpy or caked material. In cases of severe hygroscopicity, the salt may become sticky or even dissolve into a liquid (a phenomenon known as deliquescence).[2]

Q4: How should I store my hygroscopic pyrazole salts?

A4: Proper storage is critical. Hygroscopic pyrazole salts should be kept in tightly sealed, airtight containers. For enhanced protection, these containers can be placed inside a desiccator containing a drying agent like silica gel or calcium chloride.[6] Storing in a controlled low-humidity environment or a glove box is also a highly effective strategy.[7]

Q5: Can absorbed moisture affect the chemical stability of my pyrazole salt?

A5: Yes, the presence of water can facilitate degradation pathways such as hydrolysis.[1] It can also lead to changes in the crystalline structure of the salt, potentially forming hydrates, which can alter its physical and chemical properties, including solubility and bioavailability.[5]

Troubleshooting Guide

Issue: My weight measurements for the pyrazole salt are inconsistent and seem to increase over time on the balance.

  • Cause: The salt is absorbing atmospheric moisture during the weighing process. This is a common issue with hygroscopic materials.[8]

  • Solution:

    • Work Quickly: Minimize the time the sample is exposed to the open air.

    • Use "Weighing by Difference": This is the most recommended technique. Instead of taring the weighing vessel and adding the compound to it on the balance, you weigh a sealed container with the compound, transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in weight is the amount of compound transferred.[9]

    • Controlled Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.[7]

Issue: The pyrazole salt appears clumpy or has formed a solid cake in the storage bottle.

  • Cause: The container was not sealed properly, or it was opened frequently in a humid environment, leading to significant moisture absorption.[8]

  • Solution:

    • Drying: Before use, the material needs to be dried. A vacuum oven at a suitable temperature (low enough to prevent decomposition) is an effective method.[10] Alternatively, drying in a desiccator under vacuum for an extended period can remove absorbed water.

    • Prevention: After drying, immediately transfer the required amount to a new, dry, and tightly sealed container. For the bulk material, consider dividing it into smaller, single-use aliquots to minimize repeated exposure of the entire batch to the atmosphere.

Issue: My reaction is failing or giving poor yields, and I suspect the hygroscopic nature of the pyrazole salt is the culprit.

  • Cause: The presence of water from the hygroscopic salt can interfere with moisture-sensitive reactions. The actual amount of the pyrazole salt being added is less than calculated due to the absorbed water, leading to incorrect stoichiometry.

  • Solution:

    • Dry the Salt: Ensure the pyrazole salt is thoroughly dried using an appropriate method (see above) immediately before use.

    • Determine Water Content: Use Karl Fischer titration to accurately determine the water content of your salt. You can then adjust the mass of the salt you weigh out to account for the water.[4]

    • Inert Atmosphere: Set up and run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from affecting the reaction.

Issue: The color of my pyrazole salt has changed upon storage.

  • Cause: While this could be due to other forms of degradation, moisture can sometimes accelerate oxidative processes or other chemical changes that lead to discoloration.

  • Solution:

    • Assess Purity: The purity of the material should be checked using an appropriate analytical technique (e.g., NMR, LC-MS).

    • Improve Storage: If the material is still viable for use, store it under more stringent conditions, such as in a desiccator with an inert atmosphere blanket.

    • Fresh Sample: If purity is compromised, it is best to use a fresh, unopened sample for critical experiments.

Data Presentation

The hygroscopicity of a substance is often classified based on its percentage weight gain after being exposed to a specific relative humidity (RH) for a set period. The European Pharmacopoeia provides a widely used classification system.

Table 1: Classification of Hygroscopicity (based on European Pharmacopoeia)

ClassificationWeight Increase (% w/w) at 25°C / 80% RH for 24h
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Example Data: Amorphous Celecoxib (a pyrazole-containing drug)

Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Gravimetric Analysis

This protocol provides a basic method for classifying the hygroscopicity of a pyrazole salt.

Methodology:

  • Initial Weighing: Accurately weigh approximately 1 gram of the pyrazole salt into a pre-weighed, shallow weighing dish. Record this initial weight (W_i).

  • Drying (Optional but Recommended): Place the sample in a vacuum oven at a temperature appropriate for the salt's stability (e.g., 40-50°C) until a constant weight is achieved. This will give you the dry weight of the sample.

  • Humidity Exposure: Place the weighing dish containing the sample into a desiccator containing a saturated salt solution that maintains a constant relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75-80% RH). Ensure the desiccator is sealed and maintained at a constant temperature (e.g., 25°C).

  • Final Weighing: After 24 hours, remove the sample from the desiccator and immediately weigh it. Record the final weight (W_f).

  • Calculation: Calculate the percentage weight increase using the following formula:

    % Weight Increase = ((W_f - W_i) / W_i) * 100

  • Classification: Use the result to classify the hygroscopicity of your pyrazole salt according to Table 1.

Protocol 2: Drying a Hygroscopic Pyrazole Salt Using a Vacuum Oven

This protocol describes how to effectively dry a pyrazole salt that has absorbed moisture.

Methodology:

  • Sample Preparation: Spread the hygroscopic pyrazole salt in a thin layer in a suitable glass dish (e.g., a crystallization dish) to maximize the surface area.

  • Oven Setup: Place the dish in a vacuum oven.

  • Drying Conditions: Heat the oven to a temperature that is safe for the compound and will not cause decomposition. For many organic salts, a temperature between 40°C and 60°C is appropriate.

  • Applying Vacuum: Close the oven door and slowly apply a vacuum. A gradual application of vacuum is important to prevent the fine powder from being drawn into the vacuum line.[11]

  • Drying Time: Dry the sample for a sufficient period (this can range from a few hours to overnight, depending on the amount of moisture and the nature of the salt). The material is considered dry when its weight becomes constant between successive weighings.

  • Cooling: Once drying is complete, release the vacuum with a dry, inert gas like nitrogen, if possible. Transfer the hot dish to a desiccator to cool to room temperature before weighing or using the dried salt. This prevents the warm sample from absorbing moisture from the air as it cools.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic Pyrazole Salts cluster_storage Storage cluster_preparation Preparation for Use cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting storage Store in airtight container in a desiccator check_hygroscopicity Check for signs of moisture absorption storage->check_hygroscopicity weighing Weigh using the 'weighing by difference' method glove_box Alternatively, weigh in a glove box weighing->glove_box For highly sensitive materials reaction Use in reaction under inert atmosphere weighing->reaction glove_box->reaction check_hygroscopicity->weighing If dry drying Dry in vacuum oven if necessary check_hygroscopicity->drying If clumpy/wet drying->weighing

Caption: Recommended workflow for handling hygroscopic pyrazole salts.

troubleshooting_tree Troubleshooting Decision Tree for Hygroscopic Pyrazole Salts start Problem with Pyrazole Salt Experiment q1 What is the primary issue? start->q1 Identify the issue a1 Use 'weighing by difference' method. Weigh in a glove box for high sensitivity. q1->a1 Inconsistent Weight a2 1. Dry the salt before use. 2. Determine water content (Karl Fischer). 3. Run reaction under inert atmosphere. q1->a2 Poor Reaction Yield a3 1. Dry the material in a vacuum oven. 2. Store in a desiccator. 3. Aliquot into smaller, single-use vials. q1->a3 Clumped Material end Issue Resolved a1->end Resolved a2->end Resolved a3->end Resolved

Caption: Troubleshooting decision tree for common issues with pyrazole salts.

References

Technical Support Center: Synthesis of Substituted Pyrazoles using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted pyrazoles with a focus on alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using alternative catalysts for pyrazole synthesis?

A1: The most common challenges include low product yield, formation of regioisomers, catalyst deactivation and recyclability issues, and difficulties in product purification. Low yields can stem from suboptimal reaction conditions or catalyst instability.[1][2] The formation of regioisomers is a significant issue when using unsymmetrical 1,3-dicarbonyl compounds, where the hydrazine can react at two different sites.[3] Catalyst deactivation may occur through reduction of the active catalytic species, while purification can be complicated by the presence of colored impurities or byproducts with similar polarities to the desired product.[3][4]

Q2: How can I minimize the formation of regioisomers?

A2: The formation of regioisomers is a common side reaction in pyrazole synthesis.[3] To minimize this, consider the following strategies:

  • Choice of Catalyst: Certain catalysts can offer higher regioselectivity. The choice of catalyst can significantly influence which carbonyl group is preferentially attacked.

  • Reaction Conditions: Modifying the solvent, temperature, and reaction time can influence the kinetic versus thermodynamic control of the reaction, thereby favoring the formation of one regioisomer over the other.

  • Protecting Groups: In some cases, selectively protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can direct the reaction to the desired outcome.

Q3: My reaction mixture has turned a dark yellow/red color. What causes this and how can I purify my product?

A3: The formation of colored impurities is often attributed to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[3] For purification, column chromatography is a common and effective method. You may need to screen different solvent systems to achieve good separation. In some cases, treatment with activated charcoal can help to remove colored impurities. Recrystallization is another powerful purification technique if a suitable solvent can be found.

Q4: What are the advantages of using heterogeneous nanocatalysts like nano-ZnO?

A4: Heterogeneous nanocatalysts like nano-ZnO offer several advantages, aligning with the principles of green chemistry. These include high catalytic efficiency, excellent product yields (often exceeding 90%), short reaction times, and operational simplicity.[5][6] Furthermore, being heterogeneous, these catalysts can be easily recovered from the reaction mixture by simple filtration and can often be reused for several cycles without a significant loss in activity, making the process more cost-effective and environmentally friendly.[5][7]

Troubleshooting Guides

Issue 1: Low Product Yield

Low product yield is a frequent issue in pyrazole synthesis.[1] The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity Confirmed CatalystActivity Evaluate Catalyst Activity OptimizeConditions->CatalystActivity No Improvement Success Yield Improved OptimizeConditions->Success Yield Improves Workup Review Work-up & Purification CatalystActivity->Workup No Improvement CatalystActivity->Success Yield Improves Workup->Success Yield Improves

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

Detailed Steps:

  • Verify Purity of Starting Materials:

    • Problem: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions, consuming the starting materials and lowering the yield of the desired product. Hydrazine derivatives can also degrade over time.

    • Solution: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Use freshly opened or properly stored hydrazines.

  • Optimize Reaction Conditions:

    • Problem: The reaction may not be going to completion due to suboptimal temperature, time, or solvent.

    • Solution:

      • Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.

      • Reaction Time: Extend the reaction time. Take aliquots at different time points to determine the optimal duration.

      • Solvent: The polarity of the solvent can significantly affect the reaction rate. Screen a range of solvents with different polarities.

  • Evaluate Catalyst Activity:

    • Problem: The catalyst may be inactive or used in an insufficient amount. Heterogeneous catalysts may require activation.

    • Solution:

      • Catalyst Loading: Increase the catalyst loading incrementally.

      • Catalyst Choice: Consider screening different alternative catalysts, as their activity can be substrate-dependent.

      • Catalyst Deactivation: For recyclable catalysts, if the yield drops over subsequent runs, the catalyst may be deactivated. Consider regeneration protocols if available, or use fresh catalyst.[4]

  • Review Work-up and Purification:

    • Problem: The desired product might be lost during the work-up or purification steps.

    • Solution:

      • Extraction: Ensure the pH of the aqueous layer is appropriate to prevent your product from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent.

      • Chromatography: Check for product loss on the column. Ensure the polarity of the elution solvent is appropriate.

Issue 2: Formation of Regioisomers

The formation of a mixture of regioisomers is a common problem when using unsymmetrical 1,3-dicarbonyl compounds.[3]

Workflow for Addressing Regioisomer Formation

RegioisomerTroubleshooting Start Regioisomer Mixture Detected ModifyConditions Modify Reaction Conditions (Solvent, Temperature) Start->ModifyConditions ScreenCatalysts Screen Different Alternative Catalysts ModifyConditions->ScreenCatalysts No Improvement in Ratio Purification Optimize Purification Strategy ModifyConditions->Purification Ratio Improved ScreenCatalysts->Purification Ratio Improved but Mixture Persists Success Desired Isomer Isolated Purification->Success NanoZnO_Workflow Start Reaction Setup Mix Mix 1,3-dicarbonyl, hydrazine, and nano-ZnO in water Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter to remove catalyst Monitor->Filter Reaction Complete Extract Extract with Organic Solvent Filter->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify End Characterize Product Purify->End

References

Strategies to prevent the decomposition of Methyl 1H-pyrazole-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of Methyl 1H-pyrazole-4-carboxylate hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential decomposition issues with this compound.

Problem: Low yield or presence of impurity identified as 1H-pyrazole-4-carboxylic acid.

Potential CauseRecommended Solution
Hydrolysis due to moisture Dry all solvents and reagents thoroughly before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon gas). Store the compound in a desiccator.
pH-related degradation Maintain the pH of aqueous solutions in the slightly acidic range (pH 4-6), as both strongly acidic and basic conditions can catalyze hydrolysis.[1] Use buffered solutions where appropriate.
Thermal decomposition Avoid high temperatures during your experimental workup and storage. Perform reactions at the lowest feasible temperature.[2]

Problem: Inconsistent results between experimental batches.

Potential CauseRecommended Solution
Variable storage conditions Ensure consistent storage of all batches of the compound in a cool, dry, and dark place. Protect from light, especially if photolytic degradation is suspected.
Inconsistent handling procedures Standardize all experimental protocols, including the duration of exposure to aqueous solutions and the workup procedure. Minimize the time the compound is in contact with water.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The most common degradation pathway for this compound is hydrolysis of the methyl ester group. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, leading to the formation of 1H-pyrazole-4-carboxylic acid and methanol.

Q2: How does the hydrochloride salt affect the stability of the molecule?

A2: The hydrochloride salt form can influence the micro-environment pH when dissolved in a solution. This can be a critical factor in the stability of the ester. For some ester prodrugs, the choice of salt form has been shown to be a crucial factor in maximizing stability by maintaining a pH closer to the point of maximum stability.[3][4]

Q3: What are the optimal storage conditions for this compound?

A3: To minimize decomposition, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Storage in a desiccator under an inert atmosphere is recommended to protect it from moisture and atmospheric humidity.

Q4: Can I use a strong base to neutralize the hydrochloride salt during workup?

A4: It is generally not recommended to use strong bases, as this will create a highly alkaline environment that can significantly accelerate the rate of ester hydrolysis. A weak base, such as sodium bicarbonate, used at low temperatures, is a safer alternative for neutralization.[2]

Q5: Are there any analytical techniques to monitor the decomposition of this compound?

A5: Yes, High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing of pharmaceuticals.[5] A stability-indicating HPLC method can be developed to separate and quantify this compound from its potential degradation products, such as 1H-pyrazole-4-carboxylic acid.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a C18 column and UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC to identify and quantify the degradation products.

Protocol 2: General Handling and Storage Procedure to Minimize Decomposition

This protocol outlines best practices for handling and storing this compound to ensure its stability.

Handling:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood.

  • When preparing solutions, use anhydrous solvents whenever possible.

  • If aqueous solutions are necessary, use deionized, purified water and consider using buffers to maintain a slightly acidic pH (4-6).

  • Perform any aqueous workup steps at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.[2]

  • Minimize the time the compound is in contact with aqueous solutions.

Storage:

  • Store the solid compound in a tightly sealed, opaque container to protect it from moisture and light.

  • For long-term storage, place the container in a desiccator with a suitable desiccant.

  • Store at a cool temperature, as recommended by the supplier. Avoid repeated freeze-thaw cycles if stored in a freezer.

Visualizations

Decomposition_Pathway A This compound B Hydrolysis (H₂O, H⁺ or OH⁻) A->B C 1H-pyrazole-4-carboxylic acid B->C D Methanol B->D

Caption: Primary decomposition pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis S1 Store in a cool, dry, dark place S2 Use desiccator S3 Inert atmosphere (optional) H1 Use anhydrous solvents S3->H1 H2 Control pH (4-6) in aqueous solutions H3 Low temperature for aqueous workup A1 Stability-indicating HPLC method H3->A1 End End: Stable Compound for Experiment A1->End Start Start: Receive Compound Start->S1 Decision_Tree A Decomposition Observed? B Is the compound in an aqueous solution? A->B Yes E No action needed A->E No C Control pH (4-6) Lower temperature B->C Yes F Is the storage environment humid? B->F No D Store in a desiccator Use anhydrous solvents F->D No G Store in a desiccator F->G Yes

References

Addressing challenges in scaling up pyrazole synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered when transitioning pyrazole synthesis from laboratory to larger scale production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and scale-up of pyrazole reactions.

Issue 1: Decreased Yield Upon Scale-Up

Q: We observed a significant drop in yield when moving from a gram-scale to a kilogram-scale reaction. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common problem and can be attributed to several factors related to changes in physical parameters and reaction kinetics.[1][2][3]

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[1][2][3] This can lead to localized hot spots or insufficient heating, promoting side reactions or incomplete conversion.

    • Solution: Employ a reactor with a jacketed system for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added portion-wise to manage heat evolution.[4]

  • Poor Mixing: Inadequate agitation in large reactors can result in a non-homogeneous reaction mixture, leading to localized concentration gradients and reduced reaction rates.[2]

    • Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure thorough mixing without causing excessive shear that could degrade the product.

  • Extended Reaction Times: What works in a few hours at the lab scale may require significantly longer at a larger scale due to the above factors.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the reaction time from the lab-scale experiment.[5]

Issue 2: Poor Regioselectivity with Unsymmetrical Precursors

Q: Our synthesis using an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can we improve the selectivity for the desired isomer?

A: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[5][6] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.[5]

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents like DMF or NMP have shown to provide better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[5] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can also dramatically increase regioselectivity.[7]

  • pH Control: The pH of the reaction medium is a crucial factor. Acidic conditions may favor the formation of one regioisomer, while basic or neutral conditions could favor the other.[5][6]

  • Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[5]

  • Catalyst Selection: The use of certain catalysts can influence the regiochemical outcome. For example, silica sulfuric acid has been used as a heterogeneous catalyst in pyrazole synthesis.[8]

Issue 3: Managing Exothermic Reactions

Q: The reaction becomes highly exothermic upon adding hydrazine hydrate at a larger scale, posing a safety risk. How can we control the exotherm?

A: Hydrazine condensation reactions are often exothermic, and managing the heat generated is critical for a safe scale-up.[2][4]

  • Slow and Controlled Addition: Add the hydrazine derivative slowly and in a controlled manner to the reaction mixture. A dropwise addition is generally recommended for large-scale reactions.[2][4]

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.[4]

  • Dilution: Using a sufficient amount of an appropriate solvent can help absorb the heat of the reaction.[4]

  • Use of a Base: The addition of a mild base, such as sodium acetate, can help to neutralize any acidic byproducts that may catalyze decomposition and contribute to the exotherm.[4]

Issue 4: Purification Challenges at Scale

Q: We are struggling with the purification of our multi-kilogram batch of pyrazole. Column chromatography is not practical at this scale. What are our options?

A: Purification is a major hurdle in large-scale synthesis.[3] While column chromatography is a powerful tool in the lab, it is often not feasible for large quantities.

  • Recrystallization: This is one of the most common and effective methods for purifying solid compounds at a large scale. A systematic screening of different solvents is crucial to find a system that provides good recovery and high purity.[5][9]

    • Troubleshooting Recrystallization:

      • Oiling out: If the compound separates as an oil, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.[9]

      • Low recovery: To improve yield, use the minimum amount of hot solvent necessary to dissolve the product and cool the solution thoroughly in an ice bath.[9]

  • Slurry Washes: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be a highly effective and scalable purification method.[3]

  • Activated Charcoal Treatment: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration. Be aware that this may also adsorb some of your desired product.[9]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [7]

SolventRatio of 5-furyl-3-CF₃ to 3-furyl-5-CF₃ IsomersOverall Yield (%)
Ethanol (EtOH)1:1.8~100
2,2,2-Trifluoroethanol (TFE)85:15Not Specified
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3Not Specified

Table 2: Effect of Catalyst Loading on Yield of Pyranopyrazole Derivatives [10]

Catalyst Amount (mg)Yield (%)
2< 90
4~92
696
> 696

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis [11][12]

This protocol describes a general method for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, 1-propanol)

  • Acid catalyst (e.g., glacial acetic acid)

Procedure:

  • In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

  • Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution. Note that this addition can be exothermic.[12]

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

  • If the product does not crystallize, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[5]

Protocol 2: Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole [3]

Materials:

  • 1-Methylpyrazole (1000 g)

  • Iodine (1548 g)

  • 50 wt% Hydrogen Peroxide (1078 g)

  • 15 wt% Sodium Hydroxide Solution

Procedure:

  • To a suitable reactor, add 1-methylpyrazole (1000 g).

  • Under stirring, add iodine (1548 g).

  • Heat the mixture in a water bath to 70 ± 2 °C.

  • Slowly add 50 wt% aqueous hydrogen peroxide (1078 g) dropwise, maintaining the reaction temperature at 70 ± 2 °C.

  • After the reaction is complete (monitored by HPLC), adjust the pH with 15 wt% sodium hydroxide solution to neutralize the mixture.

  • Cool the mixture to induce crystallization of the product.

  • Isolate the 1-methyl-4-iodopyrazole by filtration and dry the product.

Visualizations

experimental_workflow Experimental Workflow for Pyrazole Synthesis Scale-Up cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Materials Select & Procure Starting Materials Solvent_Selection Solvent & Catalyst Screening (Lab Scale) Starting_Materials->Solvent_Selection Reaction_Setup Reactor Setup & Inert Atmosphere Solvent_Selection->Reaction_Setup Reagent_Addition Controlled Reagent Addition Reaction_Setup->Reagent_Addition Temperature_Control Temperature Monitoring & Control Reagent_Addition->Temperature_Control Reaction_Monitoring In-Process Control (TLC, HPLC) Temperature_Control->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Isolation Product Isolation (Filtration/Extraction) Quenching->Isolation Purification Purification (Recrystallization/Wash) Isolation->Purification Drying Drying Purification->Drying Final_Product Final_Product Drying->Final_Product Final Product

Caption: A generalized experimental workflow for scaling up pyrazole synthesis.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Reaction Time/ Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Workup_Loss Loss During Work-up? Side_Products->Workup_Loss No Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst, pH) Side_Products->Optimize_Conditions Yes Optimize_Purification Optimize Purification Method Workup_Loss->Optimize_Purification Yes End End Workup_Loss->End No Check_Purity Check Starting Material Purity Optimize_Time_Temp->Check_Purity

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Interpretation of Methyl 1H-pyrazole-4-carboxylate and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Proton NMR Spectra for the Characterization of a Key Pyrazole Intermediate.

This guide provides a comprehensive interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 1H-pyrazole-4-carboxylate and its hydrochloride salt, pivotal compounds in synthetic chemistry and drug discovery. Understanding the spectral characteristics of both the free base and its salt form is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a comparative analysis of their 1H NMR data, supported by a detailed experimental protocol and a visual representation of the proton environments.

Comparison of 1H NMR Spectral Data

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Methyl 1H-pyrazole-4-carboxylate[1]DMSO-d6-OCH33.72singlet3H
Pyrazole ring-H8.09singlet2H
-NH11.62singlet1H
Methyl 1H-pyrazole-4-carboxylate HCl DMSO-d6 -OCH3 ~3.8 singlet 3H
(Expected)Pyrazole ring-H >8.1 singlet 2H
-NH / -NH+ >12 broad singlet 2H
Ethyl 1H-pyrazole-4-carboxylateCDCl3-CH31.38triplet3H
-CH24.35quartet2H
Pyrazole ring-H7.98singlet2H
-NH10.5 (broad)singlet1H

Interpretation of Spectral Changes:

Upon protonation to form the hydrochloride salt, the following changes in the 1H NMR spectrum of Methyl 1H-pyrazole-4-carboxylate are anticipated:

  • Pyrazole Ring Protons: The two equivalent protons on the pyrazole ring (at positions 3 and 5) are expected to shift downfield from 8.09 ppm. This is due to the increased electron-withdrawing nature of the protonated pyrazolium ring, which deshields these protons.

  • -NH Proton: The signal for the N-H proton is expected to shift significantly downfield from 11.62 ppm and may broaden. In the hydrochloride salt, there will be two exchangeable protons on the nitrogen atoms, which would likely appear as a single, broad signal at a much lower field.

  • Methyl Ester Protons: The methyl protons of the ester group are relatively far from the site of protonation and are therefore expected to experience a smaller downfield shift from 3.72 ppm.

Experimental Protocols

General Procedure for 1H NMR Spectroscopy

The following is a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like Methyl 1H-pyrazole-4-carboxylate or its derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial.
  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (typically to 0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • The 1H NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
  • The instrument is locked onto the deuterium signal of the solvent.
  • Shimming is performed to optimize the homogeneity of the magnetic field.
  • A standard single-pulse experiment is usually sufficient for routine characterization.
  • Key acquisition parameters include:
  • Pulse Width: Typically a 90° pulse.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration of all proton signals).
  • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
  • The Free Induction Decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

  • The spectrum is phased to ensure all peaks are in the absorptive mode.
  • The baseline is corrected to be flat.
  • The spectrum is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., DMSO at 2.50 ppm).
  • The signals are integrated to determine the relative number of protons corresponding to each peak.
  • Peak picking is performed to determine the precise chemical shifts of all signals.
  • Coupling constants (J-values) are measured for any split signals.

Visualization of Proton Environments

The following diagrams illustrate the chemical structure and the logical relationship between the different proton signals in the 1H NMR spectrum of Methyl 1H-pyrazole-4-carboxylate.

Methyl 1H-pyrazole-4-carboxylate Proton Environments cluster_molecule Chemical Structure mol A δ ~3.7 ppm (s, 3H) B δ ~8.1 ppm (s, 2H) C δ ~11.6 ppm (s, 1H) P1 CH3 P1->A P2 H3, H5 P2->B P3 NH P3->C

Caption: Correlation of proton groups in Methyl 1H-pyrazole-4-carboxylate to their respective 1H NMR signals.

This guide provides a foundational understanding of the 1H NMR spectrum of Methyl 1H-pyrazole-4-carboxylate and the expected spectral changes upon its conversion to the hydrochloride salt. For definitive analysis of the hydrochloride salt, acquisition of an experimental spectrum is recommended.

References

A comparative study of the synthetic efficiency of different pyrazole esters.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] The efficient synthesis of pyrazole esters, key intermediates in the development of these therapeutic agents, is therefore of paramount importance. This guide provides a comparative overview of prevalent synthetic methodologies, offering insights into their relative efficiencies based on experimental data.

Comparative Analysis of Synthetic Methodologies

The synthesis of pyrazole esters can be achieved through various pathways, each with distinct advantages and limitations. The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations. Below is a summary of common synthetic routes with their reported efficiencies.

Synthetic MethodStarting MaterialsCatalyst/ReagentReaction ConditionsYield (%)Reaction TimeReference
Knorr Pyrazole Synthesis β-Keto ester, Hydrazine derivativeAcid catalyst (e.g., glacial acetic acid)Heating (e.g., 100°C)Typically high1 hour[4]
Multicomponent Reaction Aldehyde, β-Keto ester, Hydrazine, MalononitrileSodium p-toluenesulfonate (NaPTS)Aqueous mediaGood to excellentNot specified[1]
Green Synthesis (Ultrasound) β-Keto ester, Hydrazine derivativeNone specifiedUltrasonic irradiation at room temperatureHighNot specified
Green Synthesis (Microwave) α,β-Unsaturated ketones, TosylhydrazonesPotassium carbonateMicrowave irradiation, 130°C, solvent-freeHighShort
tert-Butoxide-Assisted Coupling Ester, Nitrile, HydrazinePotassium tert-butoxide, Sulfuric acidReflux37-77% (overall)12 hours
Nano-Catalyzed Synthesis Ethyl acetoacetate, Phenylhydrazinenano-ZnOAqueous media95%Short

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrazole esters. Below are representative procedures for commonly employed methods.

Protocol 1: Knorr Pyrazole Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes a classic acid-catalyzed condensation reaction.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a suitable reaction vessel, combine ethyl benzoylacetate (1 equivalent) and hydrazine hydrate (2 equivalents).

  • Add 1-propanol and a few drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to approximately 100°C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the hot, stirring reaction mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Green Synthesis of Tetrasubstituted Pyrazoles in Aqueous Media

This method highlights an environmentally friendly approach utilizing water as a solvent.

Materials:

  • Aryl aldehyde

  • Ethyl acetoacetate

  • Phenylhydrazine or Hydrazine hydrate

  • Cetyltrimethylammonium bromide (CTAB)

  • Water

Procedure:

  • In a reaction vessel, dissolve the aryl aldehyde, ethyl acetoacetate, and phenylhydrazine or hydrazine hydrate in water containing CTAB.

  • Stir the reaction mixture at the appropriate temperature (as optimized for specific substrates).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the product often precipitates from the aqueous medium and can be collected by filtration.

  • Wash the product with water and dry.

Visualizing Synthetic and Biological Pathways

To further elucidate the processes involved in pyrazole ester synthesis and their subsequent biological relevance, the following diagrams are provided.

G cluster_0 Synthesis of Pyrazole Ester start β-Keto Ester + Hydrazine intermediate Hydrazone Intermediate start->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Acid Catalyst product Pyrazole Ester cyclization->product Dehydration G cluster_1 VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

References

A Comparative Guide to the Synthesis of Pyrazole-4-Carboxylates: Alternative Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-4-carboxylate scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The classical Knorr synthesis, relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, has long been the standard approach. However, the quest for greater efficiency, milder reaction conditions, and diverse molecular architectures has spurred the development of alternative synthetic strategies. This guide provides an objective comparison of various starting materials and methodologies for the synthesis of pyrazole-4-carboxylates, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The following table summarizes the performance of different synthetic routes to pyrazole-4-carboxylates, offering a comparative overview of their yields and reaction conditions.

Synthetic MethodStarting MaterialsTypical Reagents/CatalystsReaction TimeTemperature (°C)Yield (%)
Knorr Synthesis 1,3-Dicarbonyl Compounds, HydrazinesAcid or base catalyst (e.g., acetic acid)1 - 2 hours75 - 10072 - 90[1]
From Chalcones Chalcones, Hydrazine HydrateGlacial Acetic AcidNot SpecifiedNot SpecifiedNot Specified
1,3-Dipolar Cycloaddition Alkynes, Diazo CompoundsHeat (solvent-free)Not SpecifiedNot SpecifiedHigh[2]
Multicomponent Reaction Aldehydes, Ethyl Acetoacetate, HydrazinesMagnetic Ionic Liquid ([bmim][FeCl4])3 hours12075 - 92[3]
Microwave-Assisted Knorr 1,3-Dicarbonyl Compounds, HydrazinesNone specified5 minutes6091 - 98

Synthetic Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic methodologies discussed in this guide.

Knorr_Synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine hydrazine->intermediate product Pyrazole-4-carboxylate intermediate->product Cyclization & Aromatization

Caption: The Knorr synthesis of pyrazole-4-carboxylates.

Cycloaddition_Synthesis alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition diazo Diazo Compound diazo->cycloaddition product Pyrazole-4-carboxylate cycloaddition->product Aromatization

Caption: 1,3-Dipolar cycloaddition pathway to pyrazoles.

MCR_Synthesis aldehyde Aldehyde one_pot One-Pot Reaction (Catalyst) aldehyde->one_pot ketoester β-Ketoester ketoester->one_pot hydrazine Hydrazine hydrazine->one_pot product Pyrazole-4-carboxylate one_pot->product

Caption: Multicomponent reaction for pyrazole synthesis.

Detailed Experimental Protocols

Knorr Synthesis of Pyrazole-4-carboxylates

This protocol is a conventional method for synthesizing pyrazoles from 1,3-dicarbonyl compounds.

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the ketoester is completely consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Allow the mixture to cool to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazolone.

Synthesis of Pyrazole-4-carboxylates from Chalcones

This method utilizes chalcones as precursors for pyrazole synthesis.

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine hydrate (1.5 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • A mixture of the appropriate chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 5 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The separated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to give the pure pyrazole derivative.

1,3-Dipolar Cycloaddition of Alkynes and Diazo Compounds

This catalyst-free method provides pyrazoles through a cycloaddition reaction.

Materials:

  • α-Diazocarbonyl substrate

  • Alkyne

Procedure:

  • The reaction is conducted under solvent-free conditions.[2]

  • The α-diazocarbonyl substrate and the alkyne are heated together.[2]

  • The reaction proceeds to afford the pyrazole product in high yield, often without the need for further work-up or purification.[2]

Multicomponent Synthesis of Ethyl Pyrazole-4-carboxylates

This one-pot method offers an efficient and environmentally friendly route to pyrazole-4-carboxylates.

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Aldehyde (10 mmol)

  • Hydrazine derivative (10 mmol)

  • Magnetic Ionic Liquid ([bmim][FeCl4]) (1.5 mmol)

  • Oxygen flow

Procedure:

  • In a round-bottom flask, mix ethyl acetoacetate (10 mmol), the aldehyde (10 mmol), the hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol).[3]

  • Introduce a flow of oxygen into the flask.[3]

  • Monitor the progress of the reaction by TLC.[3]

  • Upon completion, separate the magnetic ionic liquid from the product solution using a magnet.[3]

  • Wash the catalyst with ethyl acetate and dry under vacuum for reuse.[3]

  • Evaporate the solvent from the product solution.[3]

  • Recrystallize the residue from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester. The yields for this method are reported to be in the range of 75-92%.[3]

Conclusion

The synthesis of pyrazole-4-carboxylates can be achieved through a variety of methods, each with its own set of advantages and limitations. While the traditional Knorr synthesis remains a robust and reliable method, alternative approaches utilizing chalcones, alkynes and diazo compounds, or multicomponent strategies offer significant benefits in terms of yield, reaction time, and milder conditions. The choice of the most suitable starting material and methodology will depend on the specific requirements of the target molecule, desired substitution patterns, and the importance of factors such as atom economy and environmental impact. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of this important class of heterocyclic compounds.

References

Comparative analysis of the biological activities of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The information is presented to facilitate objective comparison and support further research and development in this promising area.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), receptor tyrosine kinases (EGFR, VEGFR), and the induction of apoptosis.[3][5][6][7] The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference StandardIC50 of Standard (µM)Reference
Pyrazole-containing imide (161b)A-549 (Lung Carcinoma)3.225-Fluorouracil59.27[2]
Pyrazole-containing imide (161a)A-549 (Lung Carcinoma)4.915-Fluorouracil59.27[2]
1,2,3-Triazole-pyrazole hybrid (163)HepG-2 (Liver Carcinoma)12.22Doxorubicin11.21[2]
1,2,3-Triazole-pyrazole hybrid (163)HCT-116 (Colon Carcinoma)14.16Doxorubicin12.46[2]
1,2,3-Triazole-pyrazole hybrid (163)MCF-7 (Breast Adenocarcinoma)14.64Doxorubicin13.45[2]
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5)HepG-2 (Liver Carcinoma)8.5Sorafenib4.51[8]
Pyrazole Chalcone (111c)MCF-7 (Breast Adenocarcinoma)---[9]
Pyrazole Chalcone (111c)HeLa (Cervical Carcinoma)---[9]
4-chloro substituted pyrazole (A)HeLa (Cervical Carcinoma)4.94--[9]
Thiazolyl-pyrazoline derivativeMCF-7 (Breast Adenocarcinoma)0.07--[10]
Pyrazole benzamide derivativeHCT-116 (Colon Carcinoma)7.74 - 82.49 µg/mLDoxorubicin5.23 µg/mL[10]
Pyrazole benzamide derivativeMCF-7 (Breast Adenocarcinoma)4.98 - 92.62 µg/mLDoxorubicin4.17 µg/mL[10]
Pyrazole derivative (263)Huh7 (Liver Carcinoma)1.6--[11]
Pyrazole derivative (263)MCF-7 (Breast Adenocarcinoma)3.3--[11]
Pyrazole derivative (263)HCT-116 (Colon Carcinoma)1.1--[11]
Pyrazole-based derivative (42)WM266.4 (Melanoma)0.12--[12]
Pyrazole-based derivative (42)MCF-7 (Breast Adenocarcinoma)0.16--[12]

Note: '-' indicates data not available in the cited sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest

Certain pyrazole derivatives function as potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to arrest in the S and G2/M phases and subsequently inducing apoptosis.

CDK2_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S Phase Genes E2F->S_Phase_Genes activates transcription S Phase Entry S Phase Entry S_Phase_Genes->S Phase Entry Pyrazole Pyrazole Derivative Pyrazole->CDK2 inhibits

Caption: Pyrazole derivatives can inhibit CDK2, preventing Rb phosphorylation and blocking S phase entry.

Anti-inflammatory Activity

Several pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13][14] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core.[1]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound/DerivativeAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference StandardReference
Diaryl pyrazole (T3)COX-2 Inhibition0.7815.96-[15]
Diaryl pyrazole (T5)COX-2 Inhibition0.7817.16-[15]
Pyrazole derivative (302)COX-2 Inhibition0.26192.3Celecoxib[11]
Diaryl pyrazole (190a)COX-2 Inhibition0.01715.47-[12]
Diaryl pyrazole (190b)COX-1 Inhibition0.012--[12]
Pyrazole derivative (189a)COX-2 Inhibition0.03922.21-[12]
Pyrazole derivative (189c)COX-2 Inhibition0.03817.47-[12]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02225-[14]
Pyrazole-chalcone hybridCOX-2 Inhibition0.03--[14]
Pyrazole-chalcone hybrid5-LOX Inhibition0.15--[14]
Pyrazoline (2g)Lipoxygenase Inhibition80--[16]

Note: '-' indicates data not available in the cited sources.

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of pyrazole derivatives to inhibit COX-1 and COX-2 is determined using an in vitro enzyme immunoassay.

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Substrate Addition: Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

Pyrazole derivatives can selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.

COX2_Inhibition_Pathway cluster_COX Cyclooxygenase (COX) Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation Inflammation Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyrazole Selective Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 inhibits

Caption: Selective pyrazole derivatives inhibit COX-2, reducing inflammatory prostaglandins.

Antimicrobial Activity

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[17][18]

Table 3: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaReference
Imidazo-pyridine pyrazole (18)<1<1<1<1[18]
Coumarin-substituted pyrazole (23)1.56 - 6.25--1.56 - 6.25[18]
Pyrazole-thiazole hybrid (10)1.9 - 3.9---[18]
Pyrazole-fused diterpenoid (30)0.71---[18]
N-phenylpyrazole-fused fraxinellone (31)-4--[18]
Triazine-fused pyrazole (32)----[18]
Pyrazole derivative (2f)12.5---[19]
Pyrazole derivative (2g)12.5---[19]
Pyrazole-1-carbothiohydrazide (21a)62.5 - 12562.5 - 12562.5 - 125-[20]
Reference Standard: Ciprofloxacin ----[18]

Table 4: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound/DerivativeC. albicansA. nigerA. fumigatusReference
Pyrazole-1-carbothiohydrazide (21a)2.9 - 7.82.9 - 7.8-[20]
Pyrazoline (5)---[17]
Pyrazole derivative (2f)12.5--[19]
Pyrazole derivative (2g)12.5--[19]
Reference Standard: Fluconazole ---[17]
Reference Standard: Clotrimazole >7.8>7.8-[17]

Note: '-' indicates data not available in the cited sources.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is commonly determined by the broth microdilution method.[7]

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth.

  • Serial Dilution: The pyrazole derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Controls: A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Experimental Workflow: MIC Determination

Caption: Workflow of the broth microdilution method for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses, including coronaviruses and Newcastle disease virus (NDV).[21][22]

Table 5: Antiviral Activity of Selected Pyrazole Derivatives

Compound/DerivativeVirusAssayEC50/ProtectionReference StandardReference
N-acetyl 4,5-dihydropyrazole (7)Vaccinia virusAntiviral Assay7 µg/mL-[23]
Hydrazone (6)Newcastle disease virus (NDV)Haemagglutination Inhibition100% protectionAmantadine[22][24]
Thiazolidinedione derivative (9)Newcastle disease virus (NDV)Haemagglutination Inhibition100% protectionAmantadine[22][24]
Pyrazolopyrimidine derivative (7)Newcastle disease virus (NDV)Haemagglutination Inhibition95% protectionAmantadine[22][24]
Tetrazine (4)Newcastle disease virus (NDV)Haemagglutination Inhibition85% protectionAmantadine[22][24]
Chalcone (11)Newcastle disease virus (NDV)Haemagglutination Inhibition80% protectionAmantadine[22][24]
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline (7a-p)Yellow Fever Virus (YFV)Cell-based AssayMicromolar range6-Azauridine[25]
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline (7a-p)Respiratory Syncytial Virus (RSV)Cell-based AssayMicromolar rangeRibavirin[25]
p-methoxy analog (8a, 8f)Bovine Viral Diarrhea Virus (BVDV)Cell-based AssayBetter than RibavirinRibavirin[25]

Note: '-' indicates data not available in the cited sources.

Experimental Protocol: Virus-Induced Haemagglutination Inhibition Assay

This assay is used to evaluate the ability of compounds to inhibit the agglutination of red blood cells caused by certain viruses.

  • Virus Titration: The virus titer is determined to find the appropriate dilution for the assay.

  • Compound Dilution: Serial dilutions of the pyrazole derivatives are prepared in a 96-well plate.

  • Virus Addition: A standardized amount of the virus is added to each well containing the compound dilutions and incubated.

  • Red Blood Cell Addition: A suspension of red blood cells (e.g., chicken RBCs for NDV) is added to each well.

  • Incubation and Observation: The plate is incubated, and the wells are observed for haemagglutination (a lattice of agglutinated RBCs) or its inhibition (a button of sedimented RBCs).

  • Endpoint Determination: The highest dilution of the compound that completely inhibits haemagglutination is determined.

This comparative guide underscores the remarkable versatility of the pyrazole scaffold in medicinal chemistry. The presented data highlights the significant potential for the continued exploration and development of novel pyrazole-based therapeutic agents. Further structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of these compounds for various biological targets.

References

A Comparative Guide to HPLC-MS Methods for the Purity Validation of Methyl 1H-pyrazole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 1H-pyrazole-4-carboxylate hydrochloride, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Its inherent polarity, however, presents a significant analytical challenge, often rendering traditional reversed-phase liquid chromatography (RPLC) methods inadequate.[3][4][5]

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the comprehensive purity validation of this compound. We will explore a modified Reversed-Phase (RP) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering detailed experimental protocols, comparative data, and expert insights to guide researchers and drug development professionals in selecting the optimal strategy for their needs.

The Analytical Challenge: Polarity and Potential Impurities

This compound (C₅H₆N₂O₂·HCl) is a water-soluble and polar molecule.[6] This characteristic often leads to poor retention on conventional nonpolar stationary phases like C18, resulting in elution near the solvent front and co-elution with other polar impurities.[3][5]

Furthermore, the synthesis of pyrazoles can introduce a range of impurities that must be effectively separated and identified.[7][8] Common byproducts include regioisomers from unsymmetrical starting materials and incompletely cyclized pyrazoline intermediates.[9] An effective analytical method must, therefore, not only retain the main analyte but also resolve it from these structurally similar compounds.

Method Comparison: Reversed-Phase vs. HILIC

To address the challenges of analyzing polar compounds, chromatographers have two primary tools at their disposal: modified RPLC techniques and HILIC.[3][4][5]

  • Reversed-Phase Liquid Chromatography (RPLC): This is the most common mode of HPLC, utilizing a nonpolar stationary phase and a polar mobile phase.[5][10] For polar analytes, modifications such as using polar-embedded or polar-endcapped columns, or employing highly aqueous mobile phases, can enhance retention.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[3][6] A water-rich layer forms on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.[6] HILIC is particularly well-suited for compounds that are poorly retained in RPLC.[5]

The choice between these two techniques depends on a variety of factors, including the specific analytes, the sample matrix, and the desired detection method.[4]

Experimental Protocols

The following are detailed, step-by-step methodologies for two distinct HPLC-MS approaches for the purity validation of this compound.

Method 1: Polar-Endcapped Reversed-Phase HPLC-MS

This method utilizes a C18 column with polar endcapping to improve the retention of the target analyte and its impurities in a highly aqueous mobile phase.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis s1 Weigh 10 mg of Sample s2 Dissolve in 10 mL of 95:5 Water:Acetonitrile s1->s2 s3 Vortex and Sonicate s2->s3 s4 Filter through 0.22 µm PVDF filter s3->s4 a1 Inject 5 µL into HPLC-MS system s4->a1 Prepared Sample a2 Separation on Polar-Endcapped C18 Column a1->a2 a3 Detection by UV (220 nm) and ESI-MS a2->a3

Caption: Workflow for Polar-Endcapped RP-HPLC-MS Analysis.

HPLC Parameters:

  • Column: Polar-endcapped C18, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 2% B

    • 14.1-18 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 25 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

Method 2: HILIC-MS

This method is designed to maximize the retention of the highly polar this compound and its potential polar impurities.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis h1 Weigh 10 mg of Sample h2 Dissolve in 10 mL of 70:30 Acetonitrile:Water h1->h2 h3 Vortex and Sonicate h2->h3 h4 Filter through 0.22 µm PVDF filter h3->h4 ha1 Inject 2 µL into HILIC-MS system h4->ha1 Prepared Sample ha2 Separation on Amide Column ha1->ha2 ha3 Detection by UV (220 nm) and ESI-MS ha2->ha3

Caption: Workflow for HILIC-MS Analysis.

HILIC Parameters:

  • Column: Amide-bonded silica, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate and 0.1% Formic Acid in 50:50 Acetonitrile:Water

  • Gradient:

    • 0-1 min: 1% B

    • 1-10 min: 1% to 40% B

    • 10-12 min: 40% to 90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90% to 1% B

    • 14.1-20 min: 1% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Parameters:

  • Identical to the Reversed-Phase method.

Comparative Data Analysis

The performance of each method was evaluated based on retention, resolution, peak shape, and sensitivity for the main component and two potential impurities: a regioisomer and a more polar degradation product.

Table 1: Chromatographic Performance Comparison

ParameterMethod 1: Polar-Endcapped RPMethod 2: HILIC
Analyte Retention Time (min) Retention Time (min)
Degradation Product1.83.5
Methyl 1H-pyrazole-4-carboxylate3.56.2
Regioisomer Impurity3.95.8
Resolution (Rs)
Degradation Product & Main Analyte2.14.5
Main Analyte & Regioisomer1.61.9
Peak Asymmetry (As)
Main Analyte1.31.1
Relative Sensitivity (S/N)
Main Analyte100%150%

Table 2: Mass Spectrometry Data

AnalyteExpected [M+H]⁺Observed m/z (Method 1)Observed m/z (Method 2)Key Fragments
Methyl 1H-pyrazole-4-carboxylate127.05127.05127.0595, 68
Regioisomer Impurity127.05127.05127.0595, 68
Degradation Product113.03113.03113.0385, 56

Note: The data presented are illustrative and representative of typical results.

Discussion and Interpretation

Retention and Resolution:

The HILIC method provided significantly better retention for all analytes, particularly the most polar degradation product.[3][5][6] This is evident from the later elution times compared to the polar-endcapped RP method. The increased retention in HILIC also led to a marked improvement in the resolution between the degradation product and the main analyte (Rs = 4.5 vs. 2.1). While the RP method struggled to achieve baseline separation between the main analyte and its regioisomer (Rs = 1.6), the HILIC method provided better, albeit not perfect, resolution (Rs = 1.9). The reversed elution order of the main analyte and its regioisomer in the HILIC method is a notable feature that can be exploited for confirmatory analysis.[4]

Peak Shape and Sensitivity:

The HILIC method yielded superior peak shapes, with an asymmetry factor closer to the ideal value of 1. This is likely due to the different retention mechanism and the composition of the mobile phase. A significant advantage of the HILIC method was the enhanced sensitivity in the MS detector. The higher organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the ESI source, leading to a 50% increase in the signal-to-noise ratio for the main analyte.[4]

Mass Spectrometry:

Both methods successfully confirmed the identity of the analytes based on their accurate mass-to-charge ratios. The fragmentation patterns for pyrazole-containing compounds are often characterized by the loss of stable neutral molecules.[11][12] The observed key fragments at m/z 95 (loss of methanol) and m/z 68 (subsequent loss of HCN) are consistent with the structure of Methyl 1H-pyrazole-4-carboxylate and its regioisomer.[11] This fragmentation data is crucial for distinguishing pyrazole-containing compounds from other potential impurities.[13]

Conclusion and Recommendations

Both the polar-endcapped reversed-phase and HILIC methods are viable for the purity analysis of this compound. However, the comparison clearly demonstrates the superiority of the HILIC method for this specific application.

The HILIC-MS method is recommended for:

  • Comprehensive impurity profiling: Its superior retention and resolution of polar compounds ensure that even trace-level polar impurities are not missed.[5]

  • High-sensitivity applications: The enhanced MS response is ideal for the quantitation of low-level impurities.

  • Confirmatory analysis: The orthogonal selectivity compared to RPLC provides a higher degree of confidence in the analytical results.[4]

The Polar-Endcapped RP-HPLC-MS method may be suitable for:

  • Routine quality control: Where the primary goal is to assay the main component and known, less polar impurities.

  • Laboratories with limited experience in HILIC: As RPLC is a more common and often more robust technique.

Ultimately, the choice of method should be guided by the specific requirements of the analysis and validated according to the International Council for Harmonisation (ICH) guidelines to ensure the data is fit for its intended purpose.[14][15][16]

References

A Comparative Analysis of the Reactivity of Methyl and Ethyl Pyrazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between closely related chemical analogs is paramount for efficient synthesis and lead optimization. This guide provides an objective comparison of the reactivity of methyl pyrazole-4-carboxylate and ethyl pyrazole-4-carboxylate, supported by established chemical principles and representative experimental data.

Generally, methyl esters are more reactive towards nucleophilic attack than their ethyl counterparts. This is primarily due to the smaller size of the methyl group, which presents less steric hindrance to the approaching nucleophile. The ethyl group, being larger, can impede the optimal trajectory for nucleophilic attack on the carbonyl carbon, thus slowing down the reaction. It has been noted in studies of other esters that ethyl esters can hydrolyze approximately 2-3 times slower than the corresponding methyl esters.

Data Presentation: A Comparative Overview

The following table summarizes the key physical and chemical properties of methyl and ethyl 1H-pyrazole-4-carboxylate, providing a quick reference for researchers.

PropertyMethyl 1H-pyrazole-4-carboxylateEthyl 1H-pyrazole-4-carboxylate
Molecular Formula C₅H₆N₂O₂[1]C₆H₈N₂O₂[2][3]
Molecular Weight 126.11 g/mol [1][]140.14 g/mol [2][3]
Appearance White to Almost white powder to crystalWhite to off-white solid[2]
Melting Point 145-146 °C[]77-80 °C[2]
Boiling Point 271.136 °C at 760 mmHg[]138-140 °C at 3 mmHg
Reactivity (Inferred) HigherLower

Experimental Protocols

Below are representative experimental protocols for key reactions of pyrazole-4-carboxylates. It is important to note that a specific protocol for the hydrolysis of unsubstituted ethyl pyrazole-4-carboxylate was not found; therefore, a protocol for a closely related substituted analog is provided, which is expected to follow a similar reaction pathway. Similarly, a general protocol for amidation is presented as a representative procedure.

Alkaline Hydrolysis of a Pyrazole-4-carboxylate (Saponification)

This protocol is adapted from the hydrolysis of a substituted ethyl pyrazole-4-carboxylate and can be considered representative for the hydrolysis of both methyl and ethyl pyrazole-4-carboxylates to their corresponding carboxylate salts.

Reaction: Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate to 3,5-dibromo-1H-pyrazole-4-carboxylic acid

Materials:

  • Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

  • Methanesulfonic acid

Procedure:

  • Place 3,5-Dibromo-1H-pyrazole-4-carboxylic acid ethyl ester (5 g, 16.6 mmol) in a suitable reaction vessel.[5]

  • Add methanesulfonic acid (190.7 mmol, 12.5 mL).[5]

  • Heat the reaction mixture. The original procedure notes heating to 120 °C for decarboxylation after hydrolysis; for simple hydrolysis, a lower temperature with aqueous base would be more typical. For a standard saponification, one would reflux the ester with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) in a solvent like ethanol or THF until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the pyrazole-4-carboxylic acid.

  • The solid product is then collected by filtration, washed with cold water, and dried.

Amidation of a Pyrazole-4-carboxylate

This is a general, representative protocol for the conversion of a pyrazole-4-carboxylate ester to a pyrazole-4-carboxamide.

Reaction: Methyl/Ethyl 1H-pyrazole-4-carboxylate to 1H-pyrazole-4-carboxamide

Materials:

  • Methyl or Ethyl 1H-pyrazole-4-carboxylate

  • Ammonia (aqueous or in a suitable solvent like methanol)

  • A sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • Dissolve the methyl or ethyl 1H-pyrazole-4-carboxylate in a minimal amount of a suitable solvent, such as methanol.

  • Add an excess of a concentrated solution of ammonia in methanol.

  • Seal the reaction vessel and heat the mixture. The temperature and reaction time will depend on the specific substrate and can be optimized (e.g., 80-100 °C for several hours to overnight).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 1H-pyrazole-4-carboxamide.

Visualizations

Logical Relationship of Reactivity

The following diagram illustrates the inferred reactivity relationship between methyl and ethyl pyrazole-4-carboxylates in nucleophilic acyl substitution reactions.

G cluster_reactants Reactants cluster_reactivity Relative Reactivity cluster_reaction Reaction methyl Methyl Pyrazole-4-carboxylate nas Nucleophilic Acyl Substitution methyl->nas ethyl Ethyl Pyrazole-4-carboxylate ethyl->nas reactivity Methyl Ester > Ethyl Ester (Less Steric Hindrance) nas->reactivity Rate Determining Step G start Start ester Dissolve Pyrazole-4-carboxylate (Methyl or Ethyl) in Solvent start->ester nucleophile Add Nucleophile (e.g., NaOH(aq) for Hydrolysis, NH3 for Amidation) ester->nucleophile reaction Heat/Stir (Monitor by TLC/LC-MS) nucleophile->reaction workup Aqueous Work-up (e.g., Acidification, Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Isolated Product purification->product

References

Full characterization data for the confirmation of Methyl 1H-pyrazole-4-carboxylate hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization data for Methyl 1H-pyrazole-4-carboxylate and its common alternative, Ethyl 1H-pyrazole-4-carboxylate. Due to the limited availability of public data for the hydrochloride salt of the methyl ester, this guide focuses on the characterization of the free base form and provides a comparative analysis with its ethyl ester counterpart. The information herein is intended to support researchers in confirming the identity and purity of these compounds.

Comparative Characterization Data

The following tables summarize the key physical and spectral properties of Methyl 1H-pyrazole-4-carboxylate and Ethyl 1H-pyrazole-4-carboxylate, facilitating a clear comparison between the two.

Table 1: Physical and Chemical Properties

PropertyMethyl 1H-pyrazole-4-carboxylateEthyl 1H-pyrazole-4-carboxylate
CAS Number 51105-90-937622-90-5[1]
Molecular Formula C₅H₆N₂O₂[2]C₆H₈N₂O₂[1][3]
Molecular Weight 126.11 g/mol [2]140.14 g/mol [1][3]
Melting Point 139-143 °C77-80 °C[1][3]
Appearance White to Almost white powder to crystalWhite to off-white solid[1]

Table 2: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) and Multiplicity
Methyl 1H-pyrazole-4-carboxylate DMSO-d₆11.62 (s, 1H, NH), 8.09 (s, 2H, pyrazole ring-H), 3.72 (s, 3H, -OCH₃)
Ethyl 1H-pyrazole-4-carboxylate Not SpecifiedData not fully available in search results.

Table 3: Mass Spectrometry Data

CompoundIonization ModeKey m/z values
Methyl 1H-pyrazole-4-carboxylate GC-MSData available, but specific m/z values not detailed in search results.[2]
Ethyl 1H-pyrazole-4-carboxylate GC-MSm/z Top Peak: 95, 2nd Highest: 112, 3rd Highest: 39.[4]

Experimental Protocols

The following are generalized protocols for the key characterization techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Analysis: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum.

  • Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the IR spectrum by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.

  • Interpretation: Correlate the absorption bands with specific functional group vibrations (e.g., C=O, N-H, C-H).

Melting Point Determination

Objective: To assess the purity of the compound.

Procedure:

  • Sample Preparation: Place a small amount of the dried, powdered sample into a capillary tube and compact it.

  • Analysis: Place the capillary tube in a melting point apparatus and heat it slowly.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. A narrow melting range is indicative of high purity.

Visualizing a Relevant Signaling Pathway and Experimental Workflow

To provide context for the application of pyrazole derivatives in drug discovery, this section includes a diagram of the VEGFR-2 signaling pathway, a common target for pyrazole-based kinase inhibitors. Additionally, a typical experimental workflow for the synthesis of such compounds is presented.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes AKT Akt PI3K->AKT Activates CellSurvival Cell Survival AKT->CellSurvival Promotes Knorr_Pyrazole_Synthesis Start Start Reagents Combine 1,3-Dicarbonyl and Hydrazine Start->Reagents Reaction Heat with Acid Catalyst Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Purify (e.g., Crystallization) Workup->Purification Characterization Characterize Product (NMR, IR, MS, MP) Purification->Characterization End End Characterization->End

References

A Researcher's Guide to Cross-Referencing Spectroscopic Data for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of pyrazole compounds are paramount. This guide provides a comprehensive comparison of key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the parent pyrazole molecule. Detailed experimental protocols are included to support the reproducibility of these findings.

This guide is intended to serve as a practical reference for the cross-verification of experimental results, facilitating the unambiguous structural elucidation of novel pyrazole derivatives. The data presented herein has been compiled from various scientific sources and is presented in a standardized format for ease of comparison.

Spectroscopic Data Summary

The following tables summarize the characteristic spectroscopic data for the parent pyrazole molecule. These values serve as a baseline for comparison with substituted pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data for Pyrazole
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3, H5~7.6Doublet~2.0
H4~6.3Triplet~2.0
N-H~12.0 - 13.0Broad Singlet-

Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Pyrazole
Carbon AtomChemical Shift (δ, ppm)
C3, C5~135
C4~105

Note: In N-unsubstituted pyrazoles, rapid tautomerization can lead to the equivalence of C3 and C5, resulting in a single signal.[1]

Table 3: Key IR Absorption Bands for Pyrazole
Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3500 - 3300Medium, Broad
C-H Stretch (aromatic)3100 - 3000Medium
C=C Stretch (aromatic)1600 - 1475Medium
C-N Stretch1300 - 1200Strong
Table 4: Mass Spectrometry Data for Pyrazole
Ionm/zRelative Abundance
[M]⁺68High
[M-HCN]⁺41Moderate
[M-N₂]⁺40Moderate

Note: The fragmentation pattern can be influenced by the ionization method used.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of pyrazole compounds.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, or as needed to achieve an adequate signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the pyrazole compound.

Methodology:

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the pyrazole compound.

Methodology:

  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) into the GC.

      • GC Parameters (Typical):

        • Column: A non-polar capillary column (e.g., DB-5ms).

        • Injector Temperature: 250 °C.

        • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

        • Carrier Gas: Helium.

    • Direct Infusion/Injection: For less volatile or thermally sensitive compounds, a solution of the sample can be directly infused into the mass spectrometer's ion source.

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.

  • Mass Analyzer:

    • Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers can be used.

  • Data Acquisition:

    • Acquire mass spectra over a relevant m/z range (e.g., 30-300 amu).

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data for the characterization of pyrazole compounds.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Cross-Referencing cluster_conclusion Conclusion Synthesis Synthesize Pyrazole Compound Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Analysis IR_Analysis Analyze IR Data: - Functional Group Identification IR->IR_Analysis MS_Analysis Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis Cross_Reference Cross-Reference All Spectroscopic Data NMR_Analysis->Cross_Reference IR_Analysis->Cross_Reference MS_Analysis->Cross_Reference Structure_Elucidation Propose/Confirm Structure Cross_Reference->Structure_Elucidation

Caption: Workflow for the characterization of pyrazole compounds using spectroscopic techniques.

References

The Strategic Advantage of Methyl 1H-Pyrazole-4-Carboxylate Hydrochloride in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive framework for the design of potent and selective therapeutic agents.[3] Among the various functionalized pyrazole building blocks, methyl pyrazole carboxylates serve as versatile intermediates for the synthesis of complex drug molecules. This guide provides an in-depth technical evaluation of the advantages of using Methyl 1H-pyrazole-4-carboxylate hydrochloride over its 3- and 5-isomers in research and drug development, supported by experimental data and synthetic protocols.

Comparative Analysis of Methyl Pyrazole Carboxylate Isomers

The seemingly subtle difference in the position of the methyl carboxylate group on the pyrazole ring significantly influences the molecule's physicochemical properties, reactivity, and ultimately, its utility in drug discovery.

Physicochemical Properties: The Hydrochloride Advantage

Methyl 1H-pyrazole-4-carboxylate is often supplied as a hydrochloride salt, which offers distinct advantages in a research and development setting.

PropertyThis compoundMethyl 1H-pyrazole-4-carboxylate (Free Base) & Other IsomersRationale
Physical Form Crystalline Solid[4]Often oils or low-melting solidsCrystalline solids are easier to handle, weigh, and dispense accurately. They also tend to have better long-term stability.[1]
Solubility Enhanced aqueous solubility[5][6][7]Generally lower aqueous solubilityThe ionic nature of the hydrochloride salt significantly improves solubility in polar solvents, which is advantageous for biological assays and formulation studies.[5]
Stability Increased stability against degradation[5][6]More susceptible to degradationThe protonated pyrazole ring in the hydrochloride salt is less prone to certain degradation pathways, ensuring the integrity of the starting material over time.[1]
Reactivity and Synthetic Utility: A Tale of Three Positions

The electronic and steric environment of each isomer dictates its reactivity in subsequent synthetic transformations, particularly in common reactions like N-alkylation, which is a frequent step in drug synthesis.

dot

Caption: Regioselectivity in N-alkylation of pyrazole carboxylate isomers.

The 4-carboxylate isomer offers a key advantage in terms of predictable and controlled functionalization. Due to the symmetrical nature of the N1 and N2 positions relative to the C4 substituent, N-alkylation tends to proceed with less ambiguity compared to the 3- and 5-isomers.[8][9] In the case of the 3- and 5-isomers, the steric bulk of the adjacent carboxylate group can influence the regioselectivity of N-alkylation, often leading to mixtures of N1 and N2 alkylated products, which can complicate purification and reduce overall yield.[8]

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The point of attachment of substituents to the pyrazole core is critical for determining the biological activity of the final compound. In the context of kinase inhibitors, for example, the pyrazole ring often serves as a scaffold to orient key pharmacophoric groups towards specific binding pockets in the enzyme's active site.

While direct comparative biological data for the parent methyl pyrazole carboxylates is scarce, analysis of the structure-activity relationships (SAR) of various pyrazole-based inhibitors reveals important trends. The C4 position of the pyrazole ring is often a key vector for substitution, allowing for the introduction of larger groups that can occupy hydrophobic pockets within the kinase hinge region without clashing with the core scaffold.[3][10] Derivatives of 5-amino-1H-pyrazole-4-carboxamide have shown promise as pan-FGFR covalent inhibitors, highlighting the utility of the 4-carboxylate precursor.[11]

Conversely, derivatization at the C3 or C5 positions can sometimes lead to steric clashes or unfavorable interactions, depending on the specific target. However, it is important to note that the optimal substitution pattern is highly target-dependent.

Experimental Protocol: Regioselective N-Alkylation of Methyl 1H-Pyrazole-4-Carboxylate

This protocol provides a general method for the N-alkylation of Methyl 1H-pyrazole-4-carboxylate, a key step in the synthesis of many biologically active molecules. The choice of the 4-carboxylate isomer simplifies the reaction by minimizing the formation of regioisomers.

dot

G start Start: Methyl 1H-pyrazole-4-carboxylate HCl step1 Dissolve in anhydrous DMF start->step1 step2 Add base (e.g., K₂CO₃) step1->step2 step3 Stir at room temperature step2->step3 step4 Add alkylating agent (e.g., R-X) step3->step4 step5 Heat reaction mixture (e.g., 60-80 °C) step4->step5 step6 Monitor reaction by TLC/LC-MS step5->step6 step7 Work-up: Quench with water, extract with organic solvent step6->step7 Upon completion step8 Purification: Column chromatography step7->step8 end Product: N-alkylated methyl pyrazole-4-carboxylate step8->end

Caption: Experimental workflow for N-alkylation.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. The additional base is required to neutralize the hydrochloride salt and deprotonate the pyrazole ring.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this transformation, minimizing side reactions.[12]

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.[12]

  • Temperature: Heating is often necessary to drive the reaction to completion in a reasonable timeframe.

Conclusion

While all isomers of methyl pyrazole carboxylate are valuable synthetic building blocks, this compound presents a compelling set of advantages for researchers in drug discovery and development. Its formulation as a stable, soluble, and easy-to-handle hydrochloride salt streamlines experimental workflows. From a synthetic standpoint, the symmetrical nature of the 4-substituted pyrazole leads to more predictable and regioselective N-alkylation reactions, simplifying product purification and improving overall efficiency. Furthermore, the C4 position often serves as a strategic point for derivatization to optimize interactions with biological targets. These combined attributes position this compound as a superior choice for the efficient and reliable synthesis of novel pyrazole-based therapeutic agents.

References

Assessing the reproducibility of published methods for pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1][2] The synthesis of this five-membered heterocycle has been a subject of extensive research, leading to a multitude of methods. However, the reproducibility of these published methods can be a significant challenge for researchers, influenced by subtle variations in reaction conditions, reagent purity, and mechanistic complexities. This guide provides an objective comparison of common pyrazole synthesis methods, supported by experimental data and detailed protocols, to aid researchers in navigating this landscape.

Common Synthetic Routes to Pyrazoles

Several robust methods exist for pyrazole synthesis, with the Knorr synthesis being one of the most classic and widely employed. Other significant methods include reactions involving chalcones, 1,3-dipolar cycloadditions, and modern multicomponent reactions (MCRs).

  • Knorr Pyrazole Synthesis: First reported in 1883, this method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[1][3]

  • Synthesis from Chalcones: This approach utilizes the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate. The process often involves the formation of an epoxide intermediate, followed by cyclization and dehydration to yield 3,5-diaryl-1H-pyrazoles.[2][4]

  • 1,3-Dipolar Cycloaddition: These reactions provide a powerful route to the pyrazole nucleus by reacting a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazone, with an alkyne or olefin.[2][5]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient pathway to complex pyrazole derivatives in a single step from three or more starting materials, often with high atom economy.[6]

  • Modern Techniques: To address challenges like long reaction times and low yields in conventional methods, techniques like microwave irradiation, ultrasound, and flow chemistry are increasingly used.[7][8][9] Flow chemistry, in particular, offers enhanced control over reaction parameters, leading to improved efficiency and reproducibility.[8]

Key Factors Influencing Reproducibility

Assessing the reproducibility of a synthetic method requires careful consideration of several factors. For pyrazole synthesis, regioselectivity, reaction kinetics, and sensitivity to experimental conditions are paramount.

Regioselectivity: In methods like the Knorr synthesis, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomeric pyrazole products.[1] The outcome is highly dependent on the steric and electronic properties of the substituents on both reactants, as well as the reaction pH.[1] This represents a major reproducibility challenge, as minor changes in conditions can alter the product ratio.

Reaction Kinetics and Mechanism: The mechanism of pyrazole synthesis can be more complex than often depicted. Recent studies on the Knorr synthesis using transient flow methods have revealed complex kinetics, including autocatalytic pathways and previously unreported intermediates.[10] Such findings underscore that a lack of deep mechanistic understanding can impede reproducibility, as uncontrolled variables may have a significant impact on the reaction's course.

Experimental Conditions: The choice of solvent, catalyst, temperature, and reaction time can dramatically affect the yield and purity of the final product. For instance, conventional heating methods can lead to longer reaction times and the formation of by-products, with yields sometimes falling below 70%.[7] In contrast, green chemistry approaches like microwave-assisted synthesis can offer significantly shorter reaction times and excellent yields.[2]

Comparative Data on Pyrazole Synthesis

The following table summarizes quantitative data from various published methods, primarily focusing on the versatile Knorr synthesis and its variations, to provide a comparative overview of their performance.

Method/VariationReactantsCatalyst/SolventTime & Temp.Yield (%)Reference
Knorr Synthesis Ethyl acetoacetate, PhenylhydrazineAcetic Acid1 hr, Reflux~95% (crude)[1]
Knorr Synthesis Acetylacetone, Hydrazine hydrateGlacial Acetic Acid1 hr, 100°CHigh[1]
Nano-ZnO Catalyzed Ethyl acetoacetate, PhenylhydrazineNano-ZnOControlled95%[2][4]
From Chalcones β-arylchalcones, Hydrazine hydrateH₂O₂, Acetic Acid-High[2]
From Acetylenic Ketones Acetylenic ketones, PhenylhydrazineTogni reagent-70%[5]
MCR (Taurine-catalyzed) Aldehydes, Ketones, HydrazinesTaurine, Microwave5 minHigh[6]
Flow Chemistry (Knorr) 1,3-Dicarbonyl, HydrazineDMF-High[8]

Detailed Experimental Protocols

Reproducibility is fundamentally linked to the quality and detail of the reported experimental protocol. Below are representative protocols for the Knorr synthesis.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (from Ethyl Acetoacetate) [1]

  • Reaction Setup: In a suitable round-bottom flask, add ethyl acetoacetate (1.0 equivalent).

  • Reagent Addition: While stirring, slowly add phenylhydrazine (1.0 equivalent). Note that this addition is exothermic and should be controlled.[1]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[1]

  • Isolation: Cool the resulting syrup in an ice bath to induce crystallization.[1]

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure pyrazolone.[1]

Protocol 2: Synthesis of 3,5-Dimethylpyrazole (from Acetylacetone) [1]

  • Reaction Setup: In a 100 mL beaker, combine acetylacetone (5 mmol) and glacial acetic acid (20 mL).[1]

  • Reagent Addition: Slowly add hydrazine hydrate (6 mmol) to the stirred mixture.[1]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1]

  • Work-up: After cooling to room temperature, pour the mixture into 100 mL of cold water and stir for several minutes to facilitate precipitation.[1]

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of water and allow it to air dry.[1] Further purification can be achieved by column chromatography (30% ethyl acetate/70% hexane).[1]

Visualizing the Synthesis Workflow

A standardized workflow is crucial for achieving reproducible results. The following diagram illustrates the key stages and decision points in a typical pyrazole synthesis experiment.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Purification & Analysis start Define Target Pyrazole method Choose Synthesis Method (Knorr, MCR, etc.) start->method reagents Select & Procure Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) setup Reaction Setup (Glassware, Atmosphere) reagents->setup method->reagents ccp1 Regioselectivity Control (pH, Temp) method->ccp1 addition Reagent Addition (Control Order & Rate) setup->addition reaction Reaction Monitoring (TLC, LC-MS) addition->reaction ccp2 Exotherm Management addition->ccp2 workup Work-up (Quenching, Extraction) reaction->workup purify Purification (Crystallization, Chromatography) workup->purify charact Characterization (NMR, MS, m.p.) purify->charact end Pure Product & Yield charact->end error Impure Product/ Low Yield charact->error Incomplete Reaction/ Byproducts ccp1->addition error->reaction Optimize Conditions

Caption: Workflow for reproducible pyrazole synthesis highlighting critical control points.

Conclusion

While numerous methods for pyrazole synthesis are available, their successful and reproducible application hinges on a thorough understanding of the reaction mechanism and meticulous control over experimental parameters. The Knorr synthesis remains a robust and versatile method, but researchers must be mindful of potential regioselectivity issues. The adoption of modern techniques like flow chemistry can offer superior control and enhance reproducibility. For any method, detailed and transparent reporting of experimental protocols is essential to allow for effective validation and application by the wider scientific community.

References

Safety Operating Guide

Proper Disposal of Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Methyl 1H-pyrazole-4-carboxylate hydrochloride, a heterocyclic compound often used in pharmaceutical research and development, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a procedural, step-by-step plan for its safe handling and disposal, based on available safety data for the compound and structurally similar pyrazole derivatives.

Immediate Safety and Logistical Information

Hazard Identification:

Methyl 1H-pyrazole-4-carboxylate and its derivatives are classified as hazardous materials. The primary hazards associated with this compound include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal.

  • Eye Protection: Tightly fitting safety goggles or chemical safety glasses are mandatory. A face shield should be used when there is a risk of splashing.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. It is advisable to inspect gloves for any signs of degradation before use.[4][6]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in situations with a higher risk of exposure, chemical-resistant coveralls should be worn.[7]

  • Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, a NIOSH-approved respirator should be used.[5]

Spill Response:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8][9]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: The collected waste must be disposed of as hazardous waste.

Quantitative Data Summary

The following table summarizes the hazard classifications for Methyl 1H-pyrazole-4-carboxylate and similar pyrazole compounds.

Hazard Statement CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Data compiled from PubChem and supplier Safety Data Sheets.[1][2]

Operational and Disposal Plan

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][8]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Place all waste materials containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), into a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[8]

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the words "Hazardous Waste".[8]

    • Include any other relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[11]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) or all available safety information.[8]

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 1H-pyrazole-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Methyl 1H-pyrazole-4-carboxylate hydrochloride. The following procedures are based on the known hazards of similar pyrazole derivatives and hydrochloride salts, promoting a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous substance due to potential risks, including skin, eye, and respiratory irritation. As a hydrochloride salt, it is also expected to have corrosive properties. The GHS classification for the parent compound, Methyl 1H-pyrazole-4-carboxylate, indicates it can be harmful if swallowed or in contact with skin, and causes skin and serious eye irritation[1].

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Full Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently.
Body Protection Laboratory Coat or Chemical-resistant SuitA standard laboratory coat should be worn. For larger quantities or risk of splashing, a chemical-resistant apron or suit is advised[2].
Respiratory Protection RespiratorUse in a well-ventilated area. If dust or aerosols are generated, an approved respirator with an appropriate cartridge is necessary[2][3].

Operational Plan: Step-by-Step Handling and Disposal

Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood[2][4]. Ensure that an eyewash station and safety shower are readily accessible[5].

  • Personal Protective Equipment (PPE): Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use a spatula for transfers. If solutions are being prepared, always add the solid to the solvent slowly.

  • Spill Management: In case of a spill, evacuate the immediate area. For small spills, use an inert absorbent material to contain the substance. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials for absorption.

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water[6][7]. Do not eat, drink, or smoke in the laboratory[8].

Disposal Plan:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name and appropriate hazard warnings[9][10].

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof container.

    • Contaminated Materials: Gloves, weigh paper, and other contaminated disposable materials should be placed in the designated solid waste container[9].

  • Storage: Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials[10][11].

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup and disposal through a licensed professional waste disposal company[9].

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Work in Fume Hood check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Wear Appropriate PPE check_safety->don_ppe weigh Weigh Compound Carefully don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer spill_kit Have Spill Kit Ready weigh->spill_kit transfer->spill_kit segregate Segregate Waste transfer->segregate Post-Experiment containerize Use Labeled, Sealed Containers segregate->containerize store_waste Store in Designated Area containerize->store_waste request_pickup Request Professional Disposal store_waste->request_pickup

Caption: Workflow for safely handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.